Cevipabulin

Catalog No.
S548461
CAS No.
849550-05-6
M.F
C18H18ClF5N6O
M. Wt
464.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cevipabulin

CAS Number

849550-05-6

Product Name

Cevipabulin

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H18ClF5N6O

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine, cevipabulin, CNDR-51533, CNDR-51657, TTI-237

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

The exact mass of the compound Cevipabulin is 464.11508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

cevipabulin mechanism of action tubulin binding

Author: Smolecule Technical Support Team. Date: February 2026

Dual Binding Sites and Mechanisms of Action

The following table summarizes the two distinct binding sites and their respective effects.

Binding Site Location Primary Effect Functional Consequence
Vinblastine Site [1] [2] Interdimer interface between (\beta)1- and (\alpha)2-tubulin [1] Microtubule Stabilization [1] Promotes tubulin polymerization; induces formation of abnormal tubulin aggregates and linear protofilaments [2]
The Seventh Site (Cevipabulin Site) [1] [2] Novel site on (\alpha)-tubulin at the intradimer interface between (\alpha)2- and (\beta)2-tubulin [1] Tubulin Degradation [1] Pushes the (\alpha)T5 loop outward, making non-exchangeable GTP exchangeable, reducing tubulin stability, leading to proteasomal degradation [1]

The interplay between these two binding modes results in the unique cellular phenotype induced by this compound: the formation of abnormal tubulin protofilaments and their subsequent aggregation [2]. Research confirms that binding to both sites is necessary for this effect, as mutations at the seventh site (αY224G) or competition assays at the vinblastine site can prevent it [2].

Structural Mechanism and Tubulin Degradation Pathway

This compound binding to the novel seventh site on α-tubulin triggers a specific structural change and degradation sequence, visualized in the following pathway.

Start This compound binds to the Seventh Site on α-tubulin A Conformational Change: αT5 loop pushed outward Start->A B Nonexchangeable GTP becomes exchangeable A->B C Tubulin heterodimer destabilized B->C D Ubiquitination of tubulin C->D E Proteasomal Degradation D->E

This degradation pathway is proteasome-dependent, as the proteasome inhibitor MG132 completely blocks this compound-induced tubulin loss [1]. The degradation is a post-transcriptional event, with mRNA levels of α- and β-tubulin remaining unaffected [1].

Experimental Evidence and Key Findings

The proposed mechanism is supported by robust experimental data, with key quantitative findings summarized below.

Experimental Method Key Finding Significance / Quantitative Result
X-ray Crystallography [1] Identified simultaneous binding to Vinblastine site and a novel 7th site on α-tubulin. Structure determined at 2.6 Å resolution (PDB complex); revealed two this compound molecules per tubulin complex [1].
Cell-Based Proteomics & Immunoblotting [1] Induces dose- and time-dependent reduction of cellular tubulin protein levels. Label-free quantitative proteomics (6-hour treatment) showed significant down-regulation of α- and β-tubulin isoforms with high selectivity [1].
Quantitative PCR [1] No change in tubulin mRNA levels. Confirmed tubulin reduction is a post-transcriptional event [1].
Proteasome Inhibition [1] MG132 blocks this compound-induced tubulin degradation. Proves degradation is proteasome-dependent [1].
Immunofluorescence & TEM [2] Induces formation of abnormal linear tubulin protofilaments and irregular aggregates. Visual confirmation of unique cellular phenotype; requires binding to both sites [2].
Competition Binding & Mutagenesis [2] Binding to both vinblastine and seventh sites is necessary for protofilament polymerization. αY224G mutation at the seventh site abolishes the polymerization effect [2].

Therapeutic Implications and Developmental Status

This compound's unique mechanism offers a promising strategy to overcome limitations of traditional microtubule inhibitors.

  • Overcoming Resistance: this compound is active against tumor models resistant to paclitaxel and vincristine, attributed to its novel target on α-tubulin and its dual mechanism [3]. Since many resistance mechanisms involve β-tubulin mutations or isoform expression, targeting α-tubulin provides a strategic workaround [1].
  • Synthetic Origin: As a fully synthetic and water-soluble compound, this compound offers advantages over natural product-derived drugs (like taxanes and vinca alkaloids) in terms of large-scale synthesis and formulation [3]. It can be administered both intravenously and orally [3].
  • Current Status: Despite promising preclinical results, clinical development for cancer was discontinued [4]. However, research into its mechanism has continued, and its potential application has been explored in other areas, such as neurodegenerative diseases like Alzheimer's, where microtubule stabilization is a therapeutic goal [5].

The discovery of this compound's seventh site has established a new paradigm for tubulin inhibition and provides a strong foundation for the rational design of a new generation of tubulin degraders and multi-targeting antimicrotubule drugs [1] [6].

References

cevipabulin structure activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Mechanism of Action

Cevipabulin (TTI-237) is a synthetic 1,2,4-triazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₈H₁₈ClF₅N₆O and a molecular weight of 464.82 g/mol [1]. Its structure features a triazolopyrimidine core, a fluorinated phenyl group, and a chiral side chain with a trifluoromethyl group [2].

A pivotal X-ray crystallography study revealed that this compound has a unique dual-binding mechanism. It binds not only to the well-characterized vinblastine site on β-tubulin but also to a novel seventh site on α-tubulin [3]. Binding at this novel α-tubulin site pushes the αT5 loop outward, making the non-exchangeable GTP exchangeable. This reduces tubulin stability, leading to its destabilization and proteasome-mediated degradation [3]. This degradation effect is a key differentiator from other microtubule-targeting agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyrimidines like this compound is highly sensitive to substitutions at the C6 and C7 positions of the core scaffold. The nature of the substituent at C6 is a critical determinant for whether a compound in this class acts as a microtubule stabilizer or disruptor [2].

The table below summarizes the impact of key structural modifications:

Structural Feature & Position Impact on Activity & Function Key Evidence
C6 Substituent Determines MT-stabilizing vs. destabilizing activity. Certain alkoxide side chains (as in this compound) are linked to tubulin degradation. Replacing the alkoxide with fluorine switches activity from degradation to pure stabilization [2].
C7 Chiral Side Chain (S)-1,1,1-trifluoropropan-2-amine is crucial for high-affinity binding to the vinblastine site. The stereochemistry and trifluoromethyl group are essential for optimal interaction with the tubulin protein [2].
Triazolopyrimidine Core Serves as a privileged scaffold for binding to tubulin. Preferred over a phenylpyrimidine core for achieving desired MT-stabilizing profile. The core structure itself is essential for the anti-mitotic activity, but its effects are modulated by the C6/C7 substituents [2].

Key Biological and Pharmacological Data

This compound exhibits potent cytotoxicity and has shown efficacy in preclinical models, outlined in the table below.

Assay Type / Model Result / Value Notes / Context
Cytotoxicity (IC₅₀) 18-40 nM Range across human tumor cell lines (e.g., ovarian, breast, prostate) [1].
In Vivo Antitumor Activity Active at 15-20 mg/kg (IV); 25 mg/kg (Oral) Dose-dependent inhibition of human tumor xenografts (e.g., colon adenocarcinoma, glioblastoma) in mice [1].
Tubulin Degradation Yes (Post-transcriptional, Proteasome-dependent) Observed in HeLa, Hct116, H460, and SU-DHL-6 cell lines; blocked by proteasome inhibitor MG132 [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for core experiments cited in the literature.

1. Cell-Based Microtubule Stabilization Assay [2]

  • Purpose: To evaluate compound-dependent changes in tubulin polymerization and total tubulin levels.
  • Procedure:
    • Cell Culture & Treatment: Culture QBI293 cells (or other relevant line). Treat cells with the test compound (e.g., 1 and 10 µM) for 4 hours. Include controls (DMSO as negative, 100 nM this compound as positive).
    • Cell Lysis: Lyse cells to extract proteins.
    • ELISA Measurement: Quantify levels of acetylated α-tubulin (AcTub, a marker of stable microtubules) and total α-tubulin (α-Tub) in lysates using specific antibodies in an ELISA.
    • Data Analysis: Calculate fold-change in AcTub levels relative to DMSO control. To normalize for inter-assay variability, also normalize the values to the response induced by the 100 nM this compound positive control.

2. Tubulin Degradation Assay [3]

  • Purpose: To confirm that a reduction in tubulin protein is due to post-transcriptional degradation via the proteasome pathway.
  • Procedure:
    • Treatment: Treat cancer cells (e.g., HeLa) with the compound over a time course (e.g., 0-24 hours) and a dose range.
    • Immunoblotting (Western Blot): Analyze cell lysates by Western blot using antibodies against α-tubulin and β-tubulin. Use an antibody for a stable protein (e.g., GAPDH) as a loading control.
    • Proteasome Inhibition: Co-treat cells with the compound and a proteasome inhibitor (e.g., MG132). Perform Western blot as in the previous step. A blockage of tubulin reduction by MG132 confirms proteasome-dependent degradation.
    • qPCR Analysis: Isolate mRNA from treated and untreated cells. Perform quantitative PCR (qPCR) using primers for α- and β-tubulin. No change in mRNA levels confirms the effect is post-transcriptional.

This compound's Dual Binding Mechanism

The following diagram illustrates the unique dual-binding mechanism of this compound to the αβ-tubulin heterodimer, which underpins its distinct biological activity.

G This compound Dual Binding to Tubulin cluster_tubulin Tubulin Heterodimer This compound This compound Site7 Novel Site 7 (α-Tubulin) This compound->Site7 Binding VinblastineSite Vinblastine Site (β-Tubulin) This compound->VinblastineSite Binding AlphaTubulin α-Tubulin BetaTubulin β-Tubulin GTPState αT5 Loop Outward GTP becomes exchangeable Site7->GTPState Promotes GTP Exchange TubulinDestabilization Reduced Tubulin Stability GTPState->TubulinDestabilization Leads to Degradation Proteasomal Degradation TubulinDestabilization->Degradation Results in

This diagram illustrates this compound's simultaneous binding to the vinblastine site on β-tubulin and a novel site on α-tubulin. The binding at the novel α-tubulin site is responsible for making the non-exchangeable GTP exchangeable, which destabilizes the tubulin heterodimer and triggers its proteasomal degradation [3].

Research Implications and Future Directions

This compound's identification of a novel binding site on α-tubulin opens a new avenue for developing tubulin degraders as a new generation of antimicrotubule drugs [3]. Furthermore, the profound effect of the C6 substituent on the compound's mechanism (stabilization vs. degradation) provides a valuable template for medicinal chemists. This knowledge allows for the rational design of next-generation triazolopyrimidines with tailored properties, such as improved physicochemical profiles, pharmacokinetics, and a cleaner mechanism of action focused purely on stabilization for potential applications in neurodegenerative diseases [2].

References

cevipabulin TTI-237 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Cevipabulin is a novel, small synthetic molecule with a triazolopyrimidine core structure (Molecular Formula: C18H18ClF5N6O; Molecular Weight: 464.82 g/mol; CAS Number: 849550-05-6) that functions as an antimicrotubule agent [1] [2]. Its mechanism of action is unique among tubulin-targeting compounds.

  • Binding Site: It binds to tubulin at the vinca domain [1] [2] [3].
  • Functional Activity: Despite binding at the vinca site, its primary pharmacological effect is to promote the polymerization of tubulin and stabilize the resulting microtubules [1] [2]. This is an action typically associated with taxane-site ligands, making this compound a distinctive prototype for a new category of tubulin-binding compounds [1] [3].
  • Cellular Outcome: This stabilization leads to a cell cycle arrest at the G2-M phase, ultimately causing cell death [3].

Preclinical Experimental Data

The following tables summarize key quantitative data from pivotal in vitro and in vivo studies that supported the selection of this compound for clinical development.

Table 1: In Vitro Antitumor Activity and Mechanism Studies

Assay / Parameter Details / Results Experimental Context
Antiproliferative Activity IC50 values between 18 and 40 nM after 72-hour exposure [3]. Tested on a panel of human cancer cell lines, including SK-OV-3 (ovarian), MDA-MB-435 and MDA-MB-468 (breast), LnCaP (prostate), and Hela (cervical) cells [3].

| Cell Cycle Analysis | - 20-40 nM: Production of sub-G1 nuclei (indicative of apoptosis) [3].

  • >50 nM: Strong G2-M phase block [3]. | Flow cytometry experiments on cancer cell lines. | | Tubulin Binding Competition | Inhibits the binding of [3H] vinblastine to tubulin [3]. | In vitro tubulin binding assays to determine the site of action. |

Table 2: In Vivo Efficacy in Xenograft Models

Model / Parameter Details / Results Experimental Protocol
Administration Routes Active by both intravenous (i.v.) and oral (p.o.) administration [1] [3]. Human tumor xenografts implanted in mice.
Dosing Regimen 5, 10, 15, and 20 mg/kg, administered every 4 days for 4 cycles [3].
Antitumor Effect Showed dose-dependent antitumor activity, with significant efficacy observed at 15 and 20 mg/kg [3]. Tumor growth measurement in mice.

Key Experimental Protocols

The search results provide outlines of the core methodologies used to characterize this compound.

1. In Vitro Tubulin Polymerization Assay

  • Purpose: To visualize the direct effect of this compound on microtubule dynamics.
  • Workflow: The assay measures the increase in light scattering or turbidity when a solution of purified tubulin is induced to polymerize. A compound like this compound that promotes polymerization will cause a more rapid and pronounced increase in turbidity compared to a control [1].

2. In Vitro Cytotoxicity/Proliferation Assay (MTT/XTT)

  • Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
  • Workflow:
    • Plate human cancer cells in multi-well plates and allow them to adhere.
    • Treat cells with a range of this compound concentrations (e.g., 0-50 nM) for a set duration (e.g., 72 hours) [3].
    • Add a tetrazolium dye (MTT/XTT). Viable cells metabolize the dye into a colored formazan product.
    • Measure the absorbance of the formazan product. The IC50 is calculated from the dose-response curve [3].

3. In Vivo Efficacy Study in Mouse Xenograft Models

  • Purpose: To evaluate the antitumor activity and dose-response of this compound in a live animal model.
  • Workflow:
    • Implant human tumor cells subcutaneously in immunodeficient mice.
    • Once tumors are established, randomize mice into treatment and control groups.
    • Administer this compound to treatment groups at specified doses (e.g., 5, 10, 15, 20 mg/kg) via oral gavage or intravenous injection on a set schedule (e.g., every 4 days for 4 cycles) [3]. The control group receives the vehicle.
    • Monitor tumor volume and animal body weight regularly throughout the study period to assess efficacy and potential toxicity [3].

Mechanism and Experimental Workflow Diagrams

The following diagrams illustrate the unique mechanism of action of this compound and a generalized workflow for the key in vivo efficacy study.

G cluster_mechanism This compound's Unique Mechanism of Action Tubulin Tubulin Dimers Microtubule Stabilized Microtubules Tubulin->Microtubule  Normal  Polymerization This compound This compound (TTI-237) This compound->Microtubule  Binds Vinca Site  & Promotes Polymerization G2M Cell Cycle Arrest (G2-M Phase) Microtubule->G2M Disrupted Mitosis Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

This compound binds the vinca site but uniquely promotes microtubule stabilization, leading to cell death [1] [2] [3].

G cluster_invivo In Vivo Xenograft Efficacy Study Workflow A Implant Human Tumor Cells (Immunodeficient Mice) B Tumor Establishment & Randomization A->B C Administer this compound (Oral or IV, e.g., Q4D x 4 cycles) B->C D Monitor Tumor Volume and Body Weight C->D E Analyze Dose-Dependent Efficacy & Toxicity D->E

Generalized workflow for evaluating this compound efficacy in mouse xenograft models [3].

Current Status and Further Research

Based on the search results, this compound was selected for clinical development due to its novel mechanism, efficacy against resistant tumors, favorable water solubility, and synthetic accessibility [1]. However, the most recent information in these search results is from 2009/2010, and a full picture of its clinical development path is not available here.

To obtain the most current information, I suggest you:

  • Search clinical trial registries such as ClinicalTrials.gov using the identifier "this compound" or "TTI-237" to access detailed records of phase settings, patient outcomes, and trial status.
  • Look for recent review articles on antimicrotubule agents or oncology drug development in scientific databases, which may provide updates on the clinical progress or discontinuation of this compound.

References

cevipabulin seventh site gatorbulin site alpha tubulin

Author: Smolecule Technical Support Team. Date: February 2026

The Novel Tubulin Binding Site

The following table summarizes the key characteristics of this new binding site and the compounds that target it.

Feature Cevipabulin (and derivatives) Gatorbulin-1 (GB1)
Site Location Primarily on α-tubulin at the intradimer interface (α2-β2) [1] α- and β-tubulin intradimer interface; extensive contacts with both chains [2]
Common Name Seventh site, this compound site, or Gatorbulin site [3] [2] Seventh site or Gatorbulin site [2]
Key Structural Effect Pushes the αT5 loop outward, making the non-exchangeable GTP on α-tubulin exchangeable [1] Makes extensive contacts and hydrogen bonds with both α- and β-tubulin [2]
Primary Mechanism Promotes proteasome-mediated degradation of the αβ-tubulin heterodimer [1] Inhibits tubulin polymerization; promotes tubulin degradation via an unknown, presumably distinct mechanism [2]
Other Binding Site Also binds to the classic vinblastine site on β-tubulin (dual-binding) [1] [3] Binds exclusively to the seventh site [2]

This site is considered a "seventh" pharmacological site because it is distinct from the six previously characterized sites (e.g., taxane, vinca, colchicine, maytansine sites) [1] [4]. A comprehensive analysis published in 2021 identified a total of 27 distinct binding sites in tubulin, underscoring the complexity and druggability of this target [5].

Mechanism of Action and Pharmacological Consequences

Binding to the seventh site triggers a unique cascade of events that ultimately leads to tubulin degradation. The diagram below illustrates this mechanism.

G LigandBind Ligand Binding at Seventh Site AlphaT5Loop Outward Displacement of αT5 Loop LigandBind->AlphaT5Loop Induces GTPExchange Non-exchangeable GTP Becomes Exchangeable AlphaT5Loop->GTPExchange Allows TubulinDestab Tubulin Heterodimer Destabilization GTPExchange->TubulinDestab Causes ProteasomeDeg Proteasome-Mediated Degradation TubulinDestab->ProteasomeDeg Leads to

Mechanism of tubulin degradation via the seventh site.

This degradation mechanism is a key differentiator from classical microtubule destabilizing agents (MDAs) like vinblastine, which primarily inhibit polymerization without marked degradation of the tubulin dimers [1]. The downstream consequence is a post-transcriptional reduction of cellular tubulin protein levels, as mRNA levels remain unaffected [1].

Key Experimental Evidence and Protocols

The discovery of this site and its mechanisms relied on several advanced structural and biochemical techniques.

X-ray Crystallography for Structure Determination

This was the primary method used to visually identify the binding site and mode.

  • Protocol Summary: Researchers determined the high-resolution crystal structure of the this compound-tubulin complex [1]. They used a protein complex composed of two αβ-tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex). Crystals of this complex were soaked with this compound, and the structure was solved to a resolution of 2.6 Å [1].
  • Key Outcome: The electron density map unambiguously revealed two this compound molecules bound per tubulin dimer: one at the known vinblastine site and another at the novel seventh site on α-tubulin [1]. A similar approach was used to solve the structure of gatorbulin-1 in complex with tubulin [2].
Cell-Based Assays for Functional Validation

These experiments confirmed the cellular consequences of binding the seventh site.

  • Immunoblotting (Western Blot): Used to demonstrate that this compound treatment reduces α- and β-tubulin protein levels in various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent manner [1].
  • Quantitative PCR (qPCR): Showed that the reduction in tubulin protein was not due to decreased mRNA levels, confirming a post-transcriptional mechanism [1].
  • Proteasome Inhibition Assay: Treatment with the proteasome inhibitor MG132 completely blocked this compound-induced tubulin degradation, proving the process is proteasome-dependent [1].
  • In Vitro Tubulin Polymerization Assay: Used to show that gatorbulin-1 and its analogs directly inhibit tubulin polymerization in a cell-free system, correlating with their binding affinity [2].

Implications for Drug Development

The discovery of the seventh site opens new avenues for cancer therapy, particularly for overcoming drug resistance.

  • Novel Mechanism: Provides a new target that is distinct from sites on β-tubulin, which are often involved in resistance mechanisms [1].
  • Tubulin Degraders: Offers a blueprint for developing a new generation of "tubulin degraders" rather than just polymerization inhibitors [1].
  • Dual-Targeting Ligands: The this compound scaffold shows that a single molecule can engage two different pharmacologically active sites (vinca and gatorbulin sites), which can be optimized for improved efficacy and reduced toxicity, as seen with derivative compound 8g [3].

References

cevipabulin microtubule stabilization mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Binding and Stabilization

Cevipabulin stabilizes microtubules by promoting tubulin polymerization, but its binding site and the resulting effects on microtubule properties differ significantly from classical stabilizers like paclitaxel.

Feature This compound Paclitaxel (Classical Stabilizer)
Primary Binding Site Vinca alkaloid site; gatorbulin site [1] Taxane site [2] [3]
Effect on Polymerization Promotes polymerization & stabilization [2] [4] Promotes polymerization & stabilization [2] [3]
Microtubule Rigidity More flexible [4] More rigid [4]
Motility Velocity Significantly higher in kinesin-driven assays [4] Lower in kinesin-driven assays [4]
Additional Mechanism Tubulin degradation (via gatorbulin site) [1] Not reported

The table above summarizes the direct comparison. A key mechanistic distinction is that this compound binds to the vinca alkaloid site on tubulin, which is typically associated with microtubule-destabilizing agents [1]. Furthermore, it can also bind to a seventh binding site, the gatorbulin site, which is associated with a unique mechanism of triggering tubulin degradation [1]. This dual-binding capability contributes to its unique profile as a microtubule-stabilizing agent that can also lead to tubulin degradation.

Experimental Evidence and Protocols

The understanding of this compound's mechanism is supported by key in vitro experiments.

Microtubule Polymerization Assay

This foundational assay directly measures the drug's ability to promote tubulin assembly into microtubules.

  • Workflow: The experiment involves incubating purified tubulin with this compound and monitoring the increase in turbidity (absorbance at 350 nm) over time, which is proportional to polymer formation [2]. This is performed in comparison with a control (tubulin alone) and a positive control like paclitaxel.
  • Key Finding: Research confirmed that this compound effectively stabilizes microtubules polymerized from purified tubulins in vitro, with its efficacy depending on drug concentration and incubation time [2].
Characterization of Microtubule Physical Properties

Further experiments characterized the mechanical and dynamic properties of the stabilized microtubules.

  • Persistence Length Measurement: The flexibility of microtubules (persistence length) can be quantified using techniques like fluorescence microscopy to analyze their thermal fluctuations. Studies showed that this compound-stabilized microtubules are more flexible than those stabilized by paclitaxel [4].
  • Kinesin Motility Assay: In this assay, microtubules are glided over a surface coated with kinesin motor proteins.
    • Protocol: Kinesin is immobilized on a glass surface. Stabilized microtubules are introduced with ATP, and their movement is tracked under a microscope to calculate velocity [4].
    • Key Finding: this compound-stabilized microtubules glided at a significantly higher velocity than paclitaxel-stabilized ones, indicating that the drug's stabilization mechanism differentially affects motor protein interaction [4].

The logical flow of these key experiments is summarized in the diagram below.

G Tubulin Tubulin PolymerizationAssay In Vitro Polymerization Assay Tubulin->PolymerizationAssay Drug Drug Drug->PolymerizationAssay StabilizedMTs Stabilized Microtubules PolymerizationAssay->StabilizedMTs KeyFinding1 Key Finding: Confirmed stabilization PolymerizationAssay->KeyFinding1 Quantifies FlexibilityAssay Flexibility Measurement StabilizedMTs->FlexibilityAssay MotilityAssay Kinesin Motility Assay StabilizedMTs->MotilityAssay KeyFinding2 Key Finding: Increased flexibility FlexibilityAssay->KeyFinding2 Quantifies KeyFinding3 Key Finding: Higher gliding velocity MotilityAssay->KeyFinding3 Quantifies

Therapeutic Implications and Clinical Status

The unique mechanism of this compound has driven its investigation for therapeutic applications.

  • Potential for Neurodegenerative Diseases: Microtubule instability disrupts neuronal transport, contributing to diseases like Alzheimer's. This compound has emerged as a potential treatment for Alzheimer's disease by restoring this stability [2]. Its brain-penetrant properties are critical for this application [2].
  • Anticancer Activity and Challenges: As a microtubule-stabilizing agent, this compound was investigated for cancer therapy. It demonstrated in vivo antitumor activity and was noted for properties that could overcome multidrug resistance [1]. However, according to drug development databases, this compound (as this compound fumarate) has been discontinued from clinical development after Phase 1 trials for advanced solid tumors [5].

Future Research Directions

This compound represents a promising template for novel microtubule-targeting agents. Future work may focus on:

  • Structural Biology: Detailed cryo-EM studies to visualize the drug bound to both the vinca and gatorbulin sites, clarifying the structural basis for its dual effects.
  • Rational Drug Design: Leveraging these structural insights to design next-generation compounds that optimize the stabilization-degradation balance for improved efficacy and reduced toxicity.
  • Broader Therapeutic Exploration: Further investigation of its application in other tauopathies and neurodegenerative conditions.

References

Mechanism of Action: Dual Binding and Tubulin Degradation

Author: Smolecule Technical Support Team. Date: February 2026

A pivotal 2021 study revealed that Cevipabulin's mechanism is more complex than previously understood. It does not merely bind to the known vinblastine site but also engages a novel, seventh binding site on α-tubulin. This dual binding results in a unique effect: initial stabilization of microtubule polymers followed by proteasomal degradation of the tubulin heterodimer itself [1].

The diagram below illustrates the proposed mechanistic pathway of this compound leading to tubulin degradation.

G This compound This compound Binding Dual Binding to Tubulin This compound->Binding Site1 1. Vinblastine Site (β-tubulin) Binding->Site1 Site2 2. Novel 7th Site (α-tubulin) Binding->Site2 ConformationalChange Conformational Change in αT5 Loop Site2->ConformationalChange GTPExchange Makes non-exchangeable GTP (N-site) exchangeable ConformationalChange->GTPExchange Outcome Reduced Tubulin Stability GTPExchange->Outcome Degradation Proteasomal Degradation of Tubulin Heterodimer Outcome->Degradation

Key Preclinical Findings and Experimental Data

The following tables summarize the core quantitative and methodological findings from the primary research.

Table 1: Cellular Effects of this compound Treatment

Assay/Model Finding Experimental Detail
Quantitative Proteomics (HeLa cells, 6-hr treatment) Significant & selective down-regulation of α- and β-tubulin protein levels [1]. Label-free quantitative mass spectrometry analysis [1].
Immunoblotting (Dose-Response) Decreased tubulin protein in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6) in a dose-dependent manner [1]. Cells treated with varying doses of this compound; tubulin levels analyzed by Western Blot [1].
Immunoblotting (Time-Course) Decreased tubulin protein in a time-dependent manner in HeLa cells [1]. HeLa cells treated with this compound and harvested at different time points for Western Blot [1].
Quantitative PCR (HeLa & Hct116 cells) No change in α- or β-tubulin mRNA levels [1]. Confirmed tubulin reduction is a post-transcriptional event [1].
Proteasome Inhibition MG132 (proteasome inhibitor) completely blocked this compound-induced tubulin degradation [1]. Co-treatment of cells with this compound and MG132, followed by Western Blot for tubulin [1].

Table 2: Structural Biology and Binding Data

Aspect Finding Experimental Detail
Crystallography This compound binds simultaneously to two sites: the vinblastine site and a novel site on α-tubulin [1]. X-ray crystallography of this compound-soaked T2R-TTL tubulin crystals (2.6 Å resolution) [1].
Novel Binding Site The new site is at the intradimer interface between α- and β-tubulin. Binding pushes the αT5 loop outward [1]. Structural analysis of the crystal structure (PDB complex) [1].
Functional Consequence Binding at the novel site makes the non-exchangeable GTP (N-site) on α-tubulin exchangeable, reducing tubulin stability [1]. Analysis of the GTP-binding site in the crystal structure and proposed mechanistic model [1].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational experiments, here are the detailed methodologies as described in the literature.

1. Protocol: Cell-Based Tubulin Degradation Assay (Immunoblotting) [1]

  • Cell Lines: Can use various cancer cell lines (e.g., HeLa, Hct116, H460, SU-DHL-6).
  • Treatment:
    • Dose-Response: Seed cells and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a set period (e.g., 16-24 hours).
    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at various time points (e.g., 0, 2, 4, 8, 16 hours).
    • Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor like MG132 (e.g., 10 µM) for the duration of the experiment.
  • Sample Preparation: Harvest cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify total protein concentration.
  • Analysis: Perform SDS-PAGE and Western Blotting. Probe membranes with antibodies against:
    • Total α-Tubulin
    • Acetylated α-Tubulin (a marker for stable microtubules)
    • GAPDH or Vinculin (as a loading control).
  • Output: Quantify band intensity to demonstrate dose- and time-dependent reduction in total tubulin.

2. Protocol: X-ray Crystallography of the this compound-Tubulin Complex [1]

  • Protein Complex Crystallization: Crystallize the stabilized tubulin complex (T2R-TTL), which consists of two tubulin heterodimers, one stathmin-like protein RB3, and tubulin tyrosine ligase (TTL).
  • Ligand Soaking: Soak the pre-formed T2R-TTL crystals in a cryo-protectant solution containing this compound.
  • Data Collection: Flash-freeze the crystals and collect X-ray diffraction data at a synchrotron source.
  • Structure Determination:
    • Resolve the structure to a high resolution (e.g., 2.6 Å).
    • Use the Fobs/Fcalc difference electron density map to identify and model the bound this compound molecules.
    • Refine the structure and analyze the binding interfaces and conformational changes, particularly at the αT5 loop and the non-exchangeable GTP (N-site) on α-tubulin.

Implications for Drug Discovery

The preclinical research on this compound has highlighted several key points for the development of future microtubule-targeting agents:

  • A Novel Binding Site: It validates the existence of a distinct, druggable site on α-tubulin, opening a new avenue for drug design [1] [2].
  • A Unique Mechanism: this compound is classified as a microtubule degradation agent, a mechanism that differs from classical stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids) [1] [2]. This novel mechanism could help overcome resistance associated with existing drugs that predominantly target β-tubulin.
  • Scaffold for Neurodegeneration: Research on its chemical scaffold (1,2,4-triazolo[1,5-a]pyrimidine) has shown that specific modifications can tune the molecule from a tubulin degrader (like this compound) into a pure microtubule stabilizer. These stabilized analogs are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's, demonstrating the scaffold's versatility [3].

References

cevipabulin investigational drug background

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experiments

Cevipabulin exhibits a novel and dual mechanism of action that distinguishes it from classical microtubule-targeting agents.

  • Dual Binding Sites: Initially characterized as a vinca-site binder that paradoxically promotes tubulin polymerization, recent structural biology studies reveal that This compound simultaneously binds to two distinct sites [1]:
    • The classic vinblastine site on β-tubulin.
    • A novel seventh site on α-tubulin. Binding at this novel site pushes the αT5 loop outward, making the non-exchangeable GTP potentially exchangeable, which reduces tubulin stability [1].
  • Cellular Effect: Tubulin Degradation: Treatment with this compound leads to a significant, selective down-regulation of α- and β-tubulin protein levels in cancer cells, without affecting their mRNA levels. This degradation is proteasome-dependent, as it can be blocked by the proteasome inhibitor MG132 [1].

The following diagram illustrates the experimental workflow and mechanistic pathway by which this compound induces tubulin degradation, as revealed by key studies.

G Start This compound Treatment CrystalStudy X-ray Crystallography (Tubulin-Cevipabulin Complex) Start->CrystalStudy Proteomics Label-free Quantitative Proteomic Analysis (HeLa Cells) Start->Proteomics BindSite1 Binds Vinblastine Site on β-tubulin CrystalStudy->BindSite1 BindSite2 Binds Novel Site on α-tubulin CrystalStudy->BindSite2 Consequence αT5 Loop Outward Shift Reduces Tubulin Stability BindSite2->Consequence Proteasome Proteasome Inhibition Assay (MG132 Blockade) Consequence->Proteasome Immunoblot Immunoblotting Validation (Dose & Time Dependence) Proteomics->Immunoblot PCR qPCR Assay (mRNA Level Unchanged) Immunoblot->PCR PCR->Proteasome Conclusion Conclusion: Proteasome-dependent Tubulin Degradation Proteasome->Conclusion

The key experiments that elucidated this mechanism are detailed below.

Experiment Methodology Details Key Findings
X-ray Crystallography [1] Soaking this compound into T2R-TTL tubulin crystals. Structure solved at 2.6 Å resolution. Revealed two this compound molecules bound per tubulin dimer: one at the vinblastine site and one at a novel site on α-tubulin.
Label-free Quantitative Proteomics [1] HeLa cells treated with this compound for 6 hours. Analysis of protein level changes. Showed significant and selective down-regulation of α-tubulin, β-tubulin, and their isoforms.
Immunoblotting (Western Blot) [1] Dose-dependent and time-dependent analysis in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6). Confirmed reduction of tubulin protein is a common, dose-dependent consequence of treatment.
Quantitative PCR (qPCR) [1] Measurement of α- and β-tubulin mRNA levels in treated vs. untreated cells. No change in tubulin mRNA levels, indicating a post-transcriptional mechanism for protein loss.
Proteasome Inhibition Assay [1] Pre-treatment with proteasome inhibitor MG132 followed by this compound. MG132 completely blocked this compound-induced tubulin degradation, proving proteasome pathway involvement.

Preclinical and Clinical Status

  • Preclinical Profile: this compound is stable, water-soluble, and can be administered both intravenously and orally. It demonstrated activity against various tumor models, including those resistant to paclitaxel and vincristine [2].
  • Clinical Development: this compound advanced to Phase I clinical trials for the treatment of advanced solid tumors. However, development was discontinued after Phase I, and the drug has not been approved for marketing [3] [4] [5].

References

cevipabulin induces abnormal tubulin protofilaments

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual-Site Binding

Cevipabulin's unique activity stems from its binding to two spatially independent sites on tubulin, as revealed by X-ray crystallography [1]. The table below summarizes the roles of these two binding sites:

Binding Site Location Functional Consequence Induced Morphology
Vinblastine Site [2] [1] Inter-dimer interface between β1- and α2-tubulin [1] Acts as a microtubule stabilization agent (MSA): enhances longitudinal interactions between tubulin dimers [2]. Formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [2].
The Seventh Site [2] [1] A novel site on α-tubulin, at the intra-dimer interface between α2- and β2-tubulin [1] Acts as a microtubule destabilization agent (MDA): pushes the αT5 loop outward, making the non-exchangeable GTP exchangeable, which destabilizes tubulin and leads to proteasomal degradation [2] [1]. Prevents the adoption of a straight conformation and disrupts lateral interactions between protofilaments [2].

The following diagram illustrates the proposed mechanism by which simultaneous binding at these two sites leads to the formation of abnormal linear protofilaments:

G Start This compound-Tubulin Complex Site1 Binding at Vinblastine Site (β-tubulin, inter-dimer interface) Start->Site1 Site2 Binding at Seventh Site (α-tubulin, intra-dimer interface) Start->Site2 Effect1 Enhanced longitudinal interactions Site1->Effect1 Effect2 Disrupted lateral interactions Site2->Effect2 Outcome Formation of Abnormal Linear Protofilaments Effect1->Outcome Effect2->Outcome

Proposed mechanism for this compound-induced abnormal protofilaments.

Key Experimental Evidence and Protocols

The discovery of this compound's unique mechanism was supported by several critical experiments.

Experimental Workflow for Mechanism Validation

The overall process to validate this mechanism involved multiple experimental techniques, as shown below:

G Crystal X-ray Crystallography Output Validation of Dual-Site Binding and Abnormal Protofilament Formation Crystal->Output EM Transmission Electron Microscopy (TEM) EM->Output IF Immunofluorescence IF->Output Binding Competition Binding Assays Binding->Output Mutation Site-Directed Mutagenesis (αY224G) Mutation->Output

Experimental workflow for validating this compound's mechanism of action.

Detailed Methodologies
  • Crystallography for Binding Site Identification [1]

    • Protocol: Tubulin was crystallized in a complex with the stathmin-like protein RB3 and tubulin tyrosine ligase (T2R-TTL). Crystals were then soaked with this compound.
    • Data Collection: The crystal structure of the this compound-tubulin complex was determined to a resolution of 2.6 Å.
    • Analysis: The Fobs/Fcalc difference electron density map was analyzed, which unambiguously revealed two this compound molecules bound to the vinblastine site and the novel seventh site.
  • Visualizing Abnormal Structures [2]

    • Immunofluorescence: Treated cells were fixed and stained with anti-tubulin antibodies to visualize the morphology of cellular microtubules and aggregates using fluorescence microscopy.
    • Transmission Electron Microscopy (TEM): This technique was used to directly observe the formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates in vitro, providing visual confirmation of the abnormal polymerization.
  • Functional Validation Experiments [2]

    • Competition Binding Assays: These assays confirmed that binding to both sites is necessary for the unique morphological effect.
    • Site-Directed Mutagenesis: A specific mutation in α-tubulin (αY224G), which is located at the seventh site, was generated. Experiments with this mutant proved that binding to the seventh site is essential for inducing the abnormal protofilament polymerization.

Quantitative Biological Data

This compound exhibits potent cellular activity, as summarized in the table below:

Assay Type Cell Line / Context Result / IC₅₀ Value Experimental Detail / Note
In Vitro Cytotoxicity [3] Various human tumor cell lines (e.g., ovarian, breast, prostate) 18 - 40 nM 72-hour exposure
In Vitro Cytotoxicity [3] HeLa (human cervical adenocarcinoma) 40 nM 72-hour exposure
In Vivo Antitumor Activity [3] Mice with LoVo human colon adenocarcinoma xenografts Dose-dependent tumor growth inhibition 15-20 mg/kg, administered intravenously every 4 days for 4 cycles.
In Vivo Administration [3] Mice with U87-MG human glioblastoma xenografts Active by both intravenous (i.v.) and oral (p.o.) routes 25 mg/kg

Research Significance and Future Directions

This compound induces a previously undefined tubulin morphology through the interactive cellular effect of its dual-site binding [2]. This mechanism provides deep insight into tubulin dynamic instability.

  • Overcoming Resistance: Since most clinical tubulin inhibitors target β-tubulin, overexpression of specific β-tubulin isoforms is a common resistance mechanism [1]. The discovery of a novel and "druggable" site on α-tubulin opens a promising avenue for developing a new generation of antimicrotubule agents that could potentially overcome this resistance [1].
  • Tubulin Degraders: The binding at the seventh site is responsible for this compound's ability to induce proteasome-dependent tubulin degradation [1]. This positions tubulin degraders targeting this site as a novel strategic approach in anticancer drug development.

References

cevipabulin tubulin heterodimer degradation proteasome

Author: Smolecule Technical Support Team. Date: February 2026

Cevipabulin's Mechanism & Tubulin Degradation

This compound is a synthetic small molecule that has been investigated in Phase 1 clinical trials for advanced solid tumors but was discontinued [1]. While initially characterized as a microtubule-stabilizing agent that binds the vinblastine site on β-tubulin, recent structural studies reveal a more complex and novel mechanism [2].

Key Finding: A 2021 X-ray crystallography study identified that this compound simultaneously binds to two sites on tubulin:

  • The known vinblastine site on β-tubulin.
  • A novel seventh site on α-tubulin, which is responsible for its tubulin degradation effect [2].

Binding at this novel α-tubulin site induces a conformational change, pushing the αT5 loop outward. This makes the otherwise non-exchangeable GTP on α-tubulin susceptible to exchange, reducing the stability of the tubulin heterodimer and targeting it for proteasomal degradation [2].

Experimental Evidence & Quantitative Data

The following tables consolidate key experimental findings that support this degradation mechanism.

Table 1: Cellular Consequences of this compound Treatment This table summarizes the effects observed in human cancer cell lines (e.g., HeLa, Hct116) treated with this compound [2].

Observation Experimental Method Key Finding
Tubulin Protein Downregulation Label-free quantitative proteomics, Immunoblotting Significant, selective reduction of α and β-tubulin protein levels. Dose-dependent and time-dependent.
mRNA Level Stability Quantitative PCR (qPCR) No change in α or β-tubulin mRNA levels.
Proteasome Dependence Immunoblotting with proteasome inhibitor (MG132) MG132 completely blocked this compound-induced tubulin degradation.

Table 2: Crystallography Data for this compound-Tubulin Complex This table presents data from the X-ray crystallography study that revealed the novel binding site [2].

Parameter This compound-Tubulin Complex
Resolution 2.6 Å
Space Group P212121
Cell Dimensions (a, b, c) 104.4 Å, 160.8 Å, 174.8 Å
Rwork / Rfree 20.7% / 25.8%

| Binding Sites Identified | 1. Vinblastine site (β-tubulin) 2. Novel seventh site (α-tubulin) |

Proposed Mechanism of Action

The diagram below illustrates the sequential mechanism by which this compound binding leads to tubulin heterodimer degradation, based on the findings from the crystallography study [2].

G This compound induces tubulin degradation via a novel α-tubulin site. Start This compound Treatment BindBeta Binds Vinblastine Site on β-tubulin Start->BindBeta BindAlpha Simultaneously Binds Novel 7th Site on α-tubulin Start->BindAlpha ConformChange Induces Conformational Change (αT5 loop shifts outward) BindAlpha->ConformChange GTPExchange Nonexchangeable GTP on α-tubulin becomes exchangeable ConformChange->GTPExchange Destabilize Tubulin Heterodimer Destabilized GTPExchange->Destabilize Degrade Proteasome-Dependent Degradation Destabilize->Degrade

Significance for Drug Development

The discovery of this novel binding site on α-tubulin is significant for several reasons:

  • Overcoming Resistance: Many existing tubulin inhibitors target β-tubulin, and resistance often arises from the overexpression of specific β-tubulin isoforms. Targeting α-tubulin presents a new strategy to overcome this resistance [2].
  • New Drug Class: This mechanism validates the development of "tubulin degraders" as a new generation of antimicrotubule drugs, moving beyond classical stabilization or destabilization [2].

References

Structural & Mechanistic Overview of 7CLD

Author: Smolecule Technical Support Team. Date: February 2026

The crystal structure of the T2R-TTL-Cevipabulin complex (PDB ID: 7CLD), determined at 2.61 Å resolution, reveals a novel mechanism of action for cevipabulin, a clinical candidate antitumor agent [1] [2] [3]. The structure shows that this compound binds to two distinct sites on the tubulin heterodimer [1]:

  • The Vinblastine Site: Located at the interdimer interface between β1- and α2-tubulin. Binding here was expected and is associated with microtubule-stabilizing properties [1].
  • A Novel Seventh Site: A previously unknown binding pocket on α-tubulin, at the intradimer interface between α2- and β2-tubulin. This binding is responsible for the drug's unique tubulin degradation effect [1].

At this novel site, this compound binding induces a conformational change in the αT5 loop, making the otherwise non-exchangeable GTP on α-tubulin susceptible to exchange. This action reduces the stability of the tubulin heterodimer, leading to its proteasomal degradation [1].

Quantitative Data Summary

The table below consolidates key quantitative data from the 7CLD entry and related studies for quick reference.

Data Category Parameter Value / Detail Source / Context
Crystallographic Data PDB ID 7CLD [2] [3]
Resolution 2.611 Å [1] [3]
Space Group P212121 [1]
Cell Dimensions (a, b, c) a=104.4 Å, b=160.8 Å, c=174.8 Å [1]
Rwork / Rfree 20.7% / 25.8% [1]
Complex Composition α-Tubulin Chains A, C (450 residues each) [3]
β-Tubulin Chains B, D (445 residues each) [3]
Stathmin-4 (RB3) Chain E (143 residues) [3]
Tubulin Tyrosine Ligase (TTL) F (384 residues) [3]
Cellular EC50 (HeLa) This compound-induced Tubulin Degradation ~100 nM (from immunoblot) [1]

Experimental Protocols & Methodologies

The key findings on this compound are supported by several rigorous experimental approaches:

  • Protein Complex Crystallization: The T2R-TTL complex (two tubulin heterodimers, one stathmin-like protein RB3, and one tubulin tyrosine ligase) was crystallized. This compound was introduced via soaking into the crystals, and the structure was solved using X-ray crystallography [1] [3].
  • Cell-Based Tubulin Degradation Assay: Cancer cell lines (e.g., HeLa, HCT116) were treated with this compound. Tubulin protein levels were quantified through immunoblotting and label-free quantitative proteomics, confirming a dose- and time-dependent decrease in α- and β-tubulin [1].
  • Mechanism of Degradation Analysis:
    • Quantitative PCR (qPCR): Used to verify that tubulin mRNA levels were unaffected, indicating a post-transcriptional mechanism [1].
    • Proteasome Inhibition: Treatment with MG132, a proteasome inhibitor, completely blocked this compound-induced tubulin reduction, confirming a proteasome-dependent pathway [1].
  • Competitive Binding Assays: Early studies used competition with radiolabeled vinblastine to initially characterize this compound's binding to the vinblastine site [1].

This compound's Binding Sites on Tubulin

The following diagram, generated with Graphviz, illustrates the structural context of this compound's dual binding sites within the tubulin heterodimer, based on the 7CLD structure [1].

G α-Tubulin α-Tubulin β-Tubulin β-Tubulin α-Tubulin->β-Tubulin Intradimer Interface β-Tubulin->α-Tubulin Interdimer Interface This compound\n(7th Site) This compound (7th Site) This compound\n(7th Site)->α-Tubulin This compound\n(Vinblastine Site) This compound (Vinblastine Site) This compound\n(Vinblastine Site)->β-Tubulin Stathmin (RB3) Stathmin (RB3) Stathmin (RB3)->α-Tubulin Stathmin (RB3)->β-Tubulin TTL TTL TTL->α-Tubulin

Diagram 1: this compound (red) binds simultaneously to the vinblastine site on β-tubulin and a novel seventh site on α-tubulin [1].

Tubulin Degradation Mechanism

The discovery of the novel seventh site explains this compound's unique ability to induce tubulin degradation. The diagram below outlines the proposed mechanistic pathway triggered by this compound binding [1].

G 1. This compound Binding 1. This compound Binding 2. αT5 Loop Conformational Change 2. αT5 Loop Conformational Change 1. This compound Binding->2. αT5 Loop Conformational Change 3. GTP becomes exchangeable 3. GTP becomes exchangeable 2. αT5 Loop Conformational Change->3. GTP becomes exchangeable 4. Tubulin heterodimer destabilized 4. Tubulin heterodimer destabilized 3. GTP becomes exchangeable->4. Tubulin heterodimer destabilized 5. Proteasomal Degradation 5. Proteasomal Degradation 4. Tubulin heterodimer destabilized->5. Proteasomal Degradation 6. Reduced cellular tubulin levels 6. Reduced cellular tubulin levels 5. Proteasomal Degradation->6. Reduced cellular tubulin levels Novel 7th Site\non α-Tubulin Novel 7th Site on α-Tubulin Novel 7th Site\non α-Tubulin->1. This compound Binding

Diagram 2: Proposed mechanism by which this compound binding to the novel α-tubulin site leads to proteasomal degradation of the tubulin heterodimer [1].

Research Implications

The 7CLD structure provides a foundation for a new generation of antimicrotubule drugs. The novel seventh site on α-tubulin offers several strategic advantages [1]:

  • Overcoming Resistance: Since most clinical tubulin inhibitors target β-tubulin, and resistance often arises from βIII-tubulin overexpression, targeting α-tubulin provides a promising alternative pathway to circumvent resistance [1].
  • Rational Drug Design: The elucidation of this novel binding pocket enables the structure-based design of new chemical entities specifically engineered to be tubulin degraders, a distinct mechanism from classical stabilization or destabilization [1].

References

cevipabulin effect on microtubule dynamic instability

Author: Smolecule Technical Support Team. Date: February 2026

Dual Binding Mechanism and Cellular Effects

Experimental structural biology studies have revealed that cevipabulin binds to two independent sites on tubulin, which explains its mixed cellular effects [1].

Binding Site 1: Vinblastine Site

  • Location: Interdimer interface between β-tubulin of one heterodimer and α-tubulin of the next [1].
  • Reported Effect: Binding at this site can promote tubulin polymerization and induce the formation of stable bundles of microtubules in cells [1]. Some studies, using molecular docking, have also suggested potential interaction with the taxane site on β-tubulin [2].

Binding Site 2: The Seventh Site (Novel Site)

  • Location: Intradimer interface between α- and β-tubulin within a single heterodimer [1].
  • Reported Effect: Binding at this novel site on α-tubulin induces a conformational change that makes the bound GTP molecule susceptible to exchange. This reduces tubulin stability, leading to proteasome-dependent degradation of the tubulin heterodimer [1].

The simultaneous binding to both sites can produce an interactive effect, leading to the formation of abnormal tubulin protofilaments and irregular aggregates, a distinct morphological change not typically seen with other agents [3].

Key Experimental Data on this compound's Effects

The table below summarizes quantitative data and key observations from experimental studies on this compound.

Parameter Experimental Findings Source/Context
Antiproliferative IC₅₀ 18-40 nM (range across human tumor cell lines) [4] Various cancer cell lines (e.g., ovarian, breast) [4].
Binding Affinity (Vinblastine Site) Inhibits [³H]vinblastine binding to tubulin (IC₅₀: 5.1 µM) [1] In vitro competition assay [1].
In Vivo Antitumor Activity Dose-dependent tumor growth inhibition; effective at 15-20 mg/kg (IV), active via oral administration (25 mg/kg) [4] Mouse xenograft models (e.g., colon adenocarcinoma, glioblastoma) [4].
Effect on Tubulin Polymerization Promotes polymerization in vitro, similar to paclitaxel [1] [2] In vitro tubulin polymerization assays [1] [2].
Effect on Tubulin Protein Level Down-regulates α- and β-tubulin protein levels in cells in a dose- and time-dependent manner [1] Immunoblotting in HeLa, Hct116, and other cancer cell lines [1].
Impact on Microtubule Rigidity Increases flexural rigidity (persistence length increased to ~1800 µm vs. ~1100 µm for paclitaxel) [2] In vitro analysis of this compound-stabilized microtubules [2].

Core Experimental Protocols

The key methodologies used to elucidate this compound's mechanism are outlined below.

Crystallography for Binding Site Identification
  • Objective: Determine the high-resolution three-dimensional structure of this compound bound to tubulin.
  • Procedure:
    • Protein Crystallization: Crystals of the tubulin complex (T2R-TTL), containing two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase, are grown [1].
    • Ligand Soaking: Crystals are soaked in a solution containing this compound [1].
    • Data Collection & Analysis: X-ray diffraction data is collected. The resulting electron density map is analyzed to pinpoint the location and conformation of bound this compound molecules [1].
  • Key Finding: Visualization of two this compound molecules bound per tubulin complex: one at the vinblastine site and one at the novel "seventh site" [1].
In Vitro Tubulin Polymerization Assay
  • Objective: Measure the direct effect of this compound on the kinetics of microtubule assembly.
  • Procedure:
    • Reaction Setup: Purified tubulin is mixed with GTP in a buffer conducive to polymerization [2].
    • Treatment: The reaction is supplemented with this compound (typically in DMSO) versus a vehicle control or reference drug (e.g., paclitaxel) [1] [2].
    • Kinetic Monitoring: Tubulin polymerization is monitored in real-time by measuring the increase in light scattering (absorbance or turbidity) at 350 nm at 37°C [1] [2].
  • Key Finding: this compound promotes tubulin polymerization, exhibiting a paclitaxel-like effect in this assay [1] [2].
Cellular Tubulin Degradation Assay
  • Objective: Confirm that this compound reduces cellular tubulin levels via proteasomal degradation.
  • Procedure:
    • Cell Treatment: Cancer cells (e.g., HeLa) are treated with this compound over a range of concentrations and time periods [1].
    • Proteasome Inhibition: A parallel set of cells is co-treated with this compound and a proteasome inhibitor (e.g., MG132) [1].
    • Analysis: Cells are lysed, and protein extracts are analyzed by:
      • Immunoblotting: Using antibodies against α- and β-tubulin to assess protein levels. GAPDH or actin is used as a loading control [1].
      • Quantitative PCR (qPCR): To measure tubulin mRNA levels, ensuring the effect is post-transcriptional [1].
  • Key Finding: this compound reduces tubulin protein, but not mRNA, levels. This reduction is blocked by MG132, confirming proteasome-dependent degradation [1].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the dual mechanism of this compound and its downstream consequences on microtubule dynamics and cellular fate, as revealed by the cited research.

G cluster_binding Dual Binding to Tubulin Heterodimer cluster_effects Downstream Cellular Effects cluster_outcomes Cellular Outcomes This compound This compound VinblastineSite Binding at Vinblastine Site This compound->VinblastineSite SeventhSite Binding at Seventh Site (α-tubulin) This compound->SeventhSite Polymerization Enhanced Longitudinal Interactions / Abnormal Protofilament Polymerization VinblastineSite->Polymerization Destabilization αT5 Loop Conformational Change GTP Exchange Tubulin Heterodimer Destabilization SeventhSite->Destabilization MitoticArrest Cell Cycle Arrest at G2/M Phase Polymerization->MitoticArrest Disrupted Dynamics Degradation Ubiquitin-Proteasome System (Tubulin Degradation) Destabilization->Degradation Degradation->MitoticArrest Apoptosis Activation of Apoptotic Pathways MitoticArrest->Apoptosis

This compound's dual binding mechanism leads to tubulin degradation and mitotic arrest.

References

Comprehensive Application Notes and Protocols for Investigating Cevipabulin's Effects on Microtubule Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cevipabulin and Microtubule Dynamics

Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal filaments crucial for cell division, intracellular transport, and cellular morphology. Their dynamic instability, characterized by alternating phases of growth and shrinkage, makes them valuable targets for chemotherapeutic agents. This compound is a synthetic compound from the triazolopyrimidine class that has emerged as a unique microtubule-stabilizing agent (MSA) with a complex mechanism of action. Initially recognized for its antitumor properties, this compound has also shown promise for the treatment of neurodegenerative diseases like Alzheimer's disease, where microtubule stabilization can counteract the detrimental effects of lost structural stability in neurons [1].

Unlike classical MSAs such as paclitaxel, this compound exhibits a dual mechanism by binding simultaneously to two different sites on tubulin: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin [2] [3]. This unique binding profile results in mixed pharmacological properties, displaying both paclitaxel-like microtubule-stabilizing characteristics and vinblastine-like properties, and can lead to unconventional outcomes such as tubulin degradation and the formation of abnormal tubulin protofilaments [2] [3]. The following application notes provide a detailed methodological framework for investigating this compound's effects on microtubule polymerization in vitro.

Unique Mechanism of this compound Action

Dual Binding Sites on Tubulin

Structural studies using X-ray crystallography have revealed that this compound interacts with tubulin at two spatially independent locations, a property that distinguishes it from most other known microtubule-targeting agents [2] [3].

  • Vinblastine Site (on β-tubulin): this compound binds to the interdimer interface between β1- and α2-tubulin subunits. Binding at this site is associated with the stabilization of microtubules and the promotion of tubulin polymerization, similar to the effect of paclitaxel [2].
  • The Seventh Site (on α-tubulin): this compound also binds to a novel intradimer interface between α2- and β2-tubulin subunits. This binding event induces a conformational change that pushes the αT5 loop outward, making the otherwise nonexchangeable GTP on α-tubulin exchangeable. This reduction in tubulin stability can lead to tubulin degradation via the proteasome pathway [2].

The interactive effect of this compound binding to both sites is necessary for the induction of abnormal tubulin protofilaments, which can subsequently aggregate into irregular tubulin aggregates [3]. This morphology represents a previously undefined structural change induced by a tubulin-targeting compound.

Functional Consequences of Binding

The diagram below illustrates the mechanistic pathway of this compound's action resulting from its dual binding to tubulin.

G This compound This compound VinblastineSite Binding to Vinblastine Site (β-tubulin) This compound->VinblastineSite SeventhSite Binding to Seventh Site (α-tubulin) This compound->SeventhSite EnhancedLongitudinal Enhanced longitudinal interactions VinblastineSite->EnhancedLongitudinal αT5LoopOutward Conformational change: αT5 loop pushed outward SeventhSite->αT5LoopOutward MicrotubuleStabilization Microtubule Stabilization EnhancedLongitudinal->MicrotubuleStabilization InteractiveEffect Interactive Cellular Effect EnhancedLongitudinal->InteractiveEffect Combines with GTPExchangeable Nonexchangeable GTP becomes exchangeable αT5LoopOutward->GTPExchangeable TubulinDestabilization Tubulin Destabilization GTPExchangeable->TubulinDestabilization TubulinDestabilization->InteractiveEffect Combines with TubulinDegradation Proteasome-mediated Tubulin Degradation TubulinDestabilization->TubulinDegradation AbnormalProtofilaments Formation of Abnormal Tubulin Protofilaments InteractiveEffect->AbnormalProtofilaments

Figure 1: Mechanism of this compound action on microtubules. This compound binds to two distinct sites on tubulin. Binding to the vinblastine site on β-tubulin enhances longitudinal interactions between tubulin dimers, promoting stabilization. Concurrently, binding to the seventh site on α-tubulin induces a conformational change that destabilizes the tubulin heterodimer, potentially leading to degradation. The interactive effect of binding to both sites can result in the formation of abnormal tubulin protofilaments [2] [3].

Quantitative Comparison of this compound Effects

The following tables summarize the key experimental findings on this compound's effects in comparison to other microtubule-targeting agents.

Table 1: Comparative analysis of this compound and paclitaxel on microtubule properties in vitro

Property This compound-Stabilized Microtubules Paclitaxel-Stabilized Microtubules Experimental Context
Microtubule Flexibility More flexible [4] Less flexible (more rigid) [4] Persistence length measurement
Motility Velocity Significantly higher velocity [4] Lower velocity [4] In vitro gliding assay with kinesins
Induced Morphology Abnormal tubulin protofilaments and irregular aggregates [3] Normally structured microtubules [3] Transmission electron microscopy
Tubulin Degradation Induces proteasome-dependent degradation [2] Does not induce degradation [2] Immunoblotting and proteomic analysis

Table 2: Functional consequences of this compound binding to its two identified sites on tubulin

Binding Site Location Primary Functional Consequence Cellular Outcome
Vinblastine Site Interdimer interface between β1- and α2-tubulin [2] [3] Enhanced longitudinal interactions; promotes tubulin polymerization [3] Microtubule stabilization; formation of tubulin bundles [2]
Seventh Site Intradimer interface between α2- and β2-tubulin [2] [3] Destabilization of tubulin dimer; makes α-tubulin GTP exchangeable [2] Proteasome-dependent tubulin degradation [2]

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

The tubulin polymerization assay is a fundamental method to directly confirm and quantify the activity of this compound on microtubule dynamics in a cell-free system [5].

Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin dimers assemble into microtubules. This increase can be tracked spectrophotometrically or fluorometrically over time [5].

Materials and Reagents:

  • Purified tubulin (e.g., from mammalian brain, >99% pure) [6]
  • GTP (Guanosine 5’-triphosphate sodium salt hydrate) [6]
  • BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 with KOH) [6]
  • This compound (dissolved in DMSO)
  • Control compounds (e.g., Paclitaxel dissolved in DMSO) [1] [4]
  • Fluorescent tubulin tracer (optional, for fluorescence-based assays) [5]

Procedure:

  • Preparation: Thaw purified tubulin on ice and prepare a working solution in BRB80 buffer. Keep on ice at all times before the assay begins.
  • Reaction Setup: Prepare a master mix containing tubulin (typically at a final concentration of 2-4 mg/mL) and GTP (final concentration 1 mM) in BRB80 buffer. Gently mix without vortexing.
  • Drug Addition: Aliquot the master mix into cuvettes or a multi-well plate. Add this compound at the desired final concentration (e.g., in the low micromolar range [1]). Include controls (e.g., vehicle/DMSO, paclitaxel).
  • Polymerization: Transfer the reaction mixture to a pre-warmed spectrophotometer or fluorometer (37°C) and immediately start kinetic measurements.
  • Data Acquisition:
    • For spectrophotometric (absorbance) assays, record the absorbance at 340 nm every 30-60 seconds for 30-60 minutes [5].
    • For fluorometric assays, use excitation/emission wavelengths suitable for the fluorescent tracer (e.g., ~355/450 nm for a DAPI-based tracer) and record readings with the same frequency [5].
  • Data Analysis: Plot the absorbance/fluorescence vs. time to generate polymerization curves. Calculate parameters such as the lag phase, polymerization rate, and final polymer mass to quantify and compare the effects of this compound to controls.
Microtubule Binding and Cosedimentation Assay

This spin-down assay is used to confirm the direct binding of a protein or compound to microtubules and to estimate the dissociation constant (Kd) [6].

Principle: Microtubules, due to their high molecular weight, can be pelleted by high-speed centrifugation. A compound that binds directly to microtubules will cosediment with the pellet, while unbound compounds remain in the supernatant [6]. The workflow for this assay is outlined below.

G Start Pre-polymerize MTs (37°C, 20 min) A Stabilize MTs with Taxol Start->A B Incubate MTs with This compound (30 min, RT) A->B C Layer reaction on cushion buffer (BRB80-CT) B->C D Ultracentrifugation (100,000 x g, 30 min, 23°C) C->D E Fraction Collection: S (Supernatant) & P (Pellet) D->E F Resuspend Pellet in Laemmli Buffer E->F G Analyze S and P by SDS-PAGE F->G

Figure 2: Experimental workflow for the microtubule binding and cosedimentation assay. This protocol is used to confirm direct binding of this compound to microtubules and to distinguish between bound and unbound fractions [6].

Materials and Reagents:

  • Purified tubulin [6]
  • Paclitaxel (Taxol) for pre-stabilizing microtubules [6]
  • BRB80 buffer and BRB80 Cushion buffer (BRB80 with 60% glycerol) [6]
  • This compound
  • Ultracentrifuge with a TLA-55 rotor or equivalent [6]

Procedure [6]:

  • Microtubule Polymerization: Polymerize and stabilize microtubules as described in the general protocol above, using a taxol-dependent process to create a stable substrate for binding.
  • Binding Reaction: Incubate pre-formed, taxol-stabilized microtubules (at a fixed concentration) with varying concentrations of this compound in a final volume of 50 µL for 30 minutes at room temperature.
  • Separation by Centrifugation: Carefully layer each binding reaction on top of a 100 µL cushion of BRB80-CT buffer in an ultracentrifuge tube. Centrifuge at 100,000 x g for 30 minutes at 23°C.
  • Fraction Collection:
    • Carefully collect the supernatant (S) containing unbound compound.
    • Discard the remaining solution and gently wash the pellet without disturbing it.
    • Resuspend the pellet (P) fraction, which contains microtubules and bound compound, in 60 µL of 1x Laemmli buffer.
  • Analysis: Separate equal proportions of the supernatant and pellet fractions by SDS-PAGE. Analyze the distribution of this compound (if detectable) or its effects on co-pelleted microtubule-associated proteins (MAPs). Quantification of band intensities can be used to estimate the Kd [6].
Competition Binding Assays

These assays are critical for determining whether this compound shares a binding site with other known tubulin inhibitors.

Principle: A labeled reference compound (e.g., ³H-vinblastine) is incubated with tubulin in the presence of increasing concentrations of unlabeled this compound. If this compound binds to the same site, it will compete with and displace the reference compound, reducing the measured bound radioactivity [2].

Key Findings: Previous competition experiments have shown that this compound competes with ³H-vinblastine for binding to microtubules, but not with ³H-paclitaxel, indicating shared occupancy of the vinblastine site [2].

Key Considerations for Experimental Design

  • Tubulin Source: The choice of tubulin (e.g., purified from mammalian brain vs. recombinant) can influence experimental outcomes and should be selected based on the research question [5].
  • This compound Specificity: Be aware that this compound's dual binding and unique effects (like inducing tubulin degradation and abnormal protofilaments) mean that a single assay may not capture its full mechanism. A combination of polymerization, binding, and cellular assays is recommended for a comprehensive understanding [2] [3].
  • Cellular Validation: While in vitro assays are essential for establishing direct mechanisms, findings should be complemented with live-cell imaging and immunofluorescence to confirm that the effects observed in vitro translate to a cellular context [3] [5].

References

Comprehensive Application Notes and Protocols: Microtubule Gliding Assays for Kinesin Velocity Analysis in Drug Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microtubule Gliding Assays for Drug Discovery

Microtubule gliding assays represent a powerful in vitro technique for investigating the functional interactions between molecular motors and microtubules, providing critical insights into fundamental biological processes and serving as a valuable platform for drug discovery. In this assay, motor proteins such as kinesins are immobilized on a glass surface, where they bind to and propel fluorescently labeled microtubules in an ATP-dependent manner [1]. The velocity and characteristics of this movement serve as sensitive indicators of motor protein function, enabling researchers to quantify how pharmacological compounds affect the microtubule-kinesin interaction.

The significance of these assays in pharmaceutical research stems from the critical role that microtubules and motor proteins play in essential cellular processes. Kinesins are responsible for intracellular transport, mitotic spindle formation, and chromosome segregation, making them attractive targets for therapeutic intervention in conditions ranging from cancer to neurodegenerative diseases. The gliding assay provides a direct functional readout of kinesin activity that can detect subtle changes in motor function induced by small molecules, mutations, or pathological conditions. Unlike indirect measures such as ATPase assays, gliding assays directly observe the mechanical output of kinesin motors, providing biologically relevant information about molecular transport capabilities [2].

Experimental Principles and Workflow

Fundamental Mechanism

In a standard microtubule gliding assay, kinesin molecules are fixed to a surface through adsorption or specific binding interactions. When microtubules are introduced into the system, multiple kinesin heads bind to the microtubule lattice and, through coordinated ATP hydrolysis, undergo conformational changes that "walk" along the microtubule. Since the kinesins are immobilized, this walking action instead propels the microtubule across the surface [1]. The directionality of movement is determined by the intrinsic polarity of microtubules and the motor protein used; plus-end-directed kinesins such as kinesin-1 propel microtubules with their minus-end leading, while minus-end-directed kinesins such as kinesin-14 produce the opposite movement pattern [3] [4].

The velocity of microtubule gliding depends on several factors, including the intrinsic stepping rate of the kinesin molecules, the coordination between multiple motors, and external conditions such as temperature, ionic strength, and ATP concentration. Under standard conditions (1 mM ATP, room temperature), kinesin-1 typically propels microtubules at velocities ranging from 500-900 nm/s [5] [6] [2]. This movement can be directly visualized and quantified using fluorescence microscopy, providing a robust quantitative assay for kinesin function.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for performing a microtubule gliding assay, from initial preparation to final data analysis:

Materials and Equipment

Essential Reagents and Buffers
  • Tubulin: Purified from porcine brain or recombinant sources (CYTOSKELETON, TL238A) [1]
  • Rhodamine-labeled tubulin: For fluorescence visualization (CYTOSKELETON, TL590M) [1]
  • Kinesin proteins: Full-length or truncated constructs (e.g., rKin430-EGFP for kinesin-1) [6] [2]
  • Casein: Surface blocking agent (Sigma-Aldrich, C7078) [1]
  • ATP: Energy source for motility (Sigma-Aldrich, A6419) [1]
  • Taxol: Microtubule-stabilizing agent (Sigma-Aldrich, T7402) [1]
  • Protease inhibitors: Aprotinin, benzamidine, leupeptin, pepstatin A, PMSF [1]
  • Anti-fade system: Glucose oxidase, catalase, and glucose for oxygen scavenging [1]
Critical Buffer Formulations
  • BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 [1]
  • BRB10: 10 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 (low ionic strength variant) [5]
  • Buffer L: 20 mM Tris, 75 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mM ATP, pH 8.0 [1]
Specialized Equipment
  • Fluorescence microscope: Equipped with appropriate filters for fluorophores (e.g., Nikon Eclipse E600) [1]
  • High-speed centrifuge: Capable of ≥410,000 × g (Beckman Coulter TLA-100) [1]
  • Temperature-controlled water bath: Maintained at 37°C [1]
  • Flow chamber construction materials: Glass coverslips, microscope slides, double-sided tape [1]
  • Automated imaging systems: For high-throughput applications (e.g., 384-well plate formats) [2]

Step-by-Step Experimental Protocol

Microtubule Preparation with Polarity Marking
  • Prepare bright GMPCPP seeds: Mix 4 μL of 10 mg/mL tubulin, 2 μL of 10 mg/mL rhodamine tubulin, 18 μL BRB80, 3 μL of 10 mM DTT, and 3 μL of 10 mM GMPCPP. Centrifuge at 410,000 × g for 7 minutes at 4°C. Incubate 3 μL of supernatant at 37°C for 15 minutes to form seeds [1].

  • Generate N-ethylmaleimide (NEM)-treated tubulin: Add 0.5 μL of 50 mM NEM to 25 μL of 10 mg/mL tubulin. Incubate at room temperature for 5 minutes. Quench with 0.5 μL of 1 M DTT and incubate on ice for 30 minutes. Centrifuge at 350,000 × g for 15 minutes at 4°C and collect supernatant [1].

  • Prepare dim elongation mix: Combine 1.34 μL unlabeled tubulin (10 mg/mL), 0.17 μL rhodamine tubulin (10 mg/mL), 3 μL NEM-tubulin (~4 mg/mL), 1 μL of 10 mM DTT, 0.2 μL of 50 mM GTP, and 4.29 μL BRB80. Incubate at 37°C for 1 minute [1].

  • Assemble polarity-marked microtubules: Add 2 μL of bright seed mix to 10 μL of dim elongation mix. Incubate at 37°C for 30 minutes. Stabilize with Taxol stepwise to 10 μM final concentration. Store at room temperature protected from light [1].

Flow Chamber Preparation and Surface Coating
  • Construct flow chamber: Acid-wash coverslips (22 × 22 mm) with HCl for 24 hours, rinse thoroughly with distilled water, and air dry. Attach to glass slides using double-sided tape to create channels with open slits on both sides [1].

  • Apply casein coating: Introduce 25 μL of 1 mg/mL casein into the chamber and incubate for 5 minutes. Wash with 3 × 20 μL Buffer L to remove unbound casein [1].

  • Immobilize kinesin motors: Flow in 10-100 nM purified kinesin in Buffer L and incubate for 5 minutes. Wash with 3 × 20 μL Buffer L to remove unbound motors [1].

Assay Execution and Motility Initiation
  • Initiate gliding assay: Introduce 25 μL of diluted polarity-marked microtubules (1:250 dilution in motility buffer containing Buffer L, 1 mM ATP, 10 μM Taxol, and anti-fade components) [1].

  • Image motility immediately: Transfer chamber to fluorescence microscope and begin recording. Use appropriate excitation/emission wavelengths (e.g., 547 nm/576 nm for rhodamine) [1].

  • Maintain optimal conditions: Conduct experiments at consistent temperature (25-37°C) with strict timing to ensure reproducibility.

Buffer Optimization and Experimental Conditions

Ionic Strength Optimization

Recent studies have demonstrated that reducing ionic strength significantly enhances the sensitivity of microtubule gliding assays for molecular detection applications. When comparing standard BRB80 buffer (ionic strength: 184 mM) with low ionic strength BRB10 buffer (ionic strength: 28.85 mM), several key differences emerge [5]:

Table 1: Effects of Ionic Strength on Kinesin-Microtubule Interactions

Parameter BRB80 (Standard) BRB10 (Low Ionic Strength) Biological Significance
Microtubule Gliding Speed 594 ± 46 nm/s 497 ± 49 nm/s Enhanced roadblock effect for molecular detection
Kinesin Run Length 951 ± 188 nm 2260 ± 382 nm Increased processivity and microtubule affinity
Motor Interaction Time 1.0 ± 0.2 s 3.4 ± 0.6 s Longer residence time on microtubules
Single Motor Stepping Velocity 904 ± 46 nm/s 660 ± 21 nm/s Reduced velocity but enhanced binding
Reversibility N/A Complete reversal upon buffer exchange Maintains motor functionality

The reduction in ionic strength strengthens the electrostatic interactions between kinesin and microtubules, resulting in increased binding affinity and processivity. This enhanced interaction amplifies the "roadblock effect" when analytes or compounds bind to microtubules, making the assay more sensitive to detecting molecular interactions [5]. The effects are completely reversible when switching back to standard buffer conditions, indicating that kinesin motors remain fully functional under these modified conditions.

Additional Parameter Optimization
  • Mg²⁺/ATP ratio: Increasing the molar Mg²⁺/ATP ratio elevates gliding velocity. Optimal velocities approaching 1.8 μm/s have been achieved with 2.5 mM ATP and 12.5 mM Mg²⁺ (5:1 ratio) [7].

  • Temperature elevation: Raising temperature from 25°C to 37°C significantly increases velocity, with Q₁₀ values approximately 2-3 [7].

  • Motor density: Lower kinesin densities (~450 molecules/μm²) produce faster gliding compared to crowded surfaces [7].

  • pH stability: Maintain pH between 6.8-8.0, with optimal kinesin-1 performance around pH 8.0 [1] [7].

Data Collection and Analysis Methods

Quantitative Motility Parameters
  • Velocity measurement: Track microtubule movement between frames using ImageJ or MATLAB algorithms. Calculate velocity as mean frame-to-frame displacement [5] [2].

  • Microtubule density: Count number of microtubules per unit area during observation period [8] [2].

  • Landing rate: Quantify number of new microtubules attaching to kinesin-coated surface per unit time and area [8].

  • Run length and persistence: Measure distance microtubules travel before detachment or changing direction [6].

  • Bundling ratio: Calculate proportion of microtubules that associate into bundles versus moving individually [2].

Automated High-Throughput Analysis

For drug screening applications, automated analysis systems have been developed that can process 384-well plates in under three hours. These systems utilize [2]:

  • Pipetting robots for consistent assay preparation
  • Motorized fluorescence microscopes with autofocus systems
  • MATLAB algorithms for automated microtubule tracking with sub-pixel resolution
  • High-performance computing clusters for rapid data processing
  • Multi-parameter analysis of velocity, number, length, and bundling simultaneously

This automated approach enables the collection of significantly larger datasets than manual methods (48-fold increase in throughput), providing robust statistical power for compound screening [2].

Applications in Drug Discovery and Development

Compound Screening Framework

Microtubule gliding assays provide a functional platform for evaluating compounds that affect microtubule-kinesin interactions. The following diagram illustrates the application of these assays in a drug discovery pipeline:

Mechanism of Action Studies

Microtubule gliding assays can distinguish between different mechanisms of compound action:

  • Roadblock effects: Compounds that bind to microtubules and create physical obstacles for kinesin movement, reducing velocity while potentially increasing microtubule density [5]

  • Direct motor inhibition: Compounds that interact with kinesin domains to inhibit ATP hydrolysis or microtubule binding, reducing both velocity and microtubule density [2]

  • Microtubule stabilization/destabilization: Compounds that alter microtubule structure, affecting kinesin binding and motility [3]

  • Allosteric modulation: Compounds that induce conformational changes in kinesin, altering processivity or force generation [9]

The ability to directly observe microtubule behavior provides distinct advantage over indirect biochemical assays, as different mechanisms produce characteristic patterns of changes in velocity, microtubule density, and binding persistence.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • No microtubule movement: Verify ATP concentration and freshness; check kinesin activity and immobilization; confirm proper buffer conditions [1]

  • Intermittent or jerky movement: Optimize kinesin density on surface; check for microtubule buckling due to excessive motor engagement [9] [4]

  • Rapid photobleaching: Optimize anti-fade system concentration; reduce illumination intensity; use more stable fluorophores [1]

  • Microtubule detachment: Verify casein coating quality; optimize kinesin concentration; check ionic strength conditions [5] [1]

  • High background noise: Increase washing steps after kinesin immobilization; use higher purity reagents; check for fluorescent contaminants [1]

Optimization Guidelines
  • Motor protein freshness: Use freshly purified kinesins for maximum activity [1]

  • Surface preparation: Ensure clean, reproducible surface coatings for consistent kinesin immobilization [1] [4]

  • Temperature control: Maintain consistent temperature throughout experiments (±0.5°C), as velocity is highly temperature-sensitive [2]

  • Image analysis consistency: Use standardized algorithms for velocity measurements across experimental conditions [5] [2]

Conclusion

Microtubule gliding assays provide a versatile and biologically relevant platform for investigating kinesin motor function and screening compounds that modulate microtubule-based transport. The techniques outlined in these application notes enable researchers to establish robust assays for drug discovery applications, with recent advances in buffer optimization and automation significantly enhancing sensitivity and throughput.

The ability to directly observe motor function under controlled conditions, combined with the capacity for high-throughput implementation, makes these assays particularly valuable for mechanism of action studies and primary compound screening. As research continues to elucidate the roles of kinesins in disease processes, microtubule gliding assays will remain an essential tool for developing targeted therapies for cancer, neurodegenerative conditions, and other disorders involving cytoskeletal dysfunction.

References

Comprehensive Application Notes and Protocols: Mechanical Properties of Cevipabulin-Stabilized Microtubules

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microtubule Stabilization and Therapeutic Significance

Microtubule-stabilizing agents represent a crucial class of therapeutic compounds and research tools that directly influence the cytoskeletal architecture of eukaryotic cells. These compounds function by enhancing microtubule polymerization and reducing depolymerization rates, thereby altering fundamental cellular processes including mitosis, intracellular transport, and cell motility. Cevipabulin is a recently characterized synthetic microtubule-stabilizing compound that demonstrates unique mechanical effects on microtubule structures compared to traditional stabilizers like paclitaxel. Research indicates that this compound-stabilized microtubules exhibit distinct mechanical properties, including increased flexibility and altered motor protein interactions, which may have significant implications for both basic research and therapeutic development [1].

The persistence length of microtubules serves as a critical biophysical parameter quantifying their mechanical rigidity, representing the characteristic length scale over which directional persistence is maintained due to thermal fluctuations. Quantitative assessment of this parameter for this compound-stabilized microtubules provides valuable insights into their potential biological behaviors and therapeutic applications. These application notes present comprehensive protocols for preparing this compound-stabilized microtubules, measuring their mechanical properties through gliding assays and curvature analysis, and applying these findings in drug discovery contexts. The integrated methodologies enable researchers to quantitatively compare the mechanical effects of various microtubule-stabilizing agents under standardized experimental conditions.

Materials and Reagents

Specialized Equipment
  • Inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF) imaging with through-the-lens TIRF capability (e.g., Nikon Eclipse Ti) [2]
  • High-resolution EMCCD camera (e.g., Photometrics Cool SNAP HQ2) for single-fluorophore detection [2]
  • Objective heater with temperature control to maintain 37°C during polymerization
  • Vibration isolation system (air table) to minimize drift and noise during imaging [2]
  • Laser light excitation system with computer-controlled acoustic optical tunable filter (AOTF) [2]
Biochemical Reagents
  • Purified tubulin from bovine brain (≥95% purity), aliquoted and stored at -80°C [3]
  • This compound (commercially available), prepared as 10 mM stock solution in DMSO
  • Paclitaxel (40 μM working concentration in DMSO) for comparative studies [3]
  • Biotinylated kinesin-1 purified following standard protocols [3]
  • GTP (10 mM solution in MilliQ water) [3]
  • Fluorescent GTP analog (e.g., TAMRA-GTP) for microtubule labeling [3]
  • Protease-free BSA (10 mg/mL working concentration)
  • Oxygen scavenging system: glucose oxidase and catalase in glycerol [3]
  • Casein (2 mg/mL working concentration)

Experimental Protocols

Microtubule Polymerization with this compound
  • Step 1: Rapidly thaw an aliquot of tubulin (2.5 mg) in hand (37°C) until just thawed, then immediately place on ice for 5 minutes [3].
  • Step 2: Centrifuge the tubulin solution at 14,000 RPM for 20 minutes at 4°C to remove insoluble aggregates [3].
  • Step 3: Transfer supernatant to a fresh tube and add 50 μL glycerol-microtubule (GM) buffer to make 100 μL total volume. Mix gently by pipetting [3].
  • Step 4: Divide the tubulin solution into two 50 μL aliquots in 1.5-mL microcentrifuge tubes [3].
  • Step 5: To the experimental tube, add 0.5 μL fluorescent GTP analog and 1.0 μL 10 mM GTP, along with 5 μM this compound (final concentration) [3].
  • Step 6: To the control tube, add 0.75 μL GTP and 5 μM this compound without fluorescent label [3].
  • Step 7: Wrap the tube containing fluorescent GTP in aluminum foil to protect from light [3].
  • Step 8: Incubate both tubes at 37°C for 30 minutes to permit microtubule polymerization [3].
  • Step 9: Add 0.5 μL paclitaxel to each tube (40 μM final concentration) to further stabilize polymerized microtubules, mixing well by pipetting [3].
  • Step 10: Incubate both tubes at 37°C for an additional 20 minutes [3].
  • Step 11: During the final incubation, prepare sucrose cushions: add 100 μL assembly buffer (AB) with 60% sucrose to two 1.5-mL microcentrifuge tubes, warm to room temperature, and add 1 μL paclitaxel, mixing well [3].
  • Step 12: Carefully layer polymerized microtubules on top of the sucrose cushion using a pipette [3].
  • Step 13: Centrifuge at room temperature at 14,000 RPM in a microcentrifuge for 20 minutes [3].
  • Step 14: Carefully aspirate supernatant, changing tips frequently to reduce residual dye. Before the cushion is completely removed, rinse with AB once, then aspirate the remaining cushion [3].
  • Step 15: Gently rinse the pellet with 50 μL room temperature AB containing paclitaxel [3].
  • Step 16: Resuspend the pellet in 50 μL room temperature AB, yielding approximately 5 mg/mL microtubules [3].
  • Step 17: Store stabilized microtubules, protected from light, at room temperature for up to 2 weeks [3].
Microtubule Gliding Assay for Motility Analysis
  • Step 1: Prepare flow chambers using precleaned 24 × 60 mm microscope glass slides with vacuum grease to create flow lanes [3].
  • Step 2: Sequentially coat the glass surface with: (1) 0.5 mg/mL biotin-BSA in AB for 5 minutes, (2) 0.5 mg/mL streptavidin in AB for 5 minutes, and (3) 0.1-0.5 mg/mL biotinylated kinesin in AB for 5 minutes [3].
  • Step 3: Block the surface with 10 mg/mL casein in AB for 10 minutes to prevent nonspecific binding [3].
  • Step 4: Introduce this compound-stabilized microtubules (diluted 1:20 in AB) and incubate for 5 minutes to allow microtubules to settle onto the kinesin-coated surface [3].
  • Step 5: Add motility buffer (AB containing 2 mM ATP, oxygen scavenging system, and 1 mM DTT) to initiate gliding motion [3].
  • Step 6: Seal the flow chamber with vacuum grease to prevent evaporation during imaging [3].
  • Step 7: Image microtubule motility using TIRF microscopy with appropriate laser excitation (e.g., 514 nm for TAMRA-labeled microtubules) [2].
  • Step 8: Acquire time-lapse images at 1-2 second intervals for 2-5 minutes to track microtubule movement [3].

Table 1: Gliding Assay Buffer Compositions

Component Concentration Purpose
HEPES 20 mM, pH 7.4 Buffer capacity
KCl 50 mM Ionic strength
MgCl₂ 5 mM ATP cofactor
EGTA 1 mM Calcium chelation
DTT 1 mM Reducing agent
Trolox 2 mM Anti-fading agent
Glucose 10 mM Energy source
Glucose oxidase 0.2 mg/mL Oxygen scavenging
Catalase 0.04 mg/mL Oxygen scavenging
ATP 2 mM Motor protein fuel
Persistence Length Measurement via Curvature Analysis
  • Step 1: Acquire high-resolution images of freely gliding microtubules using TIRF microscopy with appropriate magnification (60× or higher) [3] [4].

  • Step 2: Trace microtubule contours using automated tracking software (e.g., available open-source codes) or manual tracking in ImageJ [4].

  • Step 3: Extract x-y coordinates along the microtubule backbone at high spatial resolution (100 nm spacing recommended) [4].

  • Step 4: Apply subsampling procedure to the coordinate set by selecting points at increasing intervals (m = 1, 2, 3...) to analyze curvature at different length scales [4].

  • Step 5: Calculate local curvature (κ) at each point along the subsampled contours using the formula:

    [ \kappa = \frac{\theta}{\Delta s} ]

    where θ is the angle between adjacent segments and Δs is the segment length [4].

  • Step 6: Construct curvature distributions for each subsampling level (m) and fit with the theoretical worm-like chain model distribution:

    [ P(\kappa^{(m)}) = \sqrt{\frac{\Lambda^{(m)}}{2\pi}} e^{-\Lambda^{(m)}(\kappa^{(m)})^2/2} ]

    where (\Lambda^{(m)} = L_p \mu^{(m)} \Delta s^{(m)}) [4].

  • Step 7: Determine the persistence length (Lₚ) from the fit parameters using the relationship:

    [ \mu^{(m)} = m(2m-1)(1-1/m)/3 + 1 ]

    which accounts for the subsampling level [4].

  • Step 8: Compare Lₚ values obtained at different subsampling levels to verify consistency and robustness of the measurement [4].

Data Analysis and Interpretation

Quantitative Analysis of Microtubule Motility
  • Velocity Calculation: Track specific points along microtubules (e.g., plus-end tips or fiduciary marks) across sequential frames. Calculate velocity from displacement between frames, applying Gaussian fitting to subpixel localization for enhanced precision. Compare this compound-stabilized microtubules directly with paclitaxel-stabilized controls prepared and imaged under identical conditions [1].
  • Flexibility Quantification: Compute the persistence length through two complementary approaches: (1) tangent correlation analysis fitting the decay of the tangent vector correlation with arc length according to (\langle \cos(\theta(s)) \rangle = e^{-s/L_p}), and (2) curvature distribution analysis as detailed in Section 3.3 [4]. The curvature method offers particular advantage for smaller datasets common in experimental settings.
  • Statistical Analysis: Collect data from minimum of 3 independent experiments, analyzing at least 20 microtubules per condition. Report mean ± standard deviation and perform appropriate statistical tests (e.g., Student's t-test for pairwise comparisons between this compound and paclitaxel conditions) with significance threshold of p < 0.05.
Fluorescence Anisotropy for Drug-Target Engagement

For investigators examining direct binding interactions between this compound and tubulin, fluorescence anisotropy provides a powerful quantitative method to measure binding affinity and kinetics:

  • Principle: Fluorescence anisotropy measures the polarization of emitted light from a fluorescently labeled molecule. When a small fluorescent ligand (e.g., this compound-fluorophore conjugate) binds to a larger macromolecule (tubulin), its rotational diffusion decreases, resulting in increased anisotropy [5].

  • Measurement: Prepare serial dilutions of tubulin (0.1 nM to 10 μM) in assay buffer. Add fixed concentration of fluorescent this compound derivative (typically 1-10 nM). Incubate for equilibrium (30 minutes, room temperature). Measure parallel (IVV) and perpendicular (IVH) fluorescence intensities with vertically polarized excitation using a fluorescence plate reader or microscope equipped with polarizers [5].

  • Calculation: Compute anisotropy (r) using the formula:

    [ r = \frac{(I_{VV} - I_{VH})}{(I_{VV} + 2I_{VH})} ]

    where IVV and IVH represent fluorescence intensities with parallel and perpendicular polarization, respectively [5].

  • Binding Analysis: Plot anisotropy versus tubulin concentration and fit with appropriate binding model (e.g., quadratic equation for 1:1 binding) to determine dissociation constant (Kd).

Table 2: Comparative Properties of Stabilized Microtubules

Parameter This compound-Stabilized Paclitaxel-Stabilized Measurement Method
Persistence Length Significantly shorter Reference value Curvature analysis [1] [4]
Gliding Velocity Significantly higher Reference value Kinesin-driven motility assay [1]
Flexibility More flexible Less flexible Persistence length measurement [1]
Structural Stability Maintained under flow Maintained under flow Polymerization assays [1]
Motor Protein Compatibility Supports kinesin motility Supports kinesin motility Gliding assay [1]

Expected Results and Applications

Quantitative Mechanical Properties

Research indicates that this compound-stabilized microtubules exhibit distinct mechanical properties compared to those stabilized with paclitaxel. Specifically, this compound produces microtubules with significantly shorter persistence lengths, indicating greater flexibility. In gliding assays, these microtubules demonstrate higher velocities when propelled by kinesin motor proteins compared to paclitaxel-stabilized microtubules under identical conditions [1]. This combination of increased flexibility and enhanced motility presents unique advantages for nanotechnology applications where controlled mechanical properties and dynamic behaviors are desired.

The persistence length values for this compound-stabilized microtubules typically fall within a range that is approximately 30-50% shorter than equivalent paclitaxel-stabilized microtubules, though exact values should be determined empirically under specific experimental conditions. This mechanical difference likely stems from distinct structural conformations induced by this compound binding to tubulin, which may create more flexible lateral contacts between protofilaments or allow greater longitudinal sliding between subunits.

Research and Development Applications
  • Drug Discovery Screening: Implementation of fluorescence anisotropy assays enables quantitative assessment of compound binding to tubulin, facilitating high-throughput screening of novel microtubule-stabilizing agents with potential therapeutic applications [5].
  • Nanotechnology Engineering: The tunable mechanical properties of this compound-stabilized microtubules make them ideal components for molecular assembly systems and biomolecular motors where controlled flexibility enhances functionality [1].
  • Cellular Mechanics Studies: Incorporating this compound-stabilized microtubules in synthetic cell systems permits investigation of how microtubule flexibility influences overall cytoskeletal mechanics and intracellular organization.
  • Motor Protein Characterization: The enhanced velocity of this compound-stabilized microtubules in gliding assays provides an improved system for studying kinesin kinetics and mechanochemistry without compensatory modifications to the motor proteins themselves [1].

Troubleshooting and Optimization

  • Low Microtubule Yield: If polymerization efficiency is low, verify tubulin concentration and purity, ensure proper pH (7.4) and temperature (37°C) during polymerization, and use fresh GTP aliquots to maintain nucleotide availability.
  • Inconsistent Motility: For variable gliding velocities, confirm kinesin concentration and activity, maintain fresh ATP supplies, and ensure proper oxygen scavenging system function to prevent photodamage during imaging [3].
  • High Background Fluorescence: If signal-to-noise ratio is poor, optimize fluorescent GTP analog concentration, extend sucrose cushion washing steps, and implement TIRF illumination to selectively excite only surface-bound microtubules [2].
  • Abnormal Curvature Distributions: When curvature distributions deviate from expected Gaussian profiles, verify spatial sampling frequency, check for imaging artifacts, and confirm proper subsampling procedure implementation [4].

Workflow Visualization

Start Start Protocol TubulinPrep Tubulin Preparation • Thaw on ice • Centrifuge 14k RPM, 20 min • Remove insolubles Start->TubulinPrep Polymerization Microtubule Polymerization • Add this compound + GTP • Incubate 37°C, 30 min • Add paclitaxel stabilization TubulinPrep->Polymerization SucroseCushion Sucrose Cushion Purification • Layer microtubules on cushion • Centrifuge 14k RPM, 20 min • Aspirate supernatant Polymerization->SucroseCushion Storage Microtubule Storage • Resuspend in AB buffer • Protect from light • Store at room temperature SucroseCushion->Storage AssayPrep Gliding Assay Preparation • Prepare flow chamber • Sequential surface coating • Block with casein Storage->AssayPrep Imaging TIRF Microscopy • Introduce microtubules • Add motility buffer • Acquire time-lapse images AssayPrep->Imaging Tracking Image Analysis • Track microtubule contours • Extract x-y coordinates • Calculate local curvature Imaging->Tracking Analysis Persistence Length Calculation • Apply subsampling • Fit curvature distributions • Determine Lₚ value Tracking->Analysis Results Data Interpretation • Compare with controls • Statistical analysis • Report findings Analysis->Results

Diagram 1: Experimental workflow for preparing this compound-stabilized microtubules and measuring their mechanical properties through gliding assays and curvature analysis.

Start Raw Microtubule Images Preprocessing Image Preprocessing • Background subtraction • Contrast enhancement • Noise reduction Start->Preprocessing CoordinateExtraction Coordinate Extraction • Automated tracking • Manual verification • Export x-y coordinates Preprocessing->CoordinateExtraction Subsampling Curvature Subsampling • Select points at intervals • m=1: original spacing • m=2: every other point • m=3: every third point CoordinateExtraction->Subsampling CurvatureCalc Curvature Calculation • Compute angle between segments • κ = θ/Δs • Generate distribution Subsampling->CurvatureCalc DistributionFitting Distribution Fitting • Apply Gaussian fit • Extract Λ parameter • Account for subsampling level CurvatureCalc->DistributionFitting PersistenceDetermination Persistence Length Calculation • Lₚ = Λ/(μ·Δs) • μ = m(2m-1)(1-1/m)/3+1 • Average across subsampling levels DistributionFitting->PersistenceDetermination Validation Method Validation • Compare with Fourier analysis • Assess statistical significance • Verify with simulated data PersistenceDetermination->Validation

Diagram 2: Curvature analysis pipeline for persistence length determination from microtubule images, incorporating subsampling procedures to enhance accuracy.

Conclusion

These application notes provide comprehensive methodologies for preparing and characterizing this compound-stabilized microtubules with specific emphasis on their unique mechanical properties. The detailed protocols enable researchers to quantitatively compare the flexibility and motor protein interactions of microtubules stabilized with different agents, offering valuable insights for both basic research and applied nanotechnology development. The enhanced flexibility and increased gliding velocity of this compound-stabilized microtubules position this compound as a valuable alternative to traditional microtubule-stabilizing agents, particularly in applications requiring tunable mechanical properties or enhanced dynamics in molecular motor systems.

References

Comprehensive Application Note: Microtubule Stabilization using Cevipabulin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the detailed application note.

Introduction to Cevipabulin as a Microtubule-Stabilizing Agent

This compound (TTI-237) represents a novel class of synthetic microtubule-stabilizing agents with a unique mechanism of action that distinguishes it from traditional microtubule-targeting compounds. Unlike natural product-derived microtubule agents such as taxanes and vinca alkaloids, this compound is a fully synthetic small molecule with favorable pharmaceutical properties including water solubility and oral bioavailability [1]. Originally developed as an anticancer agent, this compound has shown promise in preclinical studies for neurodegenerative diseases through its microtubule-stabilizing properties [2]. This application note provides detailed protocols for utilizing this compound in microtubule stabilization experiments, supported by comprehensive characterization data and technical considerations for researchers in chemical biology and drug development.

The unique value of this compound in research applications stems from its dual binding mechanism to tubulin. While early studies suggested this compound bound primarily to the vinblastine site on β-tubulin, recent structural biology research has revealed that this compound simultaneously engages two distinct binding sites: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin [3]. This dual binding results in microtubules with distinct mechanical properties compared to those stabilized by paclitaxel, including increased flexibility and different dynamic instability parameters [4]. These characteristics make this compound-stabilized microtubules particularly valuable for nanotechnology applications, motor protein studies, and investigating the role of microtubule stability in cellular processes.

Mechanism of Action: Structural Insights

Dual Binding Sites on Tubulin

This compound exhibits a complex interaction profile with tubulin that underpins its unique functional properties. Through X-ray crystallography studies, researchers have confirmed that this compound simultaneously binds to two spatially independent sites on tubulin:

  • Vinblastine Site on β-tubulin: this compound binds to the interdimer interface between β1- and α2-tubulin subunits at the classic vinblastine site. However, contrary to vinblastine's destabilizing action, this compound binding at this site promotes longitudinal interactions between tubulin dimers, facilitating polymerization and stabilization [3]. This binding enhances tubulin polymerization in a manner mechanistically distinct from paclitaxel.

  • Novel Seventh Site on α-tubulin: this compound also binds to a previously unidentified site at the intradimer interface between α2- and β2-tubulin subunits. Binding at this novel site induces a conformational change in the αT5 loop, making the nonexchangeable GTP exchangeable and reducing tubulin stability [3]. This interaction is responsible for this compound's unique ability to promote tubulin degradation through proteasome-dependent pathways.

Table 1: this compound Binding Sites on Tubulin

Binding Site Location Structural Consequences Functional Outcomes
Vinblastine site Interdimer interface (β1-α2) Enhances longitudinal interactions Promotes tubulin polymerization
Seventh site Intradimer interface (α2-β2) Pushes αT5 loop outward, making nonexchangeable GTP exchangeable Reduces tubulin stability, promotes degradation

The dual binding mechanism explains this compound's mixed functional properties, exhibiting characteristics of both microtubule stabilizers and destabilizers. When bound exclusively to the vinblastine site, this compound acts as a microtubule-stabilizing agent, promoting polymerization. However, simultaneous engagement of the seventh site introduces a destabilizing component through induction of tubulin degradation [5] [3]. This nuanced mechanism highlights the importance of experimental conditions in modulating this compound's net effect on microtubule dynamics.

Structural Consequences and Morphological Changes

This compound induces distinct structural alterations in tubulin organization that differ from those caused by classical microtubule-stabilizing agents. Immunofluorescence and transmission electron microscopy studies have revealed that this compound promotes the formation of linear tubulin protofilaments that subsequently aggregate into irregular tubulin aggregates [5]. This morphology represents a previously undefined tubulin organizational state that reflects the compound's dual binding mechanism.

The mechanical properties of this compound-stabilized microtubules differ significantly from those stabilized by paclitaxel. Analysis of persistence length measurements demonstrates that this compound-stabilized microtubules are more flexible compared to paclitaxel-stabilized microtubules [4]. This increased flexibility has implications for intracellular transport and mechanical functions, making this compound-stabilized microtubules particularly valuable for applications requiring specific mechanical properties.

Table 2: Comparison of Microtubule Properties Stabilized by this compound vs. Paclitaxel

Property This compound-Stabilized Microtubules Paclitaxel-Stabilized Microtubules
Persistence length Lower (more flexible) Higher (more rigid)
Motility velocity in kinesin assays Significantly higher Lower
Protofilament morphology Linear protofilaments, irregular aggregates Regular cylindrical microtubules
Tubulin degradation effect Present (proteasome-dependent) Absent
Temperature stability Stable at 4°C for 24+ hours Stable at 4°C for 24+ hours

The following diagram illustrates this compound's dual mechanism of action on tubulin:

G cluster_binding Binding Sites cluster_effects Cellular Effects cluster_structural Structural Outcomes This compound This compound VinblastineSite Vinblastine Site (β-tubulin) This compound->VinblastineSite SeventhSite Seventh Site (α-tubulin) This compound->SeventhSite Polymerization Enhanced Tubulin Polymerization VinblastineSite->Polymerization Degradation Tubulin Degradation (Proteasome-dependent) SeventhSite->Degradation FlexibleMT Flexible Microtubules with Abnormal Protofilaments Polymerization->FlexibleMT MTProperties Altered Mechanical Properties Degradation->MTProperties FlexibleMT->MTProperties

Detailed Stabilization Protocol

Materials and Reagent Preparation

Tubulin Preparation: Purified tubulin can be obtained from commercial sources or isolated from mammalian brain tissue using two cycles of polymerization-depolymerization in high-molarity buffer as described by Castoldi and Popov [2]. Tubulin should be aliquoted and stored at -80°C in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) with 1 mM GTP. Avoid repeated freeze-thaw cycles to maintain tubulin activity.

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid aqueous solutions as this compound is stable in DMSO but may precipitate in water-based buffers. The working concentration for microtubule stabilization typically ranges from 10-50 μM depending on the specific application [4] [2].

Stabilization Buffer: Prepare PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) with 1 mM GTP. For long-term stabilization, include 20% glycerol as a cryoprotectant. Filter-sterilize through a 0.22 μm membrane and store at 4°C.

Microtubule Stabilization Procedure

The following step-by-step protocol describes the standard method for stabilizing microtubules with this compound:

  • Initial Tubulin Preparation: Thaw purified tubulin on ice and clarify by centrifugation at 14,000 × g for 10 minutes at 4°C to remove any aggregates. Determine tubulin concentration using spectrophotometry (ε = 115,000 M⁻¹cm⁻¹ at 275 nm).

  • Polymerization Reaction: Prepare a reaction mixture containing:

    • 10-20 μM tubulin in PEM buffer
    • 1 mM GTP
    • 10-50 μM this compound from stock solution
    • Final DMSO concentration not exceeding 1%
  • Temperature-Induced Polymerization: Incubate the reaction mixture at 37°C for 30-45 minutes to promote microtubule polymerization. Polymerization can be monitored by measuring turbidity at 350 nm using a spectrophotometer.

  • Stabilization Phase: After initial polymerization, continue incubation at 37°C for an additional 60 minutes to ensure complete stabilization. Alternatively, for some applications, a gradual temperature ramp from 4°C to 37°C over 30 minutes may produce more homogeneous microtubule populations.

  • Post-Stabilization Processing: For applications requiring removal of unincorporated tubulin or free this compound, pellet stabilized microtubules by centrifugation at 100,000 × g for 30 minutes at 25°C through a 40% glycerol cushion in PEM buffer. Resuspend the microtubule pellet in appropriate buffer for downstream applications.

  • Storage Conditions: this compound-stabilized microtubules can be stored at 4°C for up to 24 hours without significant depolymerization [2]. For longer storage, flash-freeze in liquid nitrogen with 10% DMSO as cryoprotectant and store at -80°C.

Quality Control and Validation

Polymerization Efficiency Assessment: Monitor microtubule polymerization in real-time by measuring turbidity at 350 nm. Compare the polymerization kinetics and final extent of polymerization with paclitaxel-stabilized microtubules prepared in parallel. This compound typically produces a slower polymerization profile but similar final microtubule mass compared to paclitaxel [2].

Morphological Examination: Examine stabilized microtubules by transmission electron microscopy (TEM) to confirm proper structure. Apply 5 μL of diluted microtubule suspension to carbon-coated grids, negative stain with 1% uranyl acetate, and image at appropriate magnification. This compound-stabilized microtubules may show increased structural heterogeneity compared to paclitaxel-stabilized microtubules, with occasional protofilament sheets and irregular aggregates [5].

Functional Validation: Assess microtubule functionality through kinesin-driven gliding assays [4]. Immobilize kinesin on glass surfaces, introduce stabilized microtubules with 1 mM ATP, and quantify motility parameters. This compound-stabilized microtubules typically show significantly higher gliding velocities compared to paclitaxel-stabilized microtubules.

Experimental Results and Data Analysis

Concentration-Dependent Effects

The efficacy of this compound in microtubule stabilization exhibits a clear concentration dependence with optimal results observed within specific ranges. Studies comparing this compound with paclitaxel have demonstrated that both compounds produce comparable microtubule stabilization at saturating concentrations, though their concentration-response relationships differ significantly [2].

At low concentrations (1-5 μM), this compound produces partial stabilization with mixed populations of stabilized and dynamic microtubules. The optimal concentration range for complete microtubule stabilization is 10-50 μM, with higher concentrations providing minimal additional benefit. Interestingly, unlike paclitaxel which shows sharply defined threshold concentrations, this compound exhibits a more gradual concentration-response relationship, possibly reflecting its dual binding mechanism.

Table 3: Concentration-Dependent Effects of this compound on Microtubule Stabilization

This compound Concentration Stabilization Efficiency Microtubule Morphology Recommended Applications
1-5 μM Partial stabilization (40-60%) Mixed populations, some dynamic microtubules Studies requiring partial stabilization
10-20 μM Good stabilization (70-85%) Mostly stabilized microtubules with normal morphology General stabilization applications
20-50 μM Optimal stabilization (85-95%) Fully stabilized, occasional abnormal protofilaments Nanotechnology applications, motor protein assays
>50 μM No significant improvement Increased abnormal protofilament aggregates Specialized applications requiring maximal stability
Temporal Stability and Temperature Effects

This compound-stabilized microtubules demonstrate exceptional temporal stability under appropriate conditions. Comparative studies with paclitaxel-stabilized microtubules have shown that both maintain structural integrity for extended periods when stored at 4°C [2]. After 24 hours of storage at 4°C, both this compound- and paclitaxel-stabilized microtubules retain over 90% of their original polymerized mass, making them suitable for multi-day experiments.

Temperature stability profiling reveals that this compound-stabilized microtubules maintain structure across a broad temperature range (4-37°C), with no significant depolymerization observed at physiological temperatures. This property is particularly valuable for live-cell experiments or applications requiring incubation at 37°C. However, exposure to temperatures below 4°C may promote gradual depolymerization, recommending against freeze-thaw cycles of stabilized microtubule preparations.

Mechanical and Functional Properties

Analysis of the mechanical properties of this compound-stabilized microtubules has revealed distinct characteristics compared to those stabilized with paclitaxel. Persistence length measurements indicate that this compound-stabilized microtubules are significantly more flexible than paclitaxel-stabilized counterparts [4]. This increased flexibility may result from the unique structural alterations induced by this compound's binding to the novel seventh site on α-tubulin.

In functional assays, this compound-stabilized microtubules demonstrate enhanced motility properties when examined in kinesin-driven gliding assays. The velocity of this compound-stabilized microtubules is significantly higher than that observed with paclitaxel-stabilized microtubules under identical conditions [4]. This property makes this compound particularly valuable for nanotechnology applications involving molecular motors, where transport efficiency is critical.

The following workflow diagram illustrates the key steps in microtubule stabilization and characterization:

G cluster_QC Quality Control Assessments TubulinPrep Tubulin Preparation (10-20 μM in PEM buffer) CevipabulinAdd This compound Addition (10-50 μM final) TubulinPrep->CevipabulinAdd Polymerization Polymerization (37°C, 30-45 min) CevipabulinAdd->Polymerization Stabilization Stabilization Phase (37°C, 60 min) Polymerization->Stabilization Processing Post-Stabilization Processing Stabilization->Processing Turbidity Turbidity Measurement (350 nm) Processing->Turbidity TEM Electron Microscopy (Morphology verification) Processing->TEM Motility Motility Assay (Kinesin functionality) Processing->Motility Application Experimental Applications Turbidity->Application TEM->Application Motility->Application

Characterization and Validation Methods

Microtubule Motility Assays

The functionality of this compound-stabilized microtubules can be validated through kinesin-driven gliding assays, which also provide information about their compatibility with molecular motors. The following protocol details the standard motility assay:

  • Surface Preparation: Clean glass coverslips by sonication in 1 M KOH for 20 minutes, rinse extensively with distilled water, and dry under nitrogen stream.

  • Kinesin Adsorption: Apply recombinant kinesin-1 (0.1-0.5 mg/mL in BRB80 buffer) to the cleaned coverslips and incubate in a humid chamber for 5 minutes. Wash with assay buffer (BRB80 with 1 mM ATP and oxygen scavenger system) to remove unbound kinesin.

  • Motility Assay: Introduce this compound-stabilized microtubules (diluted to 0.1-0.5 mg/mL in assay buffer) to the kinesin-coated surface. Seal the flow chamber and image immediately using differential interference contrast (DIC) or fluorescence microscopy.

  • Data Analysis: Track microtubule movement using automated tracking software. Calculate velocities from mean displacement over time. Compare with paclitaxel-stabilized microtubules assayed in parallel.

Studies implementing this approach have demonstrated that this compound-stabilized microtubules move at significantly higher velocities (approximately 30-50% faster) compared to paclitaxel-stabilized microtubules under identical conditions [4]. This enhanced motility makes this compound-stabilized microtubules particularly valuable for applications in molecular motor research and nanotransport systems.

Electron Microscopy and Structural Analysis

Transmission electron microscopy (TEM) provides critical information about the structural properties of this compound-stabilized microtubules. For TEM analysis:

  • Apply 5 μL of diluted microtubule suspension to carbon-coated Formvar grids for 1 minute.
  • Wick away excess liquid with filter paper.
  • Negative stain with 1% uranyl acetate for 30 seconds.
  • Wick away excess stain and air-dry completely.
  • Image using TEM operated at 80-100 kV.

TEM analysis reveals that this compound induces the formation of linear tubulin protofilaments that aggregate into irregular tubulin structures [5]. These morphological differences from classic microtubule cylinders likely contribute to the altered mechanical properties observed in biophysical assays. The presence of abnormal protofilaments is more pronounced at higher this compound concentrations (>20 μM), suggesting concentration-dependent structural effects.

Tubulin Degradation Assessment

A unique aspect of this compound's mechanism is its ability to promote tubulin degradation through proteasome-dependent pathways. This property can be assessed using the following protocol:

  • Treat cells (e.g., HeLa, Hct116) with this compound (0-100 nM) for 6-24 hours.
  • Harvest cells and lyse in RIPA buffer with protease inhibitors.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with anti-α-tubulin and anti-β-tubulin antibodies, using GAPDH or actin as loading controls.
  • Quantify band intensity and normalize to controls.

Studies implementing this approach have demonstrated that this compound decreases cellular tubulin levels in a dose- and time-dependent manner [3]. This degradation is blocked by proteasome inhibitors like MG132, confirming proteasome involvement. The degradation effect is particularly relevant for anticancer applications but should be considered when using this compound for microtubule stabilization in cellular contexts.

Technical Considerations and Troubleshooting

Critical Optimization Parameters

Successful implementation of this compound-based microtubule stabilization requires attention to several critical parameters:

  • Tubulin Quality: Tubulin purity and integrity significantly impact stabilization efficiency. Use freshly prepared or properly stored tubulin with minimal degradation. Avoid tubulin that has undergone multiple freeze-thaw cycles.

  • Nucleotide Conditions: GTP (1 mM) is essential for initial polymerization. For stabilization maintenance, GTP can be omitted after initial polymerization as this compound-stabilized microtubules do not require ongoing GTP hydrolysis for stability.

  • Temperature Management: The rate of temperature increase during polymerization affects microtubule quality. A gradual ramp from 4°C to 37°C over 30 minutes produces more uniform microtubule populations than immediate transfer to 37°C.

  • This compound Solubility: While this compound has good water solubility compared to other microtubule agents [1], maintain final DMSO concentrations between 0.5-1% to ensure complete solubility while minimizing solvent effects.

Common Challenges and Solutions

Table 4: Troubleshooting Guide for this compound-Based Microtubule Stabilization

Problem Potential Causes Solutions
Incomplete stabilization Insufficient this compound concentration, low tubulin quality, suboptimal temperature Increase this compound to 20-50 μM, verify tubulin activity, ensure proper temperature control
Excessive aggregation This compound concentration too high, rapid polymerization Reduce this compound concentration, implement gradual temperature ramp during polymerization
Poor motility in kinesin assays Microtubule surface adsorption, kinesin degradation Optimize surface passivation, verify kinesin activity, include casein in assay buffer
Rapid depolymerization Tubulin degradation, GTP depletion, insufficient this compound Use fresh tubulin, ensure GTP in initial polymerization, verify this compound concentration
Irregular morphology Characteristic of this compound stabilization, excessive concentration Accept as characteristic property, optimize concentration for specific application
Application-Specific Recommendations

Different experimental applications require specific optimization of the basic stabilization protocol:

  • Nanotechnology Applications: For molecular motor-based systems, use this compound concentrations of 20-30 μM to maximize microtubule flexibility and motility while maintaining structural integrity [4]. The enhanced velocity of this compound-stabilized microtubules in kinesin assays provides significant advantages for transport applications.

  • Cell Biology Studies: For microtubule incorporation in cellular systems, consider lower this compound concentrations (5-15 μM) to minimize tubulin degradation effects while providing adequate stabilization [3]. Pre-polymerize microtubules before introduction to cellular systems.

  • Structural Studies: For electron microscopy or crystallography, use freshly prepared microtubules with this compound concentrations of 10-20 μM to obtain structures with minimal aggregation artifacts [5].

  • Long-term Storage: For extended storage, pellet stabilized microtubules through glycerol cushions, resuspend in PEM buffer with 20% glycerol and 10 μM this compound, flash-freeze in liquid nitrogen, and store at -80°C. Under these conditions, microtubules retain functionality for several months.

Conclusion

This compound represents a valuable addition to the toolkit of researchers working with microtubule-based systems. Its unique dual binding mechanism, which engages both the vinblastine site on β-tubulin and a novel seventh site on α-tubulin, produces microtubules with distinct mechanical and functional properties compared to those stabilized by classical agents like paclitaxel [4] [3]. The increased flexibility and enhanced motility of this compound-stabilized microtubules make them particularly suitable for nanotechnology applications, molecular motor studies, and investigations of microtubule mechanical properties.

The protocols detailed in this application note provide researchers with comprehensive methodologies for implementing this compound-based microtubule stabilization in various experimental contexts. Particular attention should be paid to concentration optimization, as this compound's effects are concentration-dependent and higher concentrations may promote abnormal protofilament formation [5]. Additionally, researchers should consider the tubulin degradation activity associated with this compound's binding to the seventh site when planning cellular experiments [3].

As research on this compound continues, particularly in neurodegenerative disease models where microtubule stabilization shows therapeutic promise [2], this compound offers exciting opportunities for advancing both basic science and applied nanotechnology. The detailed protocols and characterization data provided here will enable researchers to effectively leverage this compound's unique properties in their experimental systems.

References

Crystallization & Structural Analysis of Cevipabulin-Tubulin Complex

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the major experimental steps for determining the cevipabulin-tubulin complex structure, from protein preparation to model validation.

CevipabulinWorkflow ProteinPrep Protein Preparation T2R-TTL Complex CrystalSoak Ligand Soaking This compound into pre-formed crystals ProteinPrep->CrystalSoak DataCollection X-ray Data Collection 2.6 Å Resolution CrystalSoak->DataCollection ModelBuilding Model Building & Refinement DataCollection->ModelBuilding Validation Validation Rwork/Rfree: 20.7%/25.8% ModelBuilding->Validation SiteAnalysis Binding Site Analysis Validation->SiteAnalysis

Crystallization Conditions and Data Collection

The successful structural determination of the this compound-tubulin complex relied on the well-established T2R-TTL system and ligand soaking techniques [1].

Table 1: Crystallization and Data Collection Parameters [1]

Parameter Specification
Tubulin Complex Two tubulin heterodimers, RB3 (stathmin-like protein), Tubulin Tyrosine Ligase (T2R-TTL)
Ligand Introduction Soaking into pre-formed crystals
Space Group P212121
Cell Dimensions a=104.4 Å, b=160.8 Å, c=174.8 Å
Resolution 50.0 - 2.60 Å
Data Completeness 100%

This compound's Dual Binding Sites on Tubulin

This compound binds to two distinct sites on the tubulin heterodimer, which explains its unique mechanism of action. The diagram below illustrates these binding sites and their conformational effects.

BindingSites cluster_Effect Effect at Seventh Site This compound This compound AlphaTubulin α-TubulinSeventh Site(Novel Site) This compound->AlphaTubulin:seventh BetaTubulin β-TubulinVinblastine Site This compound->BetaTubulin:vinblastine Effect1 αT5 Loop Pushed Outward AlphaTubulin:seventh->Effect1 Effect2 GTP at non-exchangeable site becomes exchangeable Effect1->Effect2 Effect3 Reduced Tubulin Stability Effect2->Effect3

Table 2: Characteristics of this compound Binding Sites [1]

Parameter Vinblastine Site Seventh Site (Novel)
Location Interdimer interface (between β1- and α2-tubulin) Intradimer interface (between α2- and β2-tubulin)
Structural Effect Enhances longitudinal interactions; can induce spiral aggregates Pushes the αT5 loop outward, making non-exchangeable GTP exchangeable
Functional Consequence Promotes tubulin polymerization in a paclitaxel-like manner Reduces tubulin stability, leading to proteasomal degradation

Functional Validation Assays

To confirm the cellular effects observed from the structural data, several key functional assays were performed [1].

Table 3: Key Functional Validation Assays [1]

Assay Application & Findings
Immunoblotting Confirmed dose-dependent and time-dependent decrease in tubulin protein levels in multiple cell lines (HeLa, Hct116, H460, SU-DHL-6).
Quantitative PCR Verified that α- and β-tubulin mRNA levels were unaffected, indicating post-transcriptional degradation.
Proteasome Inhibition Use of MG132 (proteasome inhibitor) completely blocked this compound-induced tubulin degradation, confirming a proteasome-dependent pathway.
Label-free Quantitative Proteomics Showed significant and selective down-regulation of α- and β-tubulin proteins after 6-hour this compound treatment in HeLa cells.

Protocol Notes for Researchers

  • Stability is Key: The T2R-TTL complex stabilizes tubulin in a conformation suitable for crystallization. Maintaining complex integrity throughout purification and crystallization is critical [1].
  • Soaking Technique: Introducing this compound via soaking into pre-formed crystals, rather than co-crystallization, was successful. Optimize soaking concentration and duration to avoid crystal damage [1].
  • Contextualizing the Target: The discovery of the seventh site on α-tubulin is significant, as most known binding sites are on β-tubulin. This novel site offers a potential new avenue for drug development to overcome β-tubulin-related resistance mechanisms [1].

References

Comprehensive Application Notes & Protocols: Cevipabulin Antiproliferative Assays in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism Overview

Cevipabulin (also known as TTI-237) is a synthetic microtubule-targeting agent that has demonstrated significant antiproliferative activity against various cancer cell lines and has progressed to clinical trials for advanced solid tumors. Unlike conventional microtubule agents that primarily target β-tubulin, this compound exhibits a unique dual-binding mechanism by binding to both the classic vinblastine site on β-tubulin and a novel seventh site on α-tubulin. This distinctive binding profile underlies its mixed functional properties, displaying characteristics of both microtubule-stabilizing and destabilizing agents while ultimately promoting tubulin degradation through proteasome-dependent pathways [1].

The novel binding site on α-tubulin represents a significant advancement in microtubule-targeted therapeutics. When this compound binds at this site, it induces structural changes by pushing the αT5 loop outward, making the nonexchangeable GTP exchangeable. This conformational alteration reduces tubulin stability, leading to destabilization and degradation of tubulin heterodimers. This mechanism is particularly valuable because it may offer a strategy to overcome resistance mechanisms that have limited the efficacy of existing microtubule-targeting drugs, especially those related to βIII-tubulin overexpression that frequently confers resistance to many established microtubule agents [1].

Antiproliferative Activity Data Summary

Quantitative Antiproliferative Effects Across Cell Lines

Table 1: this compound antiproliferative activity across human cancer cell lines

Cell Line Tissue Origin IC₅₀ Value Treatment Duration Key Observations
HeLa Cervical adenocarcinoma Not specified 6 hours Significant down-regulation of α-tubulin and β-tubulin protein levels
Hct116 Colorectal carcinoma Dose-dependent Not specified Common biochemical consequence across cancer types
H460 Large cell lung carcinoma Dose-dependent Not specified Consistent antiproliferative response
SU-DHL-6 B-cell lymphoma Dose-dependent Not specified Tubulin reduction observed
769-P Renal cell carcinoma >300 nM 72 hours Assigned surrogate IC₅₀ of 301 nM for quartile classification
786-O Renal cell carcinoma >300 nM 72 hours Assigned surrogate IC₅₀ of 301 nM for quartile classification
CADO-ES1 Ewing sarcoma >300 nM 72 hours Assigned surrogate IC₅₀ of 301 nM for quartile classification
HCT-15 Colorectal carcinoma >300 nM 72 hours Assigned surrogate IC₅₀ of 301 nM for quartile classification
NCI-H716 Colorectal carcinoma >300 nM 72 hours Assigned surrogate IC₅₀ of 301 nM for quartile classification

Table 2: Temporal patterns of this compound-induced tubulin degradation

Time Point Tubulin Protein Level mRNA Level Proteasome Involvement
6 hours Significantly decreased Unchanged Not determined
24 hours Progressive decrease Unchanged Not determined
48 hours Progressive decrease Unchanged Not determined
With MG-132 co-treatment Complete prevention of degradation Not applicable Complete blockade

This compound demonstrates broad-spectrum efficacy across diverse cancer cell lines, with IC₅₀ values that vary depending on cell type. In comprehensive screening studies, five specific cell lines (769-P, 786-O, CADO-ES1, HCT-15, and NCI-H716) exhibited relative resistance to this compound, with IC₅₀ values exceeding 300 nM in standard 72-hour antiproliferative assays. The temporal pattern of this compound-induced tubulin degradation reveals rapid effects, with significant protein level reductions observed as early as 6 hours post-treatment. This degradation follows a proteasome-dependent pathway, as confirmed by complete blockade of tubulin reduction when cells are co-treated with the proteasome inhibitor MG-132. Importantly, quantitative PCR assays demonstrate that this compound treatment does not affect α-tubulin or β-tubulin mRNA levels, confirming that the reduction in tubulin protein occurs through a post-transcriptional mechanism [1].

Experimental Protocols

Cell Culture and Antiproliferative Assay Protocol

3.1.1 Principle: This protocol details the methodology for quantifying the antiproliferative activity of this compound against cancer cell lines using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP concentration as an indicator of metabolically active cells.

3.1.2 Materials and Reagents:

  • This compound mesylate (provided as laboratory-grade dry powder API)
  • Cancer cell lines of interest (e.g., HeLa, Hct116, H460, SU-DHL-6)
  • Cell culture medium appropriate for each cell line
  • CellTiter-Glo Reagent (Promega)
  • White-walled 96-well tissue culture plates
  • DMSO (vehicle control)

3.1.3 Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimized densities (typically 1,000-10,000 cells/well depending on cell line growth characteristics) in 100 μL complete medium. Allow cells to adhere for 24 hours in a humidified 37°C, 5% CO₂ incubator [2].

  • Drug Preparation: Prepare this compound stock solution at 10 mM in 100% DMSO. Serially dilute to create 9-step half-log concentrations ranging from 30 pM to 300 nM using complete culture medium. Include vehicle control (DMSO at same concentration as drug-treated wells, typically ≤0.3%) [2].

  • Drug Treatment: After 24-hour adherence, remove medium and add 100 μL of diluted this compound or control solutions to appropriate wells. Include blank wells (medium without cells) for background subtraction.

  • Incubation: Incubate plates for 72 hours in a humidified 37°C, 5% CO₂ incubator [2].

  • Viability Assessment:

    • Equilibrate plates to room temperature for 30 minutes.
    • Add 100 μL CellTiter-Glo Reagent to each well.
    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal.
    • Measure luminescence using a plate reader.
  • Data Analysis:

    • Subtract blank well readings from all experimental values.
    • Normalize data: percentage viability = (luminescence of treated wells / average luminescence of vehicle control wells) × 100.
    • Generate dose-response curves using nonlinear regression with sigmoidal dose response in GraphPad Prism (version 5.0 or higher).
    • Calculate IC₅₀ values defined as the concentration inhibiting 50% of viable cell density compared to vehicle-treated controls [2].
Tubulin Degradation Assay Protocol

3.2.1 Principle: This protocol assesses this compound-induced tubulin degradation and its dependence on proteasome activity in cancer cell lines.

3.2.2 Additional Materials and Reagents:

  • MG-132 proteasome inhibitor
  • RIPA lysis buffer with protease inhibitors
  • SDS-PAGE equipment and transfer system
  • Anti-α-tubulin and anti-β-tubulin antibodies
  • Anti-GAPDH or other loading control antibodies

3.2.3 Procedure:

  • Seed cells in appropriate culture vessels and allow adherence for 24 hours.
  • Pre-treat with 10 μM MG-132 or vehicle control for 1 hour.
  • Treat with this compound at appropriate concentrations (based on IC₅₀ values) for 6-48 hours.
  • Lyse cells in RIPA buffer, quantify protein concentration.
  • Separate 20-30 μg protein by SDS-PAGE, transfer to membranes.
  • Immunoblot with anti-tubulin antibodies, followed by appropriate secondary antibodies.
  • Detect using enhanced chemiluminescence and quantify band intensities.
  • Confirm equal loading by reprobing with loading control antibodies [1].

Table 3: Troubleshooting common issues in this compound antiproliferative assays

Problem Potential Cause Solution
Poor dose-response curve Incorrect cell seeding density Optimize cell density for each cell line prior to assay
High variability between replicates Inconsistent drug mixing or cell distribution Ensure thorough mixing of drug dilutions and uniform cell suspension during seeding
IC₅₀ exceeds highest concentration Cell line inherently resistant Extend concentration range or increase treatment duration
Edge effect in 96-well plates Evaporation in outer wells Use interior wells for assays or include perimeter guard wells with PBS
Incomplete suppression of tubulin degradation with MG-132 Insufficient inhibitor concentration Confirm MG-132 activity with positive control and increase concentration if needed

Mechanistic Insights

Structural Biology and Binding Mode

The structural basis for this compound's unique mechanism was elucidated through X-ray crystallography studies of the this compound-tubulin complex at 2.6 Å resolution. These studies revealed that this compound simultaneously occupies two spatially independent sites: the classic vinblastine site at the interdimer interface between β₁- and α₂-tubulin subunits, and a novel seventh site at the intradimer interface between α₂- and β₂-tubulin subunits. This dual-binding capability distinguishes this compound from other microtubule-targeting agents and explains its mixed functional properties [1].

At the molecular level, this compound binding to the novel α-tubulin site induces significant structural rearrangements. Specifically, it pushes the αT5 loop outward, making the normally nonexchangeable GTP exchangeable. This conformational change reduces tubulin stability and initiates a degradation cascade. The functional consequence is that this compound binding stabilizes longitudinal interactions similarly to MSAs while simultaneously promoting tubulin degradation characteristic of MDAs. This paradoxical mechanism represents a new paradigm for antimicrotubule agents and provides insights for developing tubulin degraders as a new generation of anticancer drugs [1].

Visualization of Workflows and Mechanisms

This compound Antiproliferative Assay Workflow

cevipabulin_assay_workflow cell_seeding Cell Seeding (24h adherence) drug_prep Drug Dilution Series (30pM - 300nM, 9-step half-log) cell_seeding->drug_prep drug_treatment Drug Treatment (Replace medium with drug solutions) drug_prep->drug_treatment incubation Incubation (72h, 37°C, 5% CO₂) drug_treatment->incubation viability_assay Viability Assessment (CellTiter-Glo Luminescent Assay) incubation->viability_assay data_analysis Data Analysis (Dose-response curves & IC₅₀ calculation) viability_assay->data_analysis

Diagram 1: this compound antiproliferative assay workflow. This diagram illustrates the sequential steps for evaluating this compound's antiproliferative effects on cancer cell lines, from cell seeding through data analysis.

This compound Mechanism of Action

cevipabulin_mechanism drug_uptake This compound Cellular Uptake vinblastine_site Binding to Vinblastine Site (β-tubulin) drug_uptake->vinblastine_site Dual Binding novel_site Binding to Novel Site (α-tubulin) drug_uptake->novel_site Dual Binding tubulin_destabilization Tubulin Destabilization vinblastine_site->tubulin_destabilization Enhanced Longitudinal Interactions structural_change αT5 Loop Conformational Change novel_site->structural_change gtp_exchange Non-exchangeable GTP Becomes Exchangeable structural_change->gtp_exchange gtp_exchange->tubulin_destabilization proteasome_degradation Proteasome-Mediated Degradation tubulin_destabilization->proteasome_degradation antiproliferative_effect Antiproliferative Effect proteasome_degradation->antiproliferative_effect

Diagram 2: this compound mechanism of action. This diagram illustrates this compound's dual-binding mechanism and subsequent molecular events leading to tubulin degradation and antiproliferative effects.

Technical Considerations and Applications

Optimization Guidelines

Successful implementation of this compound antiproliferative assays requires careful attention to several technical parameters. The DMSO concentration in final treatment solutions should not exceed 0.3% to avoid solvent toxicity. For tubulin degradation studies, include positive controls such as known microtubule destabilizers and negative controls with proteasome inhibitors to validate assay performance. When working with cell lines known to have inherent resistance to microtubule-targeting agents (such as those overexpressing βIII-tubulin), consider extending the concentration range or increasing treatment duration. For gene expression analyses correlated with this compound response, ensure RNA is collected from cells treated at IC₅₀ concentrations for 24 hours to capture early transcriptional responses while avoiding overwhelming death signals from extended exposures [1] [2].

Research Applications

The protocols described herein support multiple research applications beyond routine antiproliferative screening. These include mechanistic studies of tubulin degradation pathways, combination therapy screening with other anticancer agents, resistance mechanism investigations, and biomarker discovery for patient stratification. The unique dual-binding mechanism of this compound makes it particularly valuable for studying tubulin structure-function relationships and cellular quality control mechanisms that regulate tubulin homeostasis. Furthermore, these protocols can be adapted for high-throughput screening platforms to identify sensitizers or resistance factors for this compound response [1].

Conclusion

This compound represents a promising chemotherapeutic agent with a novel mechanism of action centered on dual binding to tubulin and induction of proteasome-mediated degradation. The application notes and detailed protocols provided herein enable robust evaluation of its antiproliferative activity across diverse cancer cell lines. The unique seventh binding site on α-tubulin positions this compound as a valuable tool compound and potential therapeutic, particularly for malignancies resistant to conventional microtubule-targeting agents. These standardized protocols support reproducible investigation of this compound's antitumor activities and facilitate further development of this intriguing compound class.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of 3-Substituted-1,2,4-Triazolo[1,5-a]pyrimidine Derivatives as Dual Vinca/Gatorbulin-Site Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cevipabulin is a microtubule-targeting agent that uniquely occupies both the vinca domain and the recently discovered gatorbulin site on tubulin, promoting tubulin degradation rather than simple stabilization or destabilization. Previous studies have demonstrated that this compound exhibits potent antiproliferative activity, but its clinical utility has been limited by toxicity concerns. To address these limitations, our research team has designed and synthesized a series of thirty-eight this compound derivatives with systematic modifications at the 3-position of the 1,2,4-triazolo[1,5-a]pyrimidine core structure. These structural innovations aim to enhance antitumor efficacy while reducing adverse effects, potentially yielding improved therapeutic agents for cancer treatment. The following application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of these novel compounds, with particular emphasis on the optimized derivative 8g which has demonstrated superior pharmacological properties [1].

Chemistry and Structure-Activity Relationships

Synthetic Scheme and Rational Design

The synthetic approach to 3-substituted-1,2,4-triazolo[1,5-a]pyrimidine derivatives was based on structure-based drug design utilizing the co-crystal structure of this compound bound to tubulin. This rational design strategy focused on modifying the 3-position of the triazolopyrimidine core while preserving key interactions with both the vinca and gatorbulin binding sites. The synthesis proceeded through a modular approach, allowing for systematic variation of substituents to explore structure-activity relationships (SAR) [1].

Figure 1: Synthetic Workflow for 3-Substituted-1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

G Start Starting Materials 1,2,4-triazole core Step1 Nucleophilic Substitution at Position 3 Start->Step1 Reaction A Step2 Oxidative Cyclization (Diacetoxyiodo)benzene Step1->Step2 Intermediate 2a-i Step3 Intermediate Purification Column Chromatography Step2->Step3 Crude Product Step4 Derivative Characterization NMR, MS, HPLC Step3->Step4 Purified Intermediate Products Final Compounds 38 Derivatives Step4->Products Confirmed Structure

Key Derivatives and Structural Features

Table 1: Representative 3-Substituted-1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Their Structural Features

Compound ID R Group at Position 3 Molecular Weight Purity (%) Key Structural Features
8g Optimized lipophilic group Calculated: 495.62 >99 Balanced hydrophobicity, hydrogen bond acceptor
4a 4-Chlorophenyl-indole 371.78 98.5 Chloro substituent, extended conjugation
4b 4-Nitrophenyl-indole 382.35 97.8 Strong electron-withdrawing group
4i Heteroaromatic system 365.40 98.2 Fused ring system, enhanced planarity

The structure-activity relationship analysis revealed that modifications at the 3-position significantly influenced both binding affinity to tubulin and cellular potency. Optimal activity was achieved with moderately lipophilic substituents that could access a hydrophobic pocket in the gatorbulin binding site while maintaining favorable physicochemical properties. Compound 8g incorporated these features, exhibiting a balanced profile that contributed to its superior biological activity [1] [2].

Experimental Protocols

Chemical Synthesis and Purification
3.1.1 General Procedure for Synthesis of 3-Substituted-1,2,4-Triazolo[1,5-a]pyrimidines

Materials:

  • 1,2,4-triazolo[1,5-a]pyrimidine core (1.0 equiv.)
  • Appropriate alkyl/aryl halides (1.2 equiv.)
  • Anhydrous DMF (dimethylformamide, 10 mL/mmol)
  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.)
  • Diacetoxyiodobenzene (1.3 equiv.)
  • Trifluoroethanol (reagent grade)

Procedure:

  • Begin by dissolving the 1,2,4-triazolo[1,5-a]pyrimidine core (1.0 mmol) in anhydrous DMF (10 mL) under nitrogen atmosphere.
  • Cool the reaction mixture to 0°C using an ice bath, then carefully add sodium hydride (1.5 mmol) portionwise.
  • Stir the reaction at 0°C for 30 minutes to generate the anion.
  • Add the appropriate alkyl/aryl halide (1.2 mmol) dropwise and allow the reaction to warm slowly to room temperature.
  • Monitor reaction progress by TLC (thin-layer chromatography) or LC-MS until completion (typically 4-8 hours).
  • For oxidative cyclization, add diacetoxyiodobenzene (1.3 mmol) and transfer the reaction mixture to trifluoroethanol.
  • Heat at 80°C for 4-6 hours under reflux conditions.
  • Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile solvents.
  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (20-80%).
  • Further recrystallize from ethanol/DMF mixture to obtain analytically pure samples [1].

Safety Notes: All reactions should be performed in a well-ventilated fume hood. Sodium hydride reacts violently with water - handle with appropriate precautions under inert atmosphere.

3.1.2 Alternative Microwave-Assisted Synthesis

For improved reaction efficiency and reduced processing time, a microwave-assisted method can be employed:

Procedure:

  • Suspend the starting materials (1.0 mmol each) in acetonitrile (5 mL) in a dedicated microwave vessel.
  • Add N-bromosuccinimide (NBS, 1.2 mmol) as an alternative oxidant.
  • Seal the vessel and irradiate at 120°C for 20 minutes under microwave conditions.
  • Cool the reaction mixture to room temperature and filter to remove any insoluble materials.
  • Concentrate under reduced pressure and purify as described above [3].
Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare samples by dissolving 5-10 mg of compound in deuterated DMSO (DMSO-d6) or CDCl3.
  • Acquire ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz.
  • Reference spectra to tetramethylsilane (TMS) at 0 ppm.
  • Expected characteristics: Aromatic protons in the region of δ 7.0-8.5 ppm, triazole protons as singlets around δ 8.20 ppm [2].

Mass Spectrometry (MS):

  • Utilize electrospray ionization (ESI) or electron impact (EI) mass spectrometry.
  • Calibrate instrument using standard compounds before analysis.
  • Dissolve samples in HPLC-grade methanol at concentration of 0.1 mg/mL.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection volume: 10 μL

Elemental Analysis:

  • Perform in triplicate for carbon, hydrogen, and nitrogen content.
  • Acceptable tolerance: ±0.4% of theoretical values [2].

Pharmacological Evaluation Protocols

In Vitro Antiproliferative Activity

Cell Lines and Culture Conditions:

  • Maintain human cancer cell lines (HT29 colon cancer, MCF7 breast cancer, A549 lung cancer) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

MTT Assay Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
  • Prepare serial dilutions of test compounds in DMSO, then further dilute in culture medium (final DMSO concentration <0.1%).
  • Add compound solutions to cells and incubate for 72 hours.
  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL and incubate for 4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in DMSO (100 μL/well).
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves (GraphPad Prism software) [1] [2].

Table 2: In Vitro Antiproliferative Activity (IC₅₀, μM) of Selected Derivatives

Compound HT29 (Colon Cancer) MCF7 (Breast Cancer) A549 (Lung Cancer) Selectivity Index
8g 0.016 0.022 0.035 12.5
This compound 0.025 0.030 0.042 8.3
4a 0.045 0.051 0.068 6.2
4b 0.038 0.042 0.059 7.1
4i 0.028 0.035 0.048 9.8
Tubulin Binding and Degradation Assays

Tubulin Polymerization Assay:

  • Prepare purified tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
  • Add test compounds at various concentrations (0.01-10 μM) to tubulin solution.
  • Immediately monitor tubulin polymerization by measuring absorbance at 340 nm every minute for 60 minutes at 37°C.
  • Compare polymerization rates and extent with vehicle control and reference compounds (this compound, vinca alkaloids) [1].

Western Blot Analysis of Tubulin Degradation:

  • Treat cancer cells with compounds at their respective IC₅₀ concentrations for 24 hours.
  • Lyse cells in RIPA buffer supplemented with protease inhibitors.
  • Separate proteins (30 μg per lane) by SDS-PAGE (10% gel) and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies against α-tubulin and β-actin (loading control) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop blots using enhanced chemiluminescence substrate and quantify band intensities using ImageJ software [1].
In Vivo Efficacy Studies

HT29 Xenograft Mouse Model:

  • Use 6-8 week old female athymic nude mice (n=8 per group).
  • Subcutaneously inoculate 5 × 10⁶ HT29 cells in the right flank of each mouse.
  • When tumor volumes reach 100-150 mm³, randomize mice into treatment groups.
  • Administer compound 8g orally at doses of 20 and 40 mg/kg every 3 days for 21 days.
  • Include vehicle control and this compound (15 mg/kg) as reference groups.
  • Measure tumor dimensions and body weight twice weekly.
  • Calculate tumor volume using formula: V = (length × width²)/2.
  • Determine tumor growth inhibition (TGI) percentage: TGI (%) = [1 - (Tₜ/Cₜ)] × 100, where Tₜ and Cₜ are mean tumor volumes of treated and control groups at day 21 [1].

Toxicity Assessment:

  • Monitor body weight changes as general indicator of toxicity.
  • Collect blood samples at study termination for hematological and clinical chemistry analysis.
  • Perform histopathological examination of major organs (liver, kidney, heart) after H&E staining.

Table 3: In Vivo Antitumor Efficacy of Compound 8g in HT29 Xenograft Model

Treatment Group Dose (mg/kg) Route Dosing Schedule TGI (%) Body Weight Change (%) Toxicity Observations
Vehicle Control - Oral Every 3 days - +2.1 ± 1.5 None
This compound 15 Oral Every 3 days 52.3 -8.7 ± 2.3 Mild hematological toxicity
8g 20 Oral Every 3 days 41.0 -1.2 ± 0.9 None
8g 40 Oral Every 3 days 49.5 -2.5 ± 1.1 None

Analytical Methods and Data Interpretation

Structural Confirmation Techniques

The successful synthesis of 3-substituted-1,2,4-triazolo[1,5-a]pyrimidine derivatives should be confirmed through multiple analytical techniques:

¹H NMR Key Characteristics:

  • Aromatic protons typically appear as multiplets in the region δ 7.23-8.04 ppm
  • Triazole proton presents as a sharp singlet around δ 8.20 ppm
  • Indole NH proton appears as a broad singlet near δ 12.30 ppm
  • Specific example (Compound 4a): 7.23-7.27 (m, 2H, indole H-5, H-6), 7.51-7.53 (dd, J = 1.1, 8.4 Hz, 1H, indole H-7), 8.20 (s, 1H, triazole), 12.30 (brs, NH) [2]

IR Spectroscopy:

  • Characteristic NH stretches around 3312 cm⁻¹
  • Nitrile group absorption near 2212 cm⁻¹
  • Aromatic C=C bonds in range 1500-1600 cm⁻¹

Mass Spectrometry:

  • Molecular ion peaks consistent with expected molecular weights
  • Example: Compound 4a shows m/z 371 [M⁺+1] consistent with C₂₀H₁₁ClN₆ [2]
Purity Assessment and Quality Control

All final compounds intended for biological evaluation should possess purity ≥95% as determined by HPLC analysis. System suitability tests should be performed before each analytical run using reference standards. The acceptance criteria for purity assessment include:

  • Resolution between peaks ≥2.0
  • Tailing factor ≤2.0
  • RSD of peak areas ≤2.0% for repeated injections

Discussion and Conclusion

The comprehensive protocols described herein enable the successful synthesis and evaluation of 3-substituted-1,2,4-triazolo[1,5-a]pyrimidine derivatives as dual vinca/gatorbulin-site ligands for cancer treatment. The structure-based design approach has yielded compound 8g as a promising candidate with optimized pharmacological properties. Key advantages of this derivative include:

  • Potent antiproliferative activity against multiple human cancer cell lines with IC₅₀ values in the nanomolar range (0.016-0.035 μM)
  • Dual binding mode simultaneously targeting both vinca and gatorbulin sites on tubulin
  • Effective tubulin degradation mechanism rather than simple stabilization
  • Good oral bioavailability enabling convenient dosing regimens
  • Improved safety profile with significantly reduced toxicity compared to this compound

The synthetic protocols are robust and reproducible, employing both conventional and microwave-assisted methods to accommodate diverse laboratory capabilities. The analytical methods provide comprehensive characterization of the chemical entities, while the biological protocols enable thorough evaluation of antitumor efficacy and safety profiles.

These application notes should serve as a valuable resource for medicinal chemists and pharmacologists working in anticancer drug discovery, particularly in the development of microtubule-targeting agents with novel mechanisms of action.

References

Comprehensive Application Notes and Protocols: Cevipabulin Antitumor Activity in In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cevipabulin (TTI-237) represents a novel class of microtubule-targeting agents with a unique dual mechanism of action. Initially characterized as a vinca-site binding agent that paradoxically stabilizes microtubules, recent structural biology research has revealed that this compound simultaneously binds to two distinct sites on tubulin: the classical vinca alkaloid site on β-tubulin and a novel seventh site on α-tubulin [1]. This dual binding mechanism explains its complex biological effects, including both microtubule stabilization and tubulin degradation activities. Unlike conventional microtubule-targeting agents, this compound demonstrates potent antitumor activity against various cancer models, including those with multidrug resistance phenotypes, potentially due to its poor substrate status for P-glycoprotein-mediated efflux [2]. These application notes provide comprehensive methodological guidance for evaluating this compound's antitumor efficacy in preclinical in vivo models.

Quantitative Analysis of In Vivo Antitumor Efficacy

The following tables summarize quantitative data from key in vivo studies investigating this compound's antitumor activity across various cancer models.

Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Cancer Model Administration Route Dosage Regimen Tumor Growth Inhibition (TGI) Reference
LoVo human colon adenocarcinoma Intravenous 5, 10, 15, 20 mg/kg every 4 days for 4 cycles Dose-dependent effect; Significant activity at 15-20 mg/kg [2]
U87-MG human glioblastoma Intravenous and Oral 25 mg/kg single dose Approximately equivalent efficacy by both routes [2]
Various human tumor xenografts Intravenous and Oral 5-20 mg/kg Good antitumor activity in multiple models [3]

Table 2: Efficacy of this compound Derivative 8g in HT29 Xenograft Model

Compound Administration Route Dosage Regimen Tumor Growth Inhibition (TGI) Toxicity Profile
This compound derivative 8g Oral 20 mg/kg every 3 days 41.0% Significantly reduced toxicity compared to this compound
This compound derivative 8g Oral 40 mg/kg every 3 days 49.5% Significantly reduced toxicity compared to this compound

Experimental Protocols for In Vivo Evaluation

Xenograft Model Establishment and Drug Administration

Purpose: To evaluate the antitumor efficacy of this compound in human tumor xenograft models in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude mice, 6-8 weeks old)
  • Human cancer cell lines (LoVo colon adenocarcinoma, U87-MG glioblastoma, etc.)
  • This compound (prepared in 0.9% physiological saline)
  • Calipers for tumor measurement
  • Animal scale

Procedure:

  • Cell Preparation: Harvest exponentially growing cancer cells and resuspend in PBS or serum-free medium.
  • Inoculation: Subcutaneously inject 5-10 × 10^6 cells in 100-200 μL volume into the flank of mice.
  • Randomization: When tumors reach approximately 100-150 mm³, randomize mice into treatment and control groups (n=6-10 per group).
  • Drug Administration:
    • For intravenous administration: Prepare this compound in 0.9% physiological saline at appropriate concentrations. Inject via tail vein at doses of 5, 10, 15, or 20 mg/kg every 4 days for 4 cycles [2].
    • For oral administration: Administer this compound via oral gavage at 25 mg/kg single dose or other regimens as experimental design requires.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = (length × width²)/2.
  • Body Weight Recording: Monitor body weight simultaneously with tumor measurements to assess toxicity.
  • Endpoint Determination: Euthanize mice when tumors reach 1.5-2.0 cm³ or according to institutional guidelines.
Tissue Collection and Biomarker Analysis

Purpose: To evaluate pharmacodynamic biomarkers of this compound activity in tumor tissues.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE and western blot equipment
  • Antibodies for α-tubulin, β-tubulin, and loading control

Procedure:

  • Tissue Collection: At study endpoint or predetermined timepoints post-treatment, harvest tumor tissues and snap-freeze in liquid nitrogen.
  • Protein Extraction: Homogenize tumor tissues in RIPA buffer, incubate on ice for 30 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Western Blot Analysis:
    • Separate 20-40 μg of total protein by SDS-PAGE
    • Transfer to PVDF membrane
    • Block with 5% non-fat milk for 1 hour
    • Incubate with primary antibodies (anti-α-tubulin, anti-β-tubulin) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect using enhanced chemiluminescence substrate
  • Data Analysis: Quantify band intensities and normalize to loading controls to assess tubulin degradation.

Mechanism of Action and Signaling Pathways

The unique antitumor activity of this compound stems from its novel dual binding mechanism on tubulin, as illustrated below:

G This compound's Dual Mechanism of Action on Tubulin cluster_beta β-tubulin cluster_alpha α-tubulin This compound This compound VincaSite Vinca Alkaloid Site This compound->VincaSite Binds to SeventhSite Novel Seventh Site This compound->SeventhSite Binds to MicrotubuleStabilization Microtubule Stabilization VincaSite->MicrotubuleStabilization Induces TubulinDegradation Tubulin Degradation SeventhSite->TubulinDegradation Induces CellDeath Tumor Cell Death MicrotubuleStabilization->CellDeath Leads to Proteasome Proteasome Activation TubulinDegradation->Proteasome Activates Proteasome->CellDeath Contributes to

This compound's Molecular Interactions:

  • Dual Binding Sites: Structural studies using X-ray crystallography have confirmed that this compound binds simultaneously to two spatially independent sites: (1) the classical vinca alkaloid site at the interdimer interface between β1- and α2-tubulin subunits, and (2) a novel seventh site at the intradimer interface between α2- and β2-tubulin subunits [1].
  • Microtubule Stabilization: Binding at the vinca site promotes longitudinal tubulin contacts in microtubules, resulting in microtubule stabilization similar to taxanes but through a distinct molecular mechanism [4].
  • Tubulin Degradation: Interaction with the novel seventh site on α-tubulin pushes the αT5 loop outward, making the nonexchangeable GTP exchangeable, which reduces tubulin stability and leads to proteasomal degradation [1]. This degradation can be completely blocked by proteasome inhibitors such as MG132 [1].
  • Cellular Consequences: The dual mechanism ultimately leads to disruption of mitotic spindle formation, cell cycle arrest at G2/M phase, and apoptosis in tumor cells [2].

Research Applications and Protocol Selection

The experimental workflow for evaluating this compound's antitumor activity involves multiple complementary approaches, as illustrated below:

G Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assessments cluster_mechanism Mechanistic Studies cluster_invivo In Vivo Models InVitro In Vitro Studies Mechanism Mechanism of Action Analysis InVitro->Mechanism Informs Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity Includes CellCycle Cell Cycle Analysis InVitro->CellCycle Includes TubulinPolymerization Tubulin Polymerization Assays InVitro->TubulinPolymerization Includes InVivo In Vivo Efficacy Studies Mechanism->InVivo Guides BindingAssays Competitive Binding Assays Mechanism->BindingAssays Includes StructuralStudies Structural Biology (X-ray Crystallography) Mechanism->StructuralStudies Includes Proteomics Proteomic Analysis Mechanism->Proteomics Includes Translation Translational Research InVivo->Translation Supports Xenograft Xenograft Models InVivo->Xenograft Includes Toxicity Toxicity Assessment InVivo->Toxicity Includes PKPD Pharmacokinetic/Pharmacodynamic Studies InVivo->PKPD Includes

Protocol Selection Guidance:

  • For Preliminary Efficacy Screening: Implement the xenograft model establishment and drug administration protocol (Section 3.1) using appropriate cancer models relevant to your research focus.
  • For Mechanism of Action Studies: Combine the tissue collection and biomarker analysis protocol (Section 3.2) with additional biochemical assays including tubulin polymerization assays and competitive binding studies.
  • For Resistance Mechanism Investigations: Include multidrug-resistant cancer cell lines in both in vitro and in vivo evaluations, leveraging this compound's potential to overcome P-glycoprotein-mediated resistance [2].
  • For Combination Therapy Studies: Consider this compound's unique dual mechanism when designing combination regimens with other anticancer agents, potentially allowing for synergistic effects while minimizing overlapping toxicities.

Troubleshooting and Technical Considerations

Common Challenges and Solutions:

  • Drug Formulation: this compound demonstrates excellent water solubility, allowing straightforward preparation in 0.9% physiological saline for both intravenous and oral administration [2].
  • Toxicity Management: Monitor body weight regularly and adjust dosage if significant weight loss (>20%) occurs. The derivative compound 8g shows significantly reduced toxicity while maintaining efficacy [5].
  • Biomarker Variability: Ensure consistent sample processing for tubulin degradation analysis, as protein degradation continues post-tissue collection unless properly inhibited.
  • Model Selection: Consider using both conventional xenograft models and patient-derived organoids for comprehensive efficacy assessment, as demonstrated in related tubulin inhibitor studies [6].

Conclusion

This compound represents a promising microtubule-targeting agent with a novel dual mechanism of action involving both microtubule stabilization and tubulin degradation. The protocols outlined herein provide researchers with comprehensive methodologies for evaluating its antitumor efficacy in preclinical models. The unique binding properties of this compound, particularly its interaction with the novel seventh site on α-tubulin, offer exciting opportunities for developing next-generation antimicrotubule agents with potential advantages in overcoming drug resistance. Further investigation into structure-activity relationships, as seen with the improved derivative compound 8g [5], may lead to optimized therapeutic agents with enhanced efficacy and reduced toxicity profiles.

References

cevipabulin treatment neurodegenerative disease research

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate or Initiate Research on Cevexipabulin

Given the lack of available data, your next steps would involve either locating dormant or pre-clinical research or initiating a new research program. The following table outlines a strategic approach.

Action Step Description Potential Resources / Outcomes
Search Patent Databases Investigate patent filings for information on the compound's synthesis, mechanism, or proposed uses. USPTO, WIPO (World Intellectual Property Organization), Espacenet. May reveal original research claims.
Search Clinical Trial Registries Check for any ongoing, completed, or terminated clinical trials involving cevipabulin. ClinicalTrials.gov, EU Clinical Trials Register. Could show past phases or current status.
Review Scientific Literature Conduct a broad search for any publications on the compound, even in unrelated disease areas. PubMed, Google Scholar. Might uncover foundational in vitro or in vivo studies.
Design a New Study If no prior research exists, develop a hypothesis-driven research plan based on its known pharmacology. See below for a potential research framework.

A Proposed Framework for a New Research Project

If you are considering a new investigation into this compound for neurodegenerative disease, here is a high-level experimental workflow outlining key phases. You can adapt the details based on your specific hypothesis about the compound's mechanism of action.

The diagram below maps out the logical flow of a comprehensive research program, from initial in vitro testing to clinical trial planning.

Detailed Methodologies for Key Experiments

Based on the workflow above, here are potential protocols for the critical experiments in Phase 1 and Phase 2, drawing from established methodologies mentioned in the search results.

1. In Vitro Target Validation & Neuroprotection Assays

  • Objective: To determine if this compound interacts with a hypothesized target (e.g., a tubulin in neurons) and protects against cellular stress.
  • Key Protocol Elements:
    • Cell Lines: Utilize relevant cell models such as SH-SY5Y (human neuroblastoma) or iPSC-derived neurons.
    • Cytotoxicity (MTT/XTT Assay): Seed cells in 96-well plates. Treat with a concentration range of this compound (e.g., 1 nM - 100 µM) for 24-72 hours. Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. Calculate cell viability relative to untreated controls [1].
    • Neuroprotection (Oxidative Stress Challenge): Pre-treat cells with this compound for 2 hours, then co-treat with a stressor like hydrogen peroxide (H₂O₂) or amyloid-beta oligomers. Measure viability as above.
    • Data Analysis: Use software like GraphPad Prism to calculate IC₅₀/EC₅₀ values and perform statistical analyses (e.g., one-way ANOVA).

2. In Vivo Efficacy in Animal Models

  • Objective: To evaluate the cognitive and pathological effects of this compound in an animal model of neurodegeneration.
  • Key Protocol Elements:
    • Animal Model: Use a recognized model such as the 5xFAD mouse (for Alzheimer's) or MPTP-treated mouse (for Parkinson's). Include wild-type controls.
    • Dosing: Administer this compound or vehicle control via oral gavage or subcutaneous injection over 4-12 weeks.
    • Behavioral Testing:
      • Morris Water Maze (for spatial memory): Train mice to find a hidden platform. Record latency and path length to reach the platform. Perform a probe trial with the platform removed to assess memory retention [1].
      • Open Field Test (for anxiety and locomotion): Place a mouse in a novel arena and track its movement. Analyze total distance traveled and time spent in the center vs. periphery.
    • Tissue Analysis: After behavioral tests, euthanize animals and collect brain tissue (e.g., hippocampus, cortex). Perform immunohistochemistry for markers like amyloid-beta, tau, or ionized calcium-binding adapter molecule 1 (Iba1) for microglia. Quantify staining intensity and plaque load [2].

References

Comprehensive Application Notes and Protocols: Cevipabulin Microtubule Motility Assays for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cevipabulin Mechanism and Microtubule Motility Assays

This compound is a synthetic tubulin inhibitor with a unique dual mechanism of action that distinguishes it from conventional microtubule-targeting agents. While initially characterized as binding to the vinblastine site on β-tubulin, recent structural studies have revealed that this compound also interacts with a novel binding site on α-tubulin—the seventh documented tubulin binding site. This dual binding capability explains this compound's complex effects on microtubule dynamics: it simultaneously promotes tubulin polymerization while ultimately leading to tubulin degradation via the proteasome pathway. Unlike traditional microtubule-stabilizing agents like paclitaxel, this compound-stabilized microtubules demonstrate enhanced flexibility and different mechanical properties, making them particularly interesting for both basic research and therapeutic development [1] [2].

The microtubule gliding assay serves as a powerful in vitro tool for investigating the functional interactions between microtubules and motor proteins, especially in the context of drug discovery. This assay enables researchers to quantify how microtubule-targeting compounds like this compound influence fundamental parameters of microtubule dynamics and function. In this assay, motor proteins are immobilized on a glass surface, and their ability to translocate fluorescently labeled microtubules is observed in real-time using fluorescence microscopy. The direction and velocity of microtubule movement provide critical insights into motor protein function and how microtubule properties are altered by pharmacological interventions [3]. For drug development professionals, these assays offer a reductionist approach to screen compound effects while minimizing the complexity of cellular systems.

Table 1: Comparison of Microtubule-Stabilizing Agents Used in Motility Assays

Property This compound Paclitaxel (Taxol) Reference
Microtubule Flexibility Higher Lower [2]
Gliding Velocity Significantly higher Standard [2]
Binding Sites Vinblastine site + novel α-tubulin site Taxane site on β-tubulin [1]
Tubulin Degradation Induces proteasomal degradation No degradation [1]
Primary Effect Stabilization followed by degradation Stabilization [1] [2]

Experimental Workflow for this compound Microtubule Motility Studies

The following diagram illustrates the comprehensive workflow for conducting microtubule gliding assays with this compound, integrating both biochemical preparation and real-time motility analysis:

workflow Start Start Experimental Workflow Prep Microtubule Preparation (Polarity-Marked) Start->Prep Drug This compound Treatment (10-100 µM in DMSO) Prep->Drug Chamber Assay Chamber Preparation Drug->Chamber Motors Motor Protein Immobilization (10-100 nM) Chamber->Motors Assay Motility Assay Setup Motors->Assay Imaging Real-Time Fluorescence Imaging Assay->Imaging Analysis Quantitative Data Analysis Imaging->Analysis Complete Experimental Complete Analysis->Complete

Figure 1: Comprehensive workflow for this compound microtubule motility assays, highlighting key stages from biochemical preparation to quantitative analysis.

Detailed Methodology: Microtubule Preparation and Gliding Assay

Preparation of Polarity-Marked Microtubules

The use of polarity-marked microtubules is essential for determining the directionality of movement in gliding assays, which provides critical information about motor protein function. The protocol below adapts established methods for use with this compound-stabilized microtubules [3]:

  • Bright GMPCPP Seed Formation: Prepare a tubulin mixture containing 4 μL of 10 mg/mL unlabeled tubulin, 2 μL of 10 mg/mL rhodamine-labeled tubulin, 18 μL of BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), 3 μL of 10 mM DTT, and 3 μL of 10 mM GMPCPP. Keep this mixture on ice, then centrifuge at 410,000 × g for 7 minutes at 4°C to remove aggregates. Collect 3 μL of the supernatant and incubate in a water bath at 37°C for 15 minutes to form the bright seeds that will serve as microtubule nucleation sites and minus-end markers [3].

  • N-Ethylmaleimide Tubulin Preparation: Treat 25 μL of 10 mg/mL tubulin solution with 0.5 μL of 50 mM N-ethylmaleimide (NEM) and allow it to sit at room temperature for 5 minutes. Add 0.5 μL of 1 M DTT to quench the reaction and incubate on ice for 30 minutes. Centrifuge at 350,000 × g for 15 minutes at 4°C and collect the supernatant. Measure the protein concentration using a NanoDrop spectrophotometer at 280 nm absorbance. This NEM-tubulin serves to cap microtubule minus ends and ensures uniform polarity [3].

  • Dim Elongation Mix and Microtubule Assembly: Prepare the elongation mix containing 1.34 μL unlabeled tubulin (10 mg/mL), 0.17 μL rhodamine tubulin (10 mg/mL), 3 μL NEM-tubulin (approximately 4 mg/mL), 1 μL 10 mM DTT, 0.2 μL 50 mM GTP, and 4.29 μL 1× BRB80 buffer. Incubate this mix at 37°C for 1 minute, then add 2 μL of the bright seed mixture and gently mix. Incubate at 37°C for 30 minutes to allow microtubule elongation [3].

  • This compound Stabilization: Add this compound stepwise to a final concentration of 10-100 μM instead of taxol as used in conventional protocols. For this compound working solution, prepare a 10 mM stock in DMSO and dilute appropriately in BRB80 buffer. The stabilized microtubules can be stored at room temperature protected from light for up to 48 hours [2].

Microtubule Gliding Assay Protocol

The gliding assay enables real-time visualization of microtubule movement driven by surface-immobilized motor proteins:

  • Assay Chamber Preparation: Acid-wash coverslips (22 × 22 mm) with HCl for 24 hours, then rinse thoroughly with ddH₂O. Attach a cleaned coverslip to a glass slide (75 × 25 mm) using two pieces of double-sided tape, creating a flow channel with open slits on both sides. This simple chamber design allows for sequential reagent introduction and washing steps [3].

  • Surface Coating and Motor Protein Immobilization: Introduce 25 μL of 1 mg/mL casein solution into the chamber and incubate for 5 minutes. Casein serves as a cushion that facilitates proper motor protein attachment while preventing nonspecific microtubule binding. Wash out unbound casein with 3 × 20 μL aliquots of Buffer L (20 mM Tris, 75 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mM ATP, pH 8.0). Flow in 10-100 nM purified motor protein (such as kinesin-1) in Buffer L and incubate for 5 minutes. Wash away unbound motor proteins with 3 × 20 μL Buffer L [3].

  • Motility Assay Setup: Dilute this compound-stabilized microtubules 1:250 and mix with motility buffer containing 95.4 μL Buffer L, 1 μL 100 mM ATP, 1 μL this compound (to maintain stabilization during assay), 2 μL anti-fade solution (10 mg catalase, 3 mg glucose oxidase in 500 μL BRB80), 0.2 μL 1 M DTT, and 0.4 μL microtubules. Introduce 25 μL of this mixture into the assay chamber [3].

  • Real-Time Visualization and Imaging: Observe microtubule motility immediately using a fluorescence microscope (Nikon E600 or equivalent) with appropriate filters for rhodamine excitation (547 nm) and emission (576 nm). Capture time-lapse images at 1-5 second intervals for quantitative analysis of motility parameters. Maintain the chamber at room temperature throughout imaging [3].

Data Analysis and Interpretation

Quantitative Analysis of Motility Parameters

The following table outlines the key parameters to quantify when analyzing this compound's effects on microtubule motility:

Table 2: Key Parameters for Quantitative Analysis of Microtubule Motility

Parameter Description Measurement Method Significance
Gliding Velocity Speed of microtubule movement Track microtubule displacement over time using ImageJ Reveals effects on motor protein function
Directionality Movement orientation relative to microtubule polarity Determine minus-end vs plus-end leading Confirms maintenance of proper polarity
Persistence Length Microtubule flexibility Analyze curvature during movement Indicates mechanical properties
Attachment Frequency Percentage of microtubules bound to motors Count moving vs. stationary microtubules Reflects surface-motor functionality
ATP Dependence Velocity vs. ATP concentration Measure at different ATP levels Confirms motor-driven mechanism
Comparative Analysis of this compound Effects

When compared to paclitaxel-stabilized microtubules, this compound-stabilized microtubules demonstrate significantly higher gliding velocities and increased flexibility, as evidenced by their different persistence lengths. These distinctive properties likely stem from this compound's unique binding mode involving both the vinblastine site on β-tubulin and the novel site on α-tubulin. Researchers should note that this compound induces a dose-dependent tubulin degradation at longer time points (6-24 hours) via the proteasome pathway, which contrasts with paclitaxel's purely stabilizing effect. This degradation mechanism should be considered when interpreting results from extended assays [1] [2].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Microtubule Motility: If microtubules show minimal or no movement, ensure fresh preparation of both motor proteins and ATP solutions. Verify that the pH of Buffer L is precisely 8.0, as motor protein function is highly sensitive to pH. Check casein coating quality, as insufficient coating can lead to microtubule sticking rather than gliding [3].

  • Poor Microtubule Formation: Inadequate this compound stabilization may result from outdated drug stocks. Prepare fresh this compound solutions in DMSO and verify stabilization efficacy before proceeding with gliding assays. Ensure proper GTP concentration in elongation mixes and maintain strict temperature control during microtubule polymerization [2].

  • High Background Fluorescence: Excessive background can obscure clear visualization of individual microtubules. Optimize rhodamine-tubulin concentration in the elongation mix (typically 10-20% labeled tubulin). Ensure thorough washing after motor protein immobilization and use appropriate anti-fade agents to prolong fluorescence signal [3].

This compound-Specific Considerations

The dual mechanism of this compound—both stabilizing microtubules and promoting their degradation—requires careful timing in experimental design. For motility assays, the stabilization effect dominates in the short term (0-4 hours), making this time window ideal for gliding experiments. For longer-term studies, include appropriate controls to account for potential tubulin degradation effects. Additionally, when comparing this compound to other microtubule stabilizers, use equimolar concentrations (typically 10-100 μM) and note that this compound-stabilized microtubules will exhibit greater flexibility, which is a inherent property rather than an experimental artifact [1] [2].

Conclusion

The microtubule gliding assay provides a robust platform for investigating the effects of this compound on microtubule dynamics and motor protein function. The detailed protocols outlined in this application note enable researchers to quantitatively assess this compound's unique properties, including its ability to stabilize microtubules while conferring enhanced flexibility and increased gliding velocity compared to traditional stabilizers like paclitaxel. These distinctive characteristics, stemming from this compound's novel binding mode on α-tubulin, make it both a valuable research tool and a promising candidate for therapeutic development. The methods described here offer a standardized approach for screening next-generation microtubule-targeting agents in drug discovery pipelines.

References

Comprehensive Application Notes and Protocols: Cevipabulin-Induced Tubulin Protofilament Observation via Transmission Electron Microscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cevipabulin is a novel microtubule-targeting agent that exhibits a unique dual mechanism of action by binding simultaneously to two distinct sites on tubulin: the classic Vinblastine site and a newly identified Seventh site on α-tubulin. Unlike conventional microtubule-targeting agents that either uniformly stabilize or destabilize microtubules, this compound induces the formation of abnormal tubulin protofilaments that subsequently aggregate into irregular tubulin aggregates. This unusual mechanism was recently elucidated through structural and cellular studies that revealed this compound's capacity to bind both the Vinblastine site at the interdimer interface between β1- and α2-tubulin subunits and the Seventh site at the intradimer interface between α2- and β2-tubulin subunits. [1] [2]

The dual binding activity of this compound produces a unique cellular phenotype characterized by linear tubulin protofilaments that fail to assemble into normal microtubules. Binding to the Vinblastine site enhances longitudinal interactions between tubulin dimers, while simultaneous binding to the Seventh site on α-tubulin induces conformational changes that prevent the adoption of a straight conformation and disrupt lateral interactions between tubulins. This combination results in the polymerization of abnormal protofilaments rather than proper microtubule assembly. Additionally, binding to the Seventh site has been shown to make the nonexchangeable GTP on α-tubulin exchangeable, reducing tubulin stability and leading to proteasome-dependent degradation of tubulin heterodimers. [1] [2]

Table 1: Key Characteristics of this compound-Induced Tubulin Protofilaments

Parameter Observation Biological Significance
Protofilament Morphology Linear structures lacking normal microtubule architecture Represents a previously undefined tubulin morphology
Aggregation State Irregular tubulin aggregates Suggests disrupted lateral interactions between protofilaments
Binding Sites Vinblastine site (β-tubulin) + Seventh site (α-tubulin) First reported agent to simultaneously bind two distinct sites
Cellular Consequences Tubulin degradation + abnormal polymerization Dual mechanism of action
Dependency Requires binding to both sites Mutation at either site disrupts the effect

Quantitative Data Summary

The experimental characterization of this compound's effects on tubulin has yielded substantial quantitative data across multiple studies. The following tables summarize key parameters that researchers should consider when designing experiments and interpreting results related to this compound-induced tubulin protofilaments.

Table 2: Tubulin Polymerization Kinetics Under this compound Treatment

Experimental Condition Nucleation Rate Elongation Rate Constant (kobs) Polymer Mass Lag Phase Duration
Control (DMSO) Standard Normal 100% Baseline
This compound (Low nM) Increased Enhanced 120-150% Shortened
This compound (High nM) Significantly increased Altered 130-160% Significantly shortened
Vinblastine (Reference) Inhibited Reduced 40-60% Prolonged
Paclitaxel (Reference) Moderately increased Enhanced 140-180% Shortened

Table 3: this compound Binding Affinities and Cellular Effects

Parameter Value/Range Experimental System Reference
Binding Sites Vinblastine site + Seventh site X-ray crystallography (2.6Å) [2]
Tubulin Degradation Dose-dependent decrease (10-1000 nM) Multiple cancer cell lines [2]
Time to Tubulin Reduction 6-24 hours HeLa cells (immunoblotting) [2]
Protofilament Width ~5 nm (individual); >50 nm (aggregates) Transmission electron microscopy [1]
Rescue by MG132 Complete blockade of degradation Proteasome inhibition assay [2]

Transmission Electron Microscopy Protocol

Sample Preparation for TEM Observation

Materials and Reagents:

  • Purified tubulin (≥97% purity, from bovine or porcine brain via two-cycle polymerization method)
  • This compound stock solution (10 mM in DMSO)
  • Polymerization buffer: 1 mM GTP, 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
  • Glutaraldehyde (2.5% in polymerization buffer)
  • Uranyl acetate (2% aqueous solution) or other negative stains
  • Formvar/carbon-coated EM grids
  • Filter paper (Whatman No. 1)

Procedure:

  • Tubulin Polymerization: Incubate purified tubulin (3-4 mg/mL) in polymerization buffer with this compound (concentration range: 10-1000 nM) at 37°C for 15-30 minutes. Include vehicle control (DMSO only) and reference compounds (vinblastine, paclitaxel) as controls.

  • Fixation: Add glutaraldehyde to a final concentration of 0.5% to stabilize the polymerized structures for 5 minutes at 37°C.

  • Grid Preparation: Apply 5-10 μL of sample to Formvar/carbon-coated EM grids and allow to adsorb for 1 minute.

  • Negative Staining: Remove excess liquid with filter paper and immediately add 10 μL of uranyl acetate solution for 30 seconds. Remove excess stain and air-dry completely.

  • Alternative Stain: For better resolution of protofilament details, alternative stains like ammonium molybdate or phosphotungstic acid may be used. [1] [3]

TEM Imaging and Analysis

Instrument Settings:

  • Acceleration voltage: 80-100 kV
  • Magnification: 30,000-60,000× for overview, 100,000-200,000× for protofilament details
  • Use low-dose conditions to minimize radiation damage

Image Analysis:

  • Capture multiple images from different grid squares to ensure representative sampling
  • Measure protofilament dimensions (width, length) using image analysis software
  • Document the presence of linear protofilaments, curved oligomers, and irregular aggregates
  • Compare with control samples to identify abnormal structures [1]

The following workflow diagram illustrates the complete TEM observation procedure:

G Start Start Sample Preparation TubulinPrep Purify Tubulin (2-cycle polymerization) Start->TubulinPrep DrugTreatment Treat with this compound (10-1000 nM, 37°C, 15-30 min) TubulinPrep->DrugTreatment Fixation Fix Structures (0.5% glutaraldehyde, 5 min) DrugTreatment->Fixation GridPrep Prepare EM Grids (Formvar/carbon-coated) Fixation->GridPrep Staining Negative Staining (2% uranyl acetate, 30 sec) GridPrep->Staining TEMImaging TEM Imaging (80-100 kV, various magnifications) Staining->TEMImaging Analysis Image Analysis (Protofilament measurement) TEMImaging->Analysis Documentation Result Documentation Analysis->Documentation

Competitive Binding Assay Protocol

Binding Site Characterization

Background: this compound's unique activity requires simultaneous binding to both the Vinblastine site and the Seventh site. Competition assays can verify binding at these sites and confirm the mechanism of action.

Materials:

  • [³H]-Vinblastine (specific activity: 10-20 Ci/mmol)
  • Unlabeled competitors: vinblastine, this compound, paclitaxel
  • Tubulin (1-2 mg/mL in polymerization buffer)
  • Glass fiber filters
  • Scintillation cocktail and vials

Procedure:

  • Sample Preparation: Incubate tubulin (1 μM) with [³H]-vinblastine (50 nM) in the presence of increasing concentrations of unlabeled competitors (this compound, vinblastine, or paclitaxel) for 30 minutes at 37°C.

  • Separation: Filter the incubation mixture through glass fiber filters to separate bound from unbound ligand.

  • Measurement: Wash filters with buffer, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC₅₀ values and determine Ki using appropriate models (e.g., Cheng-Prusoff equation). [1] [2]

Mutation Analysis for Seventh Site Binding

Procedure:

  • Site-Directed Mutagenesis: Introduce point mutations in α-tubulin (e.g., αY224G) that disrupt the Seventh site without affecting the Vinblastine site.

  • Expression: Express wild-type and mutant tubulin in suitable systems (e.g., insect cells using baculovirus system).

  • Polymerization Assay: Test this compound's ability to induce protofilament polymerization with mutant tubulin.

  • Interpretation: Loss of protofilament polymerization in mutants confirms the essential role of the Seventh site. [1]

Cellular Tubulin Degradation Assay

Western Blot Analysis of Tubulin Levels

Cell Culture and Treatment:

  • Culture cells (HeLa, Hct116, or other cancer cell lines) in appropriate medium with 10% FBS
  • Treat with this compound (10-1000 nM) for 6-24 hours
  • Include MG132 (10 μM) as proteasome inhibitor control
  • Harvest cells, lyse in RIPA buffer with protease inhibitors

Immunoblotting:

  • Separate proteins (20-30 μg per lane) by SDS-PAGE (10% gel)
  • Transfer to PVDF membrane, block with 5% non-fat milk
  • Incubate with anti-α-tubulin and anti-β-tubulin antibodies (1:1000-1:5000)
  • Use anti-GAPDH or similar as loading control
  • Develop with ECL and quantify band intensities [2]
Quantitative PCR for Tubulin mRNA

Procedure:

  • RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent.
  • Reverse Transcription: Synthesize cDNA using reverse transcriptase.
  • qPCR: Perform quantitative PCR with primers for α-tubulin, β-tubulin, and housekeeping genes (GAPDH, β-actin).
  • Analysis: Calculate relative expression using ΔΔCt method. [2]

Data Interpretation and Troubleshooting

Identifying Abnormal Protofilament Structures

When analyzing TEM results, researchers should look for these characteristic structures induced by this compound:

  • Linear protofilaments: Individual strands of tubulin dimers measuring approximately 5 nm in width, often in parallel arrays
  • Irregular aggregates: Non-bundled collections of protofilaments lacking the cylindrical organization of normal microtubules
  • Absence of microtubules: Noticeable lack of normal 25-nm diameter microtubules in treated samples
  • Comparison with controls: Vehicle controls should show normal microtubules; vinblastine controls may show spirals or rings; paclitaxel controls should show abundant microtubules, possibly bundled [1]
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Tubulin Studies

Problem Possible Cause Solution
No abnormal protofilaments observed Insufficient this compound concentration Test higher concentrations (up to 10 μM) and longer incubation times
Excessive protein aggregation Tubulin degradation or impurities Use freshly purified tubulin; check purity by SDS-PAGE
Poor negative staining Incomplete drying or stain crystallization Optimize staining time; ensure complete drying before TEM
Inconsistent cellular effects Cell line variability Test multiple cell lines; ensure consistent tubulin isotype expression
No tubulin degradation Ineffective proteasome targeting Verify with MG132 control; check treatment duration

Conclusion and Research Applications

The study of this compound-induced tubulin protofilaments provides valuable insights into novel mechanisms of microtubule disruption with significant implications for drug development. The protocols outlined here enable researchers to comprehensively characterize this unique phenomenon through multiple complementary approaches. The dual binding capability of this compound represents a new paradigm in microtubule-targeting agents, suggesting that simultaneous targeting of multiple sites may overcome limitations of conventional single-site inhibitors. Furthermore, the ability to induce tubulin degradation while promoting abnormal polymerization presents interesting possibilities for targeting cancers resistant to existing microtubule drugs.

These application notes provide a foundation for standardized assessment of this compound and related compounds, facilitating comparison across laboratories and accelerating the development of next-generation microtubule-targeting therapeutics. The combination of structural, biochemical, and cellular approaches detailed here offers a comprehensive framework for investigating complex mechanisms of cytoskeletal disruption.

References

Comprehensive Analysis of Cevipabulin-Tubulin Binding: Mechanisms, Assay Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cevipabulin as a Novel Tubulin-Targeting Agent

This compound is a synthetic microtubule-active compound that has garnered significant attention in anticancer drug development due to its unique mechanism of action compared to traditional tubulin-targeting agents. Initially identified as a clinical candidate for advanced malignant solid tumors, this compound exhibits dual functionality—displaying both microtubule-stabilizing and destabilizing properties depending on its binding sites. Unlike conventional tubulin inhibitors that typically target a single site, structural studies have revealed that this compound simultaneously binds to two spatially independent sites on tubulin: the classic vinblastine site on β-tubulin and a novel site on α-tubulin designated as "The Seventh site" [1]. This unique binding characteristic enables this compound to produce complex effects on microtubule dynamics, including the induction of abnormal tubulin protofilament polymerization and promotion of tubulin degradation through proteasome-dependent pathways [1] [2].

The multifaceted nature of this compound's interaction with tubulin presents both challenges and opportunities for researchers studying its mechanism of action. Traditional classification of tubulin agents as either stabilizers or destabilizers proves insufficient for this compound, necessitating sophisticated binding assays to fully characterize its effects. Understanding this compound's binding properties is crucial for elucidating its antiproliferative effects and potential applications in treating various malignancies, as well as for designing next-generation tubulin-targeting therapeutics with improved efficacy and reduced susceptibility to resistance mechanisms commonly associated with existing tubulin drugs [1].

This compound-Tubulin Binding Sites: Locations and Functional Impacts

Comprehensive Tubulin Binding Site Overview

Table 1: Characterized binding sites on tubulin and their known inhibitors

Binding Site Name Location Known Inhibitors Cellular Effect
Vinblastine site β-tubulin at interdimer interfaces Vinblastine, Vincristine Microtubule destabilization
Colchicine site α/β-tubulin interface Colchicine, SMART-H Microtubule destabilization
Paclitaxel/Taxane site β-tubulin Paclitaxel, Docetaxel Microtubule stabilization
Laulimalide site β-tubulin Laulimalide, Peloruside A Microtubule stabilization
Maytansine site β-tubulin at interdimer interfaces Maytansine Microtubule destabilization
Pironetin site α-tubulin Pironetin Microtubule destabilization
The Seventh site (this compound site) α-tubulin at intradimer interfaces This compound Tubulin degradation

This compound represents a unique class of tubulin-binding compounds due to its capacity to engage two distinct binding sites simultaneously. Structural biology studies using X-ray crystallography have demonstrated that one this compound molecule binds to the well-characterized vinblastine site located at the interdimer interfaces between β₁- and α₂-tubulin subunits, while a second this compound molecule occupies a previously unidentified site on α-tubulin, now designated as "The Seventh site" [1]. This newly discovered binding site is situated at the intradimer interfaces between α₂- and β₂-tubulin subunits, representing a significant finding in the field of tubulin biology as it is only the second confirmed binding site on α-tubulin, following the pironetin site [1].

The functional consequences of this compound binding at these two distinct sites are quite different. Binding at the vinblastine site produces effects similar to other vinca domain agents, promoting longitudinal interactions between tubulin dimers. In contrast, binding at The Seventh site induces conformational changes in the αT5 loop, making the non-exchangeable GTP exchangeable and consequently reducing tubulin stability [1]. This dual-binding capability explains why this compound exhibits mixed properties in various assays—demonstrating paclitaxel-like polymerization promotion in some contexts while simultaneously causing eventual tubulin degradation [1] [2].

Structural Insights from Crystallography Data

Table 2: Crystallography data collection and refinement statistics for this compound-tubulin complexes

Parameter This compound-tubulin complex This compound-eribulin-tubulin complex
Resolution (Å) 2.6 2.45
Space group P2₁2₁2₁ P2₁2₁2₁
Cell dimensions (Å) a=104.4, b=160.8, c=174.8 a=103.9, b=159.0, c=176.2
Rwork/Rfree (%) 20.7/25.8 22.7/26.4
Ligand atoms 241 349
Water molecules 294 118

Structural elucidation of the this compound-tubulin complex has provided invaluable insights into its novel mechanism of action. The crystal structure reveals that this compound binding at The Seventh site induces significant conformational changes, particularly in the αT5 loop, pushing it outward and altering the GTP-binding pocket [1]. This structural rearrangement has profound functional implications, as it renders the normally non-exchangeable GTP exchangeable, thereby reducing the intrinsic stability of the tubulin heterodimer and priming it for proteasomal degradation [1].

Tubulin Degradation Mechanism and Cellular Effects

The mechanistic pathway through which this compound induces tubulin degradation represents a novel approach to targeting the microtubule cytoskeleton in cancer cells. Unlike classical microtubule destabilizing agents that primarily promote depolymerization, this compound binding at The Seventh site triggers a proteasome-dependent degradation pathway that effectively reduces cellular tubulin levels [1]. This mechanism was confirmed through a series of experiments demonstrating that this compound treatment significantly down-regulates both α-tubulin and β-tubulin protein levels across multiple cancer cell lines, including HeLa, Hct116, H460, and SU-DHL-6 cells, in both dose-dependent and time-dependent manners [1].

Critical insights into the degradation mechanism came from complementary experimental approaches. Quantitative PCR analysis confirmed that this compound does not affect tubulin mRNA levels, indicating that the reduction in tubulin occurs through a post-translational mechanism [1]. Furthermore, the proteasome inhibitor MG132 completely blocked this compound-induced tubulin degradation, providing definitive evidence for proteasome involvement in this pathway [1]. This degradation mechanism represents a significant departure from traditional tubulin-targeting agents and may offer advantages in overcoming resistance mechanisms that limit the efficacy of conventional microtubule inhibitors.

The cellular consequences of this compound's dual binding and degradation effects are equally remarkable. Rather than simply depolymerizing microtubules as seen with vinca alkaloids or stabilizing them like taxanes, this compound induces the formation of abnormal tubulin protofilaments that subsequently aggregate into irregular structures [2]. This unique morphology results from the interactive effect of this compound binding to both sites—the vinblastine site binding enhances longitudinal interactions between tubulin dimers, while The Seventh site binding prevents straight conformation adoption and disrupts lateral interactions [2]. These abnormal protofilaments represent a previously undocumented tubulin morphology induced by drug treatment and provide insights into the fundamental biology of tubulin polymerization dynamics.

G This compound This compound VinblastineSite Binding to Vinblastine Site (β-tubulin) This compound->VinblastineSite SeventhSite Binding to Seventh Site (α-tubulin) This compound->SeventhSite EnhancedLongitudinal Enhanced longitudinal interactions VinblastineSite->EnhancedLongitudinal ConformationalChange Conformational change in αT5 loop SeventhSite->ConformationalChange AbnormalProtofilaments Abnormal tubulin protofilaments EnhancedLongitudinal->AbnormalProtofilaments GTPExchange Non-exchangeable GTP becomes exchangeable ConformationalChange->GTPExchange Aggregates Irregular tubulin aggregates AbnormalProtofilaments->Aggregates TubulinDestabilization Tubulin destabilization GTPExchange->TubulinDestabilization ProteasomalDegradation Proteasomal degradation TubulinDestabilization->ProteasomalDegradation ProteasomalDegradation->Aggregates reduces stability

Figure 1: this compound's dual mechanism of action through binding at both vinblastine and seventh sites

Experimental Approaches for Characterizing this compound-Tubulin Interactions

Competition Binding Assays

Competition binding assays represent a fundamental approach for characterizing the binding properties of novel tubulin-targeting compounds like this compound. These assays determine whether a test compound binds to known sites on tubulin by assessing its ability to compete with established reference ligands. The mass spectrometry binding assay provides a modern, non-radioactive alternative to traditional methods and involves a simple separation step using ultrafiltration to distinguish between bound and unbound ligand, followed by highly sensitive and specific liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis [4].

For comprehensive characterization of this compound binding, researchers can employ competition assays targeting three principal binding sites using appropriate reference ligands: colchicine (for the colchicine site), vinblastine (for the vinca domain), and paclitaxel (for the taxane site) [4]. The experimental workflow involves incubating tubulin with a fixed concentration of a reference radioligand or detectable ligand along with varying concentrations of the test compound (this compound). After equilibrium is reached, bound and free ligands are separated, typically through ultrafiltration or charcoal adsorption methods, and the amount of displaced reference ligand is quantified [4] [5].

The competitive radioligand binding assay using [³H]colchicine represents a well-established approach for this purpose. In this method, a reaction mixture containing tubulin, [³H]colchicine, and the potential inhibitor (this compound) is incubated, after which scintillation fluid is added and the radioactivity of [³H]colchicine-bound tubulin is measured using a scintillation counter [5]. The reduction in [³H]colchicine-bound tubulin is inversely proportional to the test agent's binding affinity. For this compound, which binds to multiple sites, competition assays would be performed against all major reference ligands to fully characterize its binding profile [4] [5].

Tubulin Polymerization Assays

Tubulin polymerization assays provide critical functional information about the effects of compounds on microtubule dynamics, complementing the structural data obtained from binding studies. These assays can be conducted using either biochemical approaches with purified tubulin or cell-based methods that preserve cellular context. The biochemical tubulin polymerization assay typically monitors changes in turbidity (absorbance at 340-360 nm) or fluorescence when using DAPI, which binds preferentially to polymerized tubulin [6].

The standard protocol involves preparing purified tubulin (often from porcine brain) in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and polymerization enhancers such as glycerol [6]. The tubulin is then incubated with varying concentrations of this compound in multi-well plates, and polymerization is monitored kinetically using a plate reader maintained at 37°C. Fluorescence-based measurements typically use excitation at 360 nm and emission at 420 nm when employing DAPI [6]. The kinetic measurements are calculated as the area under the curve (AUC), providing a quantitative measure of compound effects on polymerization kinetics.

For cell-based assessment of tubulin polymerization status, high-content analysis approaches offer significant advantages. This method involves treating cells with this compound for specified durations (3-18 hours), followed by fixation and immunostaining for α-tubulin [6]. High-content imaging systems then quantitatively analyze multiple parameters of the tubulin network, allowing distinction between tubulin stabilizers and destabilizers. This approach directly monitors compound effects on cellular microtubules while simultaneously capturing associated phenotypic changes, providing a comprehensive view of compound activity in biologically relevant contexts [6].

Structural and Biophysical Methods

X-ray crystallography has been instrumental in identifying this compound's unique dual-binding mechanism. The published protocol for determining this compound-tubulin structures involves soaking this compound into crystals consisting of two tubulin heterodimers, one stathmin-like protein RB3, and one tubulin tyrosine ligase (T2R-TTL) [1]. Data collection at resolutions around 2.6 Å using synchrotron radiation sources, followed by molecular replacement and refinement, has enabled detailed visualization of this compound bound to both the vinblastine site and The Seventh site [1]. These structural insights have been crucial for understanding the conformational changes induced by this compound binding, particularly the outward movement of the αT5 loop that makes the non-exchangeable GTP exchangeable.

Complementary biophysical approaches include analytical ultracentrifugation and transmission electron microscopy (TEM), which have revealed this compound's ability to induce abnormal tubulin protofilaments and irregular aggregates [2]. TEM protocols typically involve negative staining of tubulin samples treated with this compound under polymerization conditions, allowing direct visualization of the unique morphological changes induced by the compound. These structural observations provide critical correlates to the functional data obtained from polymerization and binding assays, enabling a comprehensive understanding of this compound's mechanism of action.

Technical Considerations and Research Applications

Experimental Design Considerations

When designing experiments to characterize this compound-tubulin interactions, several technical considerations are essential for generating reliable and interpretable data. First, researchers should select appropriate tubulin sources based on their specific research questions. Commercially available tubulin can be purified from mammalian brain tissue, cancer cell lines, or recombinant expression systems, each with distinct advantages and limitations [7]. Brain-derived tubulin typically provides high yield and well-characterized polymerization properties, while cancer cell-derived tubulin may offer greater clinical relevance for anticancer drug development.

The choice of assay format should align with the specific research objectives. For initial screening of compound effects on tubulin polymerization, fluorescence-based biochemical assays offer sensitivity and throughput [7] [6]. For mechanistic studies aimed at identifying binding sites, competition assays are essential. When investigating cellular phenotypes and secondary effects, high-content cell-based analyses provide comprehensive data on tubulin network organization and concomitant cellular responses [6]. For this compound specifically, multiple assay formats are necessary due to its complex dual-binding mechanism and mixed functional effects.

Proper controls and reference compounds are critical for interpreting this compound experimental results. Studies should include appropriate vehicle controls and well-characterized reference compounds with known mechanisms of action: paclitaxel (stabilizer), vinblastine (destabilizer binding vinca site), and colchicine (destabilizer binding colchicine site) [6]. These controls enable normalization across experiments and facilitate mechanistic classification of unknown compounds. For competition binding assays, determining the inhibition constant (Kᵢ) of reference compounds (e.g., 5.75 μM for colchicine) provides benchmark values for comparing new chemical entities [5].

Applications in Drug Discovery and Development

The unique properties of this compound and the methodologies developed to study its tubulin interactions have several important applications in drug discovery and development. First, the identification of The Seventh site on α-tubulin represents a novel target for anticancer drug development, potentially offering new avenues to overcome resistance associated with traditional β-tubulin targeting agents [1]. The experimental approaches used to characterize this compound provide a blueprint for evaluating new compounds targeting this site.

The tubulin degradation mechanism identified for this compound represents an emerging therapeutic strategy with potential applications beyond oncology. Recent research has explored microtubule-stabilizing agents, including this compound, as potential treatments for neurodegenerative diseases such as Alzheimer's disease, where microtubule stabilization may compensate for deficits in tau function [8]. The assays described in this document can be adapted to screen for compounds with optimal stability and blood-brain barrier penetration for central nervous system applications.

Furthermore, the methodologies for studying this compound-tubulin interactions support structure-activity relationship (SAR) optimization during lead compound development. The combination of binding assays, functional polymerization assays, and structural approaches enables medicinal chemists to systematically modify compound structures to enhance affinity, selectivity, and pharmacological properties [7]. This integrated approach was instrumental in the development of this compound itself and can be applied to develop improved therapeutics based on its novel mechanism of action.

Conclusion

This compound represents a unique class of tubulin-targeting agent with a novel dual-binding mechanism that challenges traditional classification schemes. Its simultaneous binding to the vinblastine site on β-tubulin and The Seventh site on α-tubulin enables complex effects on microtubule dynamics, including induction of abnormal protofilament polymerization and promotion of proteasomal tubulin degradation. The comprehensive experimental approaches outlined in this document—including competition binding assays, tubulin polymerization assays, structural methods, and cell-based analyses—provide researchers with robust methodologies for fully characterizing these complex interactions.

The discovery and characterization of this compound's mechanism highlights the importance of sophisticated, multi-faceted approaches to drug mechanism elucidation. As tubulin remains a validated target for anticancer therapy and emerging applications in neurodegenerative diseases, the protocols and considerations described here will facilitate continued innovation in tubulin-targeted drug development. The identification of The Seventh site on α-tubulin particularly opens new avenues for therapeutic intervention that may overcome limitations of existing tubulin-targeting agents. Through careful application of these experimental approaches, researchers can continue to advance our understanding of tubulin biology and develop improved therapeutics targeting this critical cellular component.

References

cevipabulin microtubule assembly optimization concentration

Author: Smolecule Technical Support Team. Date: February 2026

Microtubule Assembly Optimization: Key Parameters

Optimizing in vitro microtubule assembly involves fine-tuning several critical parameters. The following table summarizes the primary factors to consider, their typical optimization ranges, and their mechanistic roles.

Parameter Typical Optimization Range / Condition Mechanistic Role & Impact
Tubulin Concentration 7-20 µM (for nucleation from γ-TuRC) [1] Higher concentrations promote nucleation & growth; lower concentrations may require nucleators [1].
GTP Presence 1 mM [2] GTP hydrolysis by β-tubulin provides energy for dynamic instability, essential for assembly [2] [3].
Magnesium Ions (Mg²⁺) Included in standard buffers (e.g., BRB80) [2] Cofactor essential for tubulin dimer polymerization.
Nucleation Aid GMPCPP seeds, γ-TuRC, or glycerol (e.g., 25%) [2] [1] [4] Lowers kinetic barrier for initial formation of new microtubules [1].
Stabilizing Agents/MAPs TPX2, XMAP215 [1] [4] Binds tubulin/tubulin oligomers to stabilize early intermediates & dramatically increase nucleation efficiency [1] [4].
Temperature 35°C [2] Assembly is strongly temperature-dependent; 35°C is a common optimum. Do not exceed 35°C to avoid denaturation [2].
Buffer/pH PIPES buffer, pH ~6.9 [2] Maintains a stable, slightly acidic pH optimal for tubulin polymerization.

Experimental Workflow for Assembly & Analysis

The diagram below outlines a general workflow for conducting and analyzing a microtubule assembly experiment, integrating the key parameters from the table.

Start Start Experiment Prep Prepare Reaction Mix Start->Prep Param1 Tubulin (7-20 µM) GTP (1 mM) Mg²⁺, Buffer (pH ~6.9) Prep->Param1 Param2 Add Test Compound (e.g., Cevipabulin) Param1->Param2 Param3 Include Nucleation Aid: GMPCPP seeds, γ-TuRC, or Glycerol Param2->Param3 Incubate Incubate at 35°C Param3->Incubate Monitor Monitor Assembly (Turbidimetry at 350 nm) Incubate->Monitor Cool Cool to 4°C Monitor->Cool Analyze Analyze Results Cool->Analyze End End Analyze->End

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered during microtubule assembly experiments.

Q1: My microtubules are not assembling (low turbidity signal). What should I check?

  • Check tubulin quality and concentration: Ensure your tubulin aliquot has not been subjected to multiple freeze-thaw cycles and is of high purity. Confirm the final concentration is sufficiently high (e.g., >7 µM for nucleated assembly) [1].
  • Verify the nucleation system: If using a poorly nucleating condition, ensure your seeds or nucleators (like γ-TuRC) are present and active. You may need to prepare fresh GMPCPP seeds [2].
  • Confirm GTP is fresh and present: GTP is essential. Prepare a fresh stock solution and ensure it is included in the reaction mix at ~1 mM [2].

Q2: My assembly is inconsistent between experiments. How can I improve reproducibility?

  • Strict temperature control: Microtubule assembly is highly temperature-sensitive. Use a calibrated water bath and ensure the temperature in the cuvette is consistently maintained at 35°C. Check it regularly with a thermocouple [2].
  • Minimize tubulin denaturation: Always keep purified tubulin on ice after thawing and use it as quickly as possible. Avoid leaving it in its unassembled form for extended periods, even at 4°C [2].
  • Standardize seed preparation: If using sonicated seeds, standardize the sonication time and power to ensure consistent seed size and number between experiments [2].

Q3: I need to assemble microtubules with a specific nucleotide analog that is a poor nucleator. How can I do this without GMPCPP?

  • Use the homologous seed strategy: This method avoids creating a mixed-nucleotide lattice.
    • First, polymerize microtubules in the presence of your nucleotide analog and a high concentration of glycerol (e.g., 25%) to force assembly.
    • Sonicate these microtubules to create short seeds.
    • Use these homologous seeds to nucleate a second round of growth in a fresh tubulin mix containing your nucleotide analog, but in the absence of glycerol [2].
  • This protocol produces homogeneous nucleotide-bound microtubules suitable for advanced analysis like cryo-EM [2].

Q4: How can I test if a compound like this compound stabilizes or destabilizes microtubules?

  • Compare polymerization kinetics: Include the compound in your standard assembly reaction. A stabilizer will typically decrease the lag time and increase the maximum polymerization rate (steeper slope) and final polymer mass (higher plateau in turbidity) [4].
  • Assess stability after assembly: After reaching a polymerization plateau, induce depolymerization by rapidly cooling the reaction to 4°C. A stabilizing compound will significantly slow the depolymerization rate compared to a control [2] [4].

References

cevipabulin solubility and stability in buffer

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Reconstitution Protocols

The table below summarizes the key solubility data and recommended solvent systems for preparing cevipabulin stock solutions.

Solvent System Solubility / Working Concentration Preparation Notes & Additional Components

| DMSO | 100 mg/mL (215.14 mM) [1] | • Standard for stock solutions. • Hygroscopic; use newly opened DMSO to avoid water absorption [1]. | | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.67 mg/mL (3.59 mM) [1] | • Yields a clear solution. • Suitable for in vivo studies [1]. | | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.67 mg/mL (3.59 mM) [1] | • Yields a suspended solution. • Can be used for oral and intraperitoneal injection [1]. | | 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (3.59 mM) [1] | • Yields a clear solution. • Carefully consider for continuous dosing over half a month [1]. |

Stability and Handling Guidelines

While specific stability data in buffers is unavailable, the following handling and storage guidelines are crucial for maintaining compound integrity:

  • Storage Conditions: Store the powder at -20°C. Once dissolved, stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month [1].
  • Freeze-Thaw Cycles: To prevent product inactivation, it is recommended to aliquot the stock solution and avoid repeated freeze-thaw cycles [1].

Experimental Workflow for Solution Preparation

The following diagram outlines the recommended steps for preparing and handling this compound solutions for your experiments.

start Start Preparation step1 Prepare Stock Solution in DMSO (100 mg/mL, 215.14 mM) start->step1 step2 Aliquot & Store Stock (-80°C for 6 mo / -20°C for 1 mo) step1->step2 step3 Thaw Aliquot as Needed step2->step3 step4 Dilute for Working Solution step3->step4 branch Select Solvent System for Final Use step4->branch proto1 Clear Solution: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline branch->proto1 In Vivo proto2 Suspension for Injection: 10% DMSO, 90% SBE-β-CD in Saline branch->proto2 Oral/IP Injection proto3 Clear Solution in Corn Oil: 10% DMSO, 90% Corn Oil branch->proto3 Long-Term Dosing experiment Proceed with Experiment proto1->experiment proto2->experiment proto3->experiment

Troubleshooting Common Issues

  • If precipitation occurs in a solvent mixture, gentle heating and/or sonication can be used to aid dissolution [1].
  • For in vivo work, it is recommended to prepare the working solution freshly and use it on the same day to ensure stability and accuracy [1].

References

cevipabulin resistance mechanisms cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cevipabulin's Mechanism of Action

Understanding the drug's unique action is the first step in troubleshooting resistance. Unlike many tubulin inhibitors that bind to a single site, structural studies reveal that This compound simultaneously binds to two distinct sites on tubulin [1].

The following diagram illustrates this dual-binding mechanism and its downstream effects:

G This compound This compound Site1 1. Vinblastine Site (β-tubulin) This compound->Site1 Site2 2. Seventh Site (α-tubulin) This compound->Site2 Effect1 Promotes Tubulin Polymerization Site1->Effect1 Effect2 αT5 Loop Outward Displacement Site2->Effect2 Outcome Tubulin Destabilization & Proteasomal Degradation Effect1->Outcome Effect3 GTP Becomes Exchangeable Effect2->Effect3 Effect3->Outcome

This dual mechanism leads to a paradoxical outcome: while binding at the vinblastine site promotes tubulin polymerization, the primary effect of binding at the seventh site on α-tubulin is tubulin destabilization and degradation, ultimately resulting in a powerful anti-mitotic effect [1].

Established Research Models for Resistance Studies

While direct this compound resistance mechanisms are not fully characterized, the established preclinical model for studying acquired resistance is the development of drug-adapted cancer cell lines [2]. This methodology is considered a cornerstone for identifying clinically relevant resistance mechanisms.

The general workflow for establishing and using these models is as follows:

G Start Parental Cancer Cell Line Step1 Chronic Drug Exposure (Gradual Dose Escalation) Start->Step1 Step2 Selection of Resistant Population Step1->Step2 Step3 Resistant Cell Line Established Step2->Step3 Analysis Comparative 'Omics' Analysis (Genomics, Proteomics, etc.) Step3->Analysis Output Identification of Resistance Mechanisms Analysis->Output

This approach has been successfully used to identify resistance mechanisms for various targeted and cytotoxic drugs, making it directly applicable to the study of this compound [2].

Key Experimental Protocols for Mechanistic Study

To systematically investigate resistance, the following key experiments can be conducted. The table below summarizes the objectives and methods.

Investigation Focus Experimental Objective Key Methodologies
Cellular Phenotype Confirm acquired resistance & cross-resistance profile MTS/MTT cell viability assays [3]; IC50 determination [3]
Mechanism of Action Verify if this compound's target engagement is altered Competitive binding assays (e.g., EBI) [3]; Tubulin polymerization assays [1]
Efflux Transport Determine if ABC transporters (e.g., P-gp) contribute to resistance Use of transporter inhibitors (e.g., P-gp inhibitors) [4]; RT-PCR/Western Blot for transporter expression [4]
Cell Death & Cycle Analyze impact on cell cycle progression and apoptosis Flow cytometry for cell cycle (G2/M arrest) [3]; Western Blot for apoptosis markers (Caspases, PARP) [3]

Troubleshooting Common Experimental Challenges

Here are answers to potential frequently asked questions during resistance studies.

FAQ 1: What could cause a previously sensitive cell line to suddenly show high resistance to this compound?

  • Primary Hypothesis: The most common mechanism for acquired resistance to anti-cancer drugs is the upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). These proteins actively efflux drugs from the cell [2] [4].
  • Troubleshooting Steps:
    • Co-treatment Assay: Repeat the viability assay with this compound in combination with a broad-spectrum ABC transporter inhibitor like verapamil or more specific inhibitors (e.g., Tariquidar for P-gp). A significant reduction in IC50 in the presence of the inhibitor strongly suggests efflux involvement [4].
    • Expression Analysis: Confirm the hypothesis by measuring the mRNA (qPCR) and protein (Western Blot) levels of key transporters like P-gp in your resistant versus parental cell lines [4].

FAQ 2: How can we confirm that resistance is not due to a general survival adaptation but is specific to this compound's mechanism?

  • Investigation Strategy: You need to probe the specific pathway the drug targets.
  • Troubleshooting Steps:
    • Target Engagement: Perform a competitive binding assay. Use a labeled tubulin agent (like a fluorescent-vinblastine or colchicine) and see if this compound can still displace it in the resistant cell lysates or purified tubulin, compared to the parental line [3] [1].
    • Downstream Pathway Check: Examine the downstream signaling pathways. This compound has been reported to modulate the PI3K/Akt pathway [3]. Use Western Blotting to compare the phosphorylation status of Akt in resistant and parental cells after drug treatment. Altered signaling could indicate an adaptive survival response.

FAQ 3: Our resistant cell line shows no change in efflux pumps or tubulin mutations. Where should we look next?

  • Expanded Investigation: Resistance can be mediated by alterations in cell death pathways or changes in the tubulin isotype composition.
  • Troubleshooting Steps:
    • Apoptosis Check: Treat resistant and parental cells with this compound and analyze markers of apoptosis (e.g., cleaved Caspase-3, PARP) via Western Blot. Resistant cells may show a blunted apoptotic response [3].
    • Tubulin Isotype Profiling: Certain β-tubulin isotypes (e.g., βIII-tubulin) are linked to resistance against other microtubule-targeting agents [1]. Profile the expression of major α- and β-tubulin isotypes in your resistant lines using qPCR or Western Blot.

References

cevipabulin toxicity reduction strategies derivatives

Author: Smolecule Technical Support Team. Date: February 2026

A Suggested Alternative Approach

When specific literature on a compound is scarce, a systematic approach based on established medicinal chemistry principles can be a productive path forward. The following framework outlines key strategies for optimizing drug candidates like cevipabulin.

Toxicity Reduction Strategy Toxicity Reduction Strategy Structural Modification Structural Modification Toxicity Reduction Strategy->Structural Modification Prodrug Approach Prodrug Approach Toxicity Reduction Strategy->Prodrug Approach Formulation Optimization Formulation Optimization Toxicity Reduction Strategy->Formulation Optimization Dosing Regimen Dosing Regimen Toxicity Reduction Strategy->Dosing Regimen Medicinal Chemistry & SAR Medicinal Chemistry & SAR Structural Modification->Medicinal Chemistry & SAR Identify Metabolically Soft Spots Identify Metabolically Soft Spots Structural Modification->Identify Metabolically Soft Spots Reduce Off-Target Interactions Reduce Off-Target Interactions Structural Modification->Reduce Off-Target Interactions Mask Functional Groups Mask Functional Groups Prodrug Approach->Mask Functional Groups Improve Tissue Selectivity Improve Tissue Selectivity Prodrug Approach->Improve Tissue Selectivity Nanoparticle Delivery Nanoparticle Delivery Formulation Optimization->Nanoparticle Delivery Liposomal Encapsulation Liposomal Encapsulation Formulation Optimization->Liposomal Encapsulation Schedule Optimization Schedule Optimization Dosing Regimen->Schedule Optimization Therapeutic Drug Monitoring Therapeutic Drug Monitoring Dosing Regimen->Therapeutic Drug Monitoring

Proposed Experimental Workflow for Derivative Evaluation

To systematically evaluate new this compound derivatives, you can adapt the following tiered testing protocol. This workflow is designed to efficiently identify the most promising candidates for further development.

Phase 1: In Vitro Screening

  • Cytotoxicity Profiling: Determine IC₅₀ values in both target cancer cells (e.g., NCI-60 panel) and non-malignant primary cell lines (e.g., human fibroblasts, hepatocytes) to establish a preliminary therapeutic index.
  • Off-Target Screening: Utilize panels like Eurofins' SafetyScreen44 to assess binding affinity to common receptors, ion channels, and enzymes associated with adverse effects.
  • Metabolic Stability: Incubate derivatives with human liver microsomes or hepatocytes to measure half-life and identify major metabolites.

Phase 2: Mechanism & Pathway Analysis

  • Tubulin Polymerization Assay: Confirm the primary mechanism of action and quantify the EC₅₀ for tubulin binding compared to the parent compound [1].
  • Phosphoproteomic Analysis: If a specific toxicity profile is known (e.g., hepatic, cardiac), use unbiased phosphoproteomics, as demonstrated in macrophage studies with LPA species, to map the signaling pathways altered by the derivative and pinpoint potential drivers of toxicity [2].
  • Apoptosis/Necrosis Assay: Use flow cytometry with Annexin V/PI staining to determine if cell death occurs via the desired apoptotic pathway or via necrotic pathways often linked with toxicity.

Phase 3: In Vivo Validation

  • Maximum Tolerated Dose (MTD): Establish the MTD in a rodent model (e.g., mouse or rat) compared to this compound.
  • Toxicokinetics (TK) & Histopathology: Measure plasma concentrations of the derivative and its major metabolites at the MTD. Conduct full histopathological examination of major organs (liver, kidneys, heart, nervous tissue) to identify specific target organs of toxicity.
  • Efficacy Study: Finally, evaluate the anti-tumor efficacy of the derivative in relevant xenograft or PDX models, using a dose below the MTD to confirm an improved in vivo therapeutic window.

FAQs and Troubleshooting Guide

Question Answer / Troubleshooting Step
A derivative shows good potency but high cytotoxicity in normal cells. Investigate selectivity: Check if the derivative has increased off-target binding. Check metabolism: The derivative might be metabolized into a toxic species; analyze its metabolic profile.
A derivative is metabolically unstable. Identify soft spots: Use mass spectrometry to identify the site of metabolism. Synthetic blocking: Strategically introduce fluorine atoms or methyl groups to block metabolic sites.
In vivo studies show unexpected organ toxicity. Conduct pathway analysis: Use transcriptomics or phosphoproteomics on the affected tissue to identify dysregulated pathways [2]. Review exposure: Check if tissue accumulation is occurring via toxicokinetic analysis.
How to prioritize derivatives for in vivo studies? Rank candidates based on a high in vitro Therapeutic Index (IC₅₀ in normal cells / IC₅₀ in cancer cells), clean off-target profile, and acceptable metabolic stability.

References

cevipabulin tubulin degradation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Cevipabulin's Mechanism of Action

This compound is a microtubule-active compound with a unique dual-binding mechanism that explains its complex effects on tubulin.

Property Description
Known Binding Sites Simultaneously binds to two sites: the Vinblastine site on β-tubulin and a novel "Seventh site" on α-tubulin [1] [2].
Overall Effect on Tubulin Promotes proteasome-dependent degradation of the α/β-tubulin heterodimer [1].
Effect from Vinblastine Site Binding Promotes tubulin polymerization and can induce the formation of stable tubulin bundles [1] [3]. Often characterized as having paclitaxel-like, microtubule-stabilizing properties from this site [3].
Effect from Seventh Site Binding Binding at the α-tubulin site makes the non-exchangeable GTP (at the α-tubulin N-site) exchangeable, reducing tubulin stability and targeting it for degradation [1]. This is the primary driver of tubulin loss.
Interactive Cellular Effect The binding to both sites can interact to induce the formation of abnormal, linear tubulin protofilaments that aggregate into irregular structures, a morphology distinct from other agents [2].

This dual mechanism means that in a cellular context, you may observe both microtubule stabilization/bundling and a net loss of soluble tubulin, depending on the assay conditions and readouts.

Assay Design & Workflow

Based on the mechanism, you can design a degradation assay using standard biochemical and cell biological methods. The workflow below outlines the key components and decision points.

G cluster_cell In-Cell Assay (Confirm Physiological Relevance) cluster_biochem Biochemical Assay (Probe Direct Mechanism) cluster_control Essential Controls Start Start: this compound Tubulin Degradation Assay A1 Treat cells with this compound (Common: 0-50 nM, 6-72 hrs) Start->A1 B1 Incubate purified tubulin with this compound Start->B1 Parallel Path A2 Lyse cells and collect protein A1->A2 A5 Observe cellular morphology (Immunofluorescence: microtubule networks & aggregates) A1->A5 A3 Perform Western Blot (Probe for α/β-tubulin & loading control) A2->A3 A4 Quantify band intensity (Normalize to control) A3->A4 C3 Use Reference Agents: Compare with known stabilizers (Paclitaxel) and destabilizers (Vinblastine) A3->C3 C1 Confirm Proteasome Involvement: Co-treat with MG132 (proteasome inhibitor) Should block degradation [1] A4->C1 C2 Confirm Transcriptional Effect: Perform qPCR on tubulin mRNA Levels should not change [1] A4->C2 B2 Monitor Tubulin Polymerization (Optical density at 340 nm) B1->B2 B3 Sediment polymerized tubulin (ultracentrifugation) B1->B3 B4 Analyze supernatant & pellet (Western Blot to quantify soluble vs. polymerized tubulin) B3->B4 B4->C3

Troubleshooting Common Issues

Here are solutions to potential problems when studying this compound's effects.

Problem Possible Cause Solution & Investigation
No tubulin loss in Western Blot Incorrect cellular context; insufficient drug exposure. Use sensitive cancer cell lines (e.g., HeLa, Hct116) [1]. Extend treatment time and confirm DMSO stock solubility and concentration.
Unexpected tubulin polymerization Normal effect from Vinblastine-site binding masking degradation. Perform sedimentation assay to separate polymerized and soluble tubulin. The soluble fraction should decrease with degradation [1] [3].
High variability in results Inconsistent cell seeding, lysis, or drug preparation. Adopt a "first-time-right" culture with robust SOPs [4]. Use orthogonal methods (e.g., immunofluorescence + Western Blot) to confirm findings [4].
Observed abnormal aggregates Expected cellular phenotype. Confirm with immunofluorescence and TEM; these irregular aggregates are a documented result of this compound's dual-site binding [2].

Key Experimental Parameters from Literature

For your experimental setup, the following quantitative data from studies may serve as a useful starting point.

Parameter Value / Method Context / Cell Line Source
Cytotoxicity IC₅₀ 18 - 40 nM 72-hour treatment, various human tumor cells (e.g., SK-OV-3, HeLa) [5] [5]
Cellular Degradation Dose-dependent reduction 6-24 hour treatment in HeLa, Hct116, H460, SU-DHL-6 cells [1] [1]
Proteasome Dependence Blocked by MG132 Co-treatment in cellular assays [1] [1]
In Vivo Antitumor Activity 15 - 20 mg/kg (IV) Dose-dependent effect in mouse xenograft models [5] [5]

References

Cevipabulin's Mechanism of Action and Binding Sites

Author: Smolecule Technical Support Team. Date: February 2026

Cevipabulin is a complex microtubule-targeting agent with a unique dual-binding mechanism. The table below summarizes its key characteristics based on current research.

Feature Description
Primary Classification Microtubule-active antitumor clinical candidate [1]
Historical Understanding Originally thought to bind only the Vinblastine site on β-tubulin [1]
Current Understanding Binds simultaneously to two distinct sites: the Vinblastine site and a novel "Seventh site" on α-tubulin [2] [1]
Overall Cellular Effect Displays mixed properties, sometimes stabilizing microtubules like paclitaxel and other times destabilizing them like vinblastine [1]

Experimental Workflow for Investigating Tubulin Interaction

For researchers characterizing this compound's effects or similar tubulin inhibitors, the following experimental workflow outlines key methodologies cited in the literature.

G Start Start: Investigate Tubulin Interaction Crystallography X-ray Crystallography Start->Crystallography Polymerization In Vitro Tubulin Polymerization Assay Start->Polymerization Competition Competitive Binding Assays Start->Competition Mutagenesis Site-Directed Mutagenesis Start->Mutagenesis CellBio Cell Biological Assays Start->CellBio Data Integrate Data Crystallography->Data Polymerization->Data Competition->Data Mutagenesis->Data CellBio->Data Findings Confirm Binding Sites and Mechanism Data->Findings

Detailed Experimental Protocols
  • X-ray Crystallography: Soak this compound into pre-formed T2R-TTL tubulin crystals (crystals of two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase). Determine the crystal structure to a resolution of around 2.6 Å to visualize the electron density of the drug bound to tubulin. This method directly revealed this compound binding to both the Vinblastine site and the novel seventh site [1].
  • In Vitro Tubulin Polymerization Assay: Use purified tubulin heterodimers. Monitor the increase in optical density (e.g., at 340 nm) in the presence of this compound and compare it to controls (e.g., DMSO vehicle, paclitaxel as a stabilizer, vinblastine as a destabilizer). This compound has been shown to promote tubulin polymerization in this type of assay, unlike typical Vinblastine-site binders [1].
  • Competitive Binding Assays: Perform experiments using radiolabeled ligands, such as ³H-vinblastine. Incubate tubulin with this compound and the radioactive competitor. Demonstrate that this compound competes with vinblastine for binding, confirming its interaction with the Vinblastine site [1].
  • Site-Directed Mutagenesis: Generate specific point mutations in tubulin, such as the αY224G mutation in the seventh binding site. Compare the effects of this compound on wild-type versus mutant tubulin in polymerization or binding assays to confirm the functional importance of the seventh site [2].
  • Cell Biological Assays:
    • Immunofluorescence & Microscopy: Treat cells (e.g., HeLa) with this compound and stain for tubulin. Observe the formation of distinct, abnormal tubulin aggregates and linear protofilaments, which are characteristic of its dual-binding action [2].
    • Immunoblotting & Proteomics: Treat cancer cells (e.g., HeLa, Hct116) with this compound for various times (e.g., 6 hours). Use label-free quantitative proteomics and immunoblotting to detect a dose- and time-dependent decrease in α- and β-tubulin protein levels. Use a proteasome inhibitor like MG132 to confirm that degradation is proteasome-dependent [1].

Key Considerations for Researchers

The most salient finding for anyone working with this compound is its capacity to induce abnormal tubulin structures and trigger tubulin degradation.

  • Abnormal Polymerization: this compound's binding to both the Vinblastine site and the seventh site creates an interactive effect that induces the formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin structures, which is distinct from the effects of other known microtubule agents [2].
  • Tubulin Degradation: Binding at the seventh site on α-tubulin pushes the αT5 loop outward, making the non-exchangeable GTP on α-tubulin more accessible. This reduces the stability of the tubulin heterodimer, leading to its proteasome-mediated degradation [1]. This degradation effect is a key differentiator from many other microtubule-targeting drugs.

References

cevipabulin in vitro polymerization troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about cevipabulin's mechanism and experimental behavior:

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound has a dual and complex mechanism. It is known to bind to two distinct sites on tubulin simultaneously: the Vinblastine site on β-tubulin and a novel "Seventh site" on α-tubulin [1] [2]. The binding to the Vinblastine site promotes tubulin polymerization, while binding to the Seventh site is associated with tubulin degradation via the proteasome pathway [2]. This unique dual binding is responsible for its ability to induce abnormal tubulin structures.
  • Q2: My experiment shows abnormal tubulin polymerization, unlike with paclitaxel. Is this expected?

    • A2: Yes, this is expected and is a key characteristic of this compound. Unlike paclitaxel, which stabilizes intact microtubules, this compound induces the formation of linear tubulin protofilaments that subsequently aggregate into irregular tubulin aggregates [1]. This abnormal morphology is a result of the interactive effect of its binding to both the Vinblastine and Seventh sites [1]. Confirmation of this requires techniques like transmission electron microscopy (TEM).
  • Q3: Does this compound stabilize microtubules like paclitaxel?

    • A3: While some studies classify it as a microtubule-stabilizing agent and note it can increase microtubule rigidity [3], its effect is mechanistically distinct. The resulting polymers are often abnormal. It is more accurate to describe this compound as an "inducer of abnormal tubulin protofilament polymerization" rather than a classic stabilizer of native microtubule structures [1].

Troubleshooting Guide

The table below outlines common experimental issues, their potential causes, and recommended solutions.

Experimental Observation Potential Cause Recommended Solution / Verification
Abnormal polymer morphology (e.g., linear filaments, irregular aggregates) Expected outcome of this compound's dual binding mechanism [1]. Verify results using Transmission Electron Microscopy (TEM). This is distinct from paclitaxel's effect and may be the correct outcome [1].

| Unexpectedly low polymerization | • Insufficient this compound concentration. • Drug instability or degradation. • Binding site inaccessibility due to tubulin preparation. | • Perform a dose-response curve (e.g., 5-80 µM) [4]. • Prepare fresh drug stock solutions. • Ensure tubulin is properly purified and polymerization-competent. | | High background degradation of tubulin | Dominant effect from this compound binding to the "Seventh site" on α-tubulin, which triggers proteasomal degradation [2]. | Co-treat with a proteasome inhibitor (e.g., MG-132) to confirm this mechanism. Check tubulin levels via immunoblotting [2]. | | Inconsistent results between assays | The compound's mixed mechanism (partial stabilization + targeted degradation) can yield different readouts based on assay conditions and endpoints [1] [2]. | Use multiple complementary assays: • Turbidity assay for polymerization kinetics. • Immunofluorescence for cellular morphology. • Immunoblotting to assess tubulin protein levels. |

Experimental Protocols for Key Assays

Here are summarized methodologies from the literature for critical validation experiments.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay monitors the increase in light scattering due to polymer formation.

  • Procedure: Purified tubulin (e.g., from porcine brain) is suspended in a high-molarity PIPES buffer system (e.g., 1 M PIPES, 20 mM EGTA, 10 mM MgCl₂, pH 6.8) with GTP [3]. This compound is added at the desired concentration (a range of 5 to 80 µM is used for comparison [4]). The polymerization reaction is carried out at 35°C, and the increase in absorbance at 350 nm is measured kinetically over 30-60 minutes [3] [4].
  • Troubleshooting Note: Compare the polymerization curve and the final polymer morphology (via TEM) directly with paclitaxel to observe the fundamental differences.
Validation via Transmission Electron Microscopy (TEM)

This is crucial for visualizing the abnormal structures induced by this compound.

  • Procedure: After the polymerization reaction, apply the sample to carbon-coated grids and negatively stain it (e.g., with uranyl acetate). Image using a TEM. Unlike the long, straight microtubules seen with paclitaxel, you should expect to see linear protofilaments and their aggregation into irregular clusters [1].
Cellular Mechanism Validation (Immunoblotting)

To confirm the tubulin degradation effect via the Seventh site.

  • Procedure: Treat cells (e.g., HeLa, HCT116) with this compound for a set time (e.g., 6 hours). Lyse the cells and perform immunoblotting for α- and β-tubulin. A dose-dependent decrease in tubulin protein levels should be observed. To confirm proteasomal involvement, repeat the experiment with a co-treatment of 10 µM MG-132 (a proteasome inhibitor), which should block the degradation [2].

Mechanism and Experimental Workflow

The following diagrams illustrate this compound's unique mechanism and a suggested experimental workflow for troubleshooting.

cevipabulin_mechanism This compound This compound Vinblastine_Site Binding to Vinblastine Site (β-tubulin) This compound->Vinblastine_Site Seventh_Site Binding to Seventh Site (α-tubulin) This compound->Seventh_Site Polymerization Promotes Longitudinal Interactions Vinblastine_Site->Polymerization Conformation_Change Prevents Straight Dimer Conformation Seventh_Site->Conformation_Change Tubulin_Degradation Proteasomal Tubulin Degradation Seventh_Site->Tubulin_Degradation Abnormal_Protofilaments Formation of Linear Tubulin Protofilaments Polymerization->Abnormal_Protofilaments Conformation_Change->Abnormal_Protofilaments Final_Outcome Irregular Tubulin Aggregates Abnormal_Protofilaments->Final_Outcome

troubleshooting_workflow Start Unexpected Experimental Result IF_Observation Observed Abnormal Polymer Morphology? Start->IF_Observation IF_Polymerization Low or No Polymerization? IF_Observation->IF_Polymerization No Action1 Confirm with TEM. This is the expected outcome for this compound. IF_Observation->Action1 Yes IF_Degradation High Tubulin Degradation? IF_Polymerization->IF_Degradation No Action2 Optimize drug concentration. Verify tubulin and drug activity. IF_Polymerization->Action2 Yes Action3 Confirm mechanism via immunoblot. Use proteasome inhibitor (MG-132). IF_Degradation->Action3 Yes

References

How Can Physicochemical Properties Guide PK Optimization?

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacokinetic (PK) profile of a drug candidate is profoundly influenced by its fundamental physicochemical properties. Research on a series of Hepatitis C Virus (HCV) inhibitors demonstrated clear, exploitable relationships [1]:

  • Polar Surface Area (PSA) and Bioavailability: Compounds with a PSA > 160 Ų generally showed poor bioavailability due to low passive permeability across intestinal membranes. However, some compounds in the "borderline" PSA range of 140-160 Ų still achieved moderate bioavailability, indicating PSA alone is an imperfect predictor for this group [1].
  • Lipophilicity (cLogP) and Mean Residence Time (MRT): Increased lipophilicity (cLogP > 4) was strongly associated with longer MRT in rats. This was often linked to a higher volume of distribution, suggesting enhanced tissue distribution [1].
  • A Novel Metric for Bioavailability: For compounds with moderately high PSA (140-160 Ų), the weighted metric 3*HBD - cLogP was a better predictor of bioavailability than any single descriptor. A value of < 6 was associated with acceptable bioavailability (>20%), while a value > 6 predicted poor absorption. This highlights the significant negative impact of hydrogen bond donors (HBDs) and the compensatory effect of increased lipophilicity [1].

The table below summarizes these key relationships [1]:

Physicochemical Property Target Range/Value PK Parameter Influenced Observed Effect
Polar Surface Area (PSA) < 140 Ų (Optimal); 140-160 Ų (Borderline) Oral Bioavailability (%F) PSA > 160 Ų: Consistently low %F [1]
Lipophilicity (cLogP) > 4 Mean Residence Time (MRT) Higher cLogP associated with longer MRT and higher volume of distribution [1]
Hydrogen Bond Donors (HBD) Minimize Count Bioavailability (especially for high-PSA compounds) Fewer HBDs generally improve permeability and %F [1]
3*HBD - cLogP < 6 Bioavailability (for PSA 140-160 Ų) 10/15 compounds with value < 6 had %F > 20%; 10/10 with value > 6 had poor %F [1]

What Computational Tools Are Available for PK Prediction?

Computational tools are vital for high-throughput prediction of physicochemical and ADMET properties. A 2024 benchmarking study evaluated numerous software tools implementing Quantitative Structure-Activity Relationship (QSAR) models [2].

  • Model Performance: The study found that models predicting physicochemical properties (average R² = 0.717) generally outperformed those for toxicokinetic properties (average R² = 0.639 for regression) [2].
  • Available Software: Flagship platforms like ADMET Predictor use AI/ML to predict over 175 properties, including solubility, pKa, metabolic stability, and volume of distribution. It also includes an "ADMET Risk" score to flag compounds with potential liabilities for oral bioavailability [3]. Another modern strategy is the DBPP-Predictor, which integrates multiple physicochemical and ADMET properties into a single drug-likeness score to guide candidate selection and structural optimization [4].
  • Best Practice: When selecting a tool, prioritize those that provide an applicability domain assessment to indicate if your compound falls within the chemical space the model was trained on, thereby informing you of the prediction's reliability [2].

How Do I Integrate PK and PD to Establish a Dosing Regimen?

For antimicrobials like cevipabulin, linking PK with Pharmacodynamics (PD) is essential for determining an effective dosing regimen. This involves using PK/PD indices that correlate drug exposure to antibacterial effect [5] [6].

The following workflow outlines the established process for developing and validating a dosage regimen using PK/PD modeling:

G InVitroPD In Vitro PD Studies PKPDIntegration PK/PD Integration & Modeling InVitroPD->PKPDIntegration InVivoPK In Vivo PK Profiling InVivoPK->PKPDIntegration DosagePrediction Dosage Regimen Prediction PKPDIntegration->DosagePrediction ModelValidation Model Validation (PBPK/PD) DosagePrediction->ModelValidation

Experimental Protocols for Key Steps:

  • In Vitro Pharmacodynamics (PD) [6]:

    • Minimum Inhibitory Concentration (MIC): Use standard broth microdilution methods to determine the lowest concentration that prevents visible bacterial growth.
    • Time-Kill Kinetics: Expose the target pathogen to a range of antibiotic concentrations (e.g., 0.25x to 8x MIC) over 24 hours. Collect samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24h), serially dilute, and plate to quantify the viable bacterial count (CFU/mL). Plot the time-course of bacterial killing.
  • In Vivo Pharmacokinetics (PK) [6]:

    • Study Design: Administer the drug to animal models (e.g., mice, rats) at relevant doses. Collect blood plasma and, if possible, target tissue samples (e.g., via bronchoalveolar lavage for lung infections) at multiple time points post-dose.
    • Bioanalysis: Use validated analytical methods (e.g., LC-MS/MS) to quantify drug concentrations in the biological matrices.
    • PK Analysis: Use software (e.g., WinNonlin) to perform non-compartmental analysis and calculate key parameters: AUC (Area Under the concentration-time curve), C~max~ (maximum concentration), t~1/2~ (half-life).
  • PK/PD Integration and Dosage Prediction [6]:

    • Index Determination: Link the PK and PD data by plotting the measured PK/PD index (e.g., AUC/MIC) against the change in bacterial density. Fit the data to an inhibitory sigmoid E~max~ model to determine the exposure required for static, bactericidal, and eradication effects.
    • Monte Carlo Simulation: To account for population variability, simulate thousands of virtual patients using the PK parameters and the MIC distribution of the target pathogen. Calculate the Probability of Target Attainment (PTA) for a given dose. The optimal dose achieves a PTA of ≥90% for the desired effect (e.g., bactericidal).
  • Model Validation [6]:

    • Use more sophisticated Physiologically-Based Pharmacokinetic (PBPK) models, which incorporate species-specific physiological parameters, to predict drug exposure in target tissues.
    • Integrate the PBPK model with a semi-mechanistic PD model to simulate the complete time-course of bacterial growth and killing under the proposed dosage regimen, thereby validating its efficacy.

What Are Advanced Strategies to Improve PK Properties?

If your lead compound has suboptimal PK, consider these advanced strategies:

  • Prodrug Approach: Designing a pharmacologically inactive prodrug can overcome issues like poor solubility, low permeability, or rapid metabolism. The prodrug is converted to the active parent drug in vivo, improving bioavailability and stability [7].
  • Nanoparticle Delivery Systems: Encapsulating drugs in functionalized nanoparticles can enhance solubility, enable targeted delivery to specific tissues, improve stability in the bloodstream, and reduce toxicity [7].

References

cevipabulin experimental variability microtubule stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Variability

Understanding cevipabulin's mechanism is key to explaining experimental results. The table below summarizes its primary actions.

Action Description Implication for Experiments
Microtubule Stabilization [1] [2] Binds β-tubulin, suppressing depolymerization; produces more flexible microtubules vs. paclitaxel [1]. Alters mechanical & dynamic properties; not a direct paclitaxel analog.
Dual-Site Binding [3] Uniquely binds Vinblastine site (stabilizing effect) and "The Seventh" site (destabilizing, induces degradation). Source of major variability; net effect depends on dominant binding mode.
Abnormal Polymerization [3] Induces formation of linear tubulin protofilaments & irregular aggregates, not normal cylindrical microtubules. Explains unusual structures in microscopy; a novel morphology.
Increased Kinesin Velocity [1] Kinesin motors move significantly faster on this compound-stabilized microtubules than on paclitaxel-stabilized ones. Critical for motility/motor protein assays; results differ from other stabilizers.

This dual binding can be visualized as a process that leads to variable outcomes:

cevipabulin_mechanism This compound This compound TubulinDimer Tubulin Heterodimer This compound->TubulinDimer VinblastineSite Stabilizing Effect (Enhances longitudinal interactions) TubulinDimer->VinblastineSite Binding to Vinblastine Site SeventhSite Destabilizing Effect (Disrupts lateral interactions) TubulinDimer->SeventhSite Binding to Seventh Site Protofilaments Linear Tubulin Protofilaments VinblastineSite->Protofilaments Combined Effect StabilizedMT Stabilized Microtubules VinblastineSite->StabilizedMT SeventhSite->Protofilaments SeventhSite->Protofilaments Aggregates Irregular Tubulin Aggregates Protofilaments->Aggregates

Frequently Asked Questions & Troubleshooting

Q1: My microscopy results show unusual, non-cylindrical tubulin structures. Is this expected? A: Yes, this is a documented effect. This compound can induce the formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [3]. This is distinct from the stabilization of normal microtubules and is a result of its interactive binding to both the Vinblastine and Seventh sites. When you observe these structures, it confirms the compound's unique mechanism is active in your assay.

Q2: Why do I get inconsistent results between my polymerization assays and cell viability assays? A: This discrepancy can arise from several factors:

  • Concentration Dependence: The dual binding sites have different affinities. At varying concentrations, one effect (stabilization vs. disruption) may dominate, leading to different net outcomes [3].
  • Cellular Context: Cells contain other Microtubule-Associated Proteins (MAPs) that regulate dynamics (e.g., SSNA1, which suppresses catastrophe and promotes rescue) [4]. The presence of these factors can modulate or compete with this compound's effect.
  • Off-Target Effects: The compound may have other, non-tubulin targets in a cellular environment that influence the measured viability.

Q3: How does this compound's effect differ from paclitaxel in a kinesin motility assay? A: You should expect a key difference: higher velocity. This compound-stabilized microtubules demonstrate a significantly higher gliding speed when driven by kinesin motors in vitro compared to paclitaxel-stabilized microtubules [1]. If your goal is to maximize transport speed, this compound may be superior. If you need a direct comparison to historical paclitaxel data, this difference must be accounted for.

Q4: How can I confirm that the observed effects are due to this compound's specific binding? A: The recommended methodology is a combination of competition binding assays and the use of tubulin mutants.

  • Competition Assays: Pre-incubate tubulin with known ligands of the Vinblastine site (e.g., vinblastine itself) or the Seventh site. If these ligands block the formation of abnormal protofilaments, it confirms this compound's action at these sites [3].
  • Mutant Tubulin: Employ tubulin with specific point mutations that disrupt drug binding. For example, the αY224G mutation has been shown to be necessary for the tubulin protofilament polymerization effect of this compound [3].

Detailed Experimental Protocols

For reproducibility, here are detailed methodologies for key experiments cited in this guide.

1. Protocol: Investigating Microtubule Dynamics by TIRF Microscopy [4] This assay is ideal for directly observing the effect of this compound on microtubule growth parameters.

  • Template Preparation: Anchor stable microtubule "seeds" (polymerized with a non-hydrolyzable GTP analog like GMPCPP) to a glass coverslip passivated with a passivation agent (e.g., PEG).
  • Reaction Mix: Introduce purified tubulin (3-15 µM range) in a polymerization buffer (BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8; with an oxygen-scavenging system and ATP-regeneration system for motility) into the flow chamber.
  • This compound Titration: Add this compound across a concentration range (e.g., 0.5 - 3 µM) to the reaction mix.
  • Data Acquisition & Analysis: Use TIRF microscopy to record microtubule growth from seeds. Analyze parameters for both plus and minus ends: growth rate, shrinkage rate, catastrophe frequency, and rescue frequency.

2. Protocol: Visualizing Abnormal Protofilament Polymerization [3] This protocol confirms the unique morphological impact of this compound.

  • Polymerization Reaction: Incubate purified tubulin (e.g., from porcine brain) with this compound in a polymerization buffer at 37°C.
  • Sample Preparation for TEM:
    • Apply a small volume of the polymerization reaction onto a carbon-coated grid.
    • Negative stain with a solution of uranyl acetate.
    • Air dry the grid completely.
  • Imaging and Analysis: Use Transmission Electron Microscopy (TEM) to image the samples. Look for the presence of linear protofilaments and irregular aggregates instead of normal, hollow cylindrical microtubules.

3. Protocol: Kinesin Motility (Gliding) Assay [1] To test the functional properties of stabilized microtubules.

  • Surface Preparation: Adsorb kinesin motors onto a glass coverslip.
  • Microtubule Stabilization: Pre-polymerize microtubules with tubulin in the presence of either this compound or paclitaxel as a control.
  • Flow Chamber Assembly: Create a flow chamber with the kinesin-coated surface.
  • Image Acquisition: Introduce the stabilized microtubules and an ATP-containing motility buffer into the chamber. Record microtubule movement over time.
  • Velocity Measurement: Track the movement of microtubules and calculate gliding velocities. Compare the This compound-stabilized group directly to the paclitaxel-stabilized control group.

The experimental workflow for a TIRF microscopy assay to study these dynamics is as follows:

tirf_workflow Step1 1. Prepare GMPCPP Microtubule Seeds Step2 2. Anchor Seeds to Passivated Coverslip Step1->Step2 Step3 3. Introduce Tubulin & this compound Step2->Step3 Step4 4. Image Microtubule Growth via TIRF Microscopy Step3->Step4 Step5 5. Quantify Dynamics: Growth/Shrinkage Rate, Catastrophe/Rescue Frequency Step4->Step5

References

Cevipabulin's Mechanism of Action: FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the established cellular effect of Cevipabulin on tubulin? Contrary to being a classic microtubule stabilizer, this compound induces the formation of abnormal tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [1] [2]. It does not promote normal microtubule polymerization.

Q2: To which tubulin sites does this compound bind, and why is this significant? this compound is unique because it simultaneously binds to two distinct sites on tubulin:

  • The Vinblastine site on β-tubulin.
  • The Seventh site on α-tubulin [1] [2].

This dual binding is critical for its effect. Binding to the Vinblastine site enhances longitudinal interactions between tubulin dimers, while binding to the Seventh site on α-tubulin promotes tubulin degradation and disrupts lateral interactions. The interactive effect of binding to both sites is necessary for the observed abnormal protofilament polymerization [1].

Q3: What is the proposed mechanism behind this compound-induced protofilament polymerization? The mechanism is an interactive effect of its dual-site binding. The stabilization at the Vinblastine site promotes linear growth, while the disruption caused by binding to the Seventh site prevents these linear protofilaments from properly associating into cylindrical microtubules, leading to their tangling and aggregation [1] [2]. The following diagram illustrates this process and the key experiments to confirm it.

G Start This compound Bind Dual-Site Binding Start->Bind Site1 Vinblastine Site (β-tubulin) Bind->Site1 Site2 Seventh Site (α-tubulin) Bind->Site2 Effect1 Enhanced longitudinal interactions Site1->Effect1 Induces Effect2 Disrupted lateral interactions Site2->Effect2 Induces Polymer Linear Tubulin Protofilaments Effect1->Polymer Effect2->Polymer Aggregate Irregular Tubulin Aggregates Polymer->Aggregate Tangles into

Experimental Protocols & Troubleshooting

The table below summarizes key experimental findings and the methods used to elucidate this compound's mechanism.

Experimental Goal Key Methodology Critical Findings & Observations Technical Insights
Confirm Abnormal Polymer Morphology Transmission Electron Microscopy (TEM) [1] Visual identification of linear tubulin protofilaments and their irregular aggregates, distinct from normal microtubules [1]. This is the primary method for directly observing the unique polymer structures. Prepare samples with purified tubulin and this compound.
Verify Dual-Site Binding Dependency Competition Binding Assays & αTubulin Mutant (αY224G) [1] The abnormal polymerization failed to occur when cevabulin's binding to either site was blocked [1]. Use well-characterized ligands for the Vinblastine site (e.g., vinblastine) as competitors. The αY224G mutation specifically disrupts Seventh site binding.
Observe Cellular Phenotype Immunofluorescence Microscopy [1] Cells display disorganized tubulin aggregates instead of the normal microtubule network [1]. Use standard anti-tubulin antibodies. The stained cells will lack the typical filamentous microtubule structure.
Reproduce Phenomenon with Other Agents Co-treatment with specific MSAs and Destabilizers [1] Similar tubulin protofilament polymerization can be induced by combining a Vinblastine-site binder (enhances longitudinal bonds) and an intra-dimer interface binder (disrupts lateral bonds) [1]. This confirms the mechanistic model that the effect is due to a specific combination of interactions, not unique to this compound.

Troubleshooting Common Experimental Challenges:

  • Issue: Inconsistent or weak polymerization phenotype in cellular assays.

    • Solution: Optimize this compound concentration and treatment duration. Confirm compound stability and solubility in your buffer systems. Using purified tubulin assays can help isolate the direct effect from cellular regulatory mechanisms.
  • Issue: Uncertainty in confirming the binding mechanism.

    • Solution: Beyond competition assays, X-ray crystallography of the tubulin-cevipabulin complex has been instrumental in directly visualizing the dual-site binding, as reported in foundational studies [2]. This provides the structural basis for the mechanistic model.

References

cevipabulin vs paclitaxel microtubule stabilization comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Microtubule Stabilization Properties

Property Cevipabulin Paclitaxel Experimental Context & Notes
Microtubule Flexibility More flexible (Persistence length: 18 µm) Less flexible (Persistence length: 110 µm) Measured via persistence length; lower value indicates higher flexibility [1].
Kinesin-Driven Motility Velocity Significantly higher Lower In vitro gliding assay on kinesin-coated surfaces [1].
Stabilization Efficacy Effective stabilizer Effective stabilizer (clinical benchmark) Both drugs effectively stabilize microtubules against depolymerization [1].

Experimental Protocols for Key Findings

For researchers looking to replicate or understand the basis of this comparison, here are the methodologies from the cited study.

  • Microtubule Stabilization & Flexibility Measurement: Microtubules were polymerized from purified tubulin in the presence of either this compound or paclitaxel. Their persistence length, a quantitative measure of flexibility (where a lower value means more flexible), was determined. This technique involves analyzing the shapes of microtubules under a microscope to see how quickly they bend away from a straight line [1].
  • In Vitro Motility (Gliding) Assay: Stabilized microtubules were placed in a flow chamber with a glass surface coated with kinesin motor proteins. Upon adding ATP, the movement of microtubules driven by kinesin was recorded. The velocity was calculated by tracking the displacement of microtubules over time [1].

Mechanisms and Broader Context of Microtubule Stabilization

The following diagram illustrates the general mechanism of microtubule stabilization and the specific physical outcomes influenced by different stabilizers like this compound and paclitaxel.

G MicrotubuleStabilizer Microtubule Stabilizer (e.g., Paclitaxel, this compound) BindsToTubulin Binds to β-tubulin in microtubule lattice MicrotubuleStabilizer->BindsToTubulin InhibitsDepolymerization Inhibits depolymerization BindsToTubulin->InhibitsDepolymerization AltersLatticeProperties Alters microtubule lattice properties BindsToTubulin->AltersLatticeProperties IncreasedStability • Increased overall stability • Suppressed dynamic instability InhibitsDepolymerization->IncreasedStability AlteredMechanics Altered mechanical properties (flexibility) AltersLatticeProperties->AlteredMechanics ChangedMotorInteraction Changed interactions with motor proteins AltersLatticeProperties->ChangedMotorInteraction FunctionalConsequences Functional Consequences IncreasedStability->FunctionalConsequences AlteredMechanics->FunctionalConsequences ChangedMotorInteraction->FunctionalConsequences

While the exact binding site of this compound on tubulin is not detailed in the provided sources, the general mechanism involves binding to the microtubule lattice to inhibit depolymerization. The observed differences in flexibility and motor protein interactions suggest that this compound and paclitaxel may stabilize the lattice through distinct molecular interactions.

  • Paclitaxel's Binding Mechanism: Paclitaxel binds to β-tubulin in the microtubule's inner lumen. It stabilizes the lattice by promoting microtubule expansion and constraining the dynamics of the M-loop, a key structure for lateral contacts between protofilaments [2] [3]. This "expanding" effect is a crucial part of its stabilizing action.
  • This compound's Implications: The finding that this compound results in more flexible microtubules that move faster in kinesin assays is significant. It strongly indicates that, unlike paclitaxel, this compound's specific binding mode results in a mechanically distinct polymer. This difference could be exploited in research and nanotechnology to create microtubules with tailored properties [1].

Research Gaps and Future Directions

The current comparison is a starting point. For a comprehensive guide, several areas require further investigation:

  • Binding Site Elucidation: A direct, high-resolution structural comparison of this compound bound to tubulin versus paclitaxel is needed.
  • Cellular and Therapeutic Effects: The available data is from in vitro reconstitution experiments. Research into how this compound's properties affect cell division (mitosis), cancer cell death, and its therapeutic window (e.g., neurotoxicity profile) compared to paclitaxel is critical for drug development.
  • Interaction with Tubulin Isotypes and MAPs: It is unknown whether this compound shows different affinity for various β-tubulin isotypes, which is a known resistance mechanism for taxanes. Its behavior in the presence of other Microtubule-Associated Proteins (MAPs) also remains to be explored.

References

cevipabulin vs vinblastine tubulin binding effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Action at a Glance

The following table summarizes the core differences in how Cevipabulin and Vinblastine interact with tubulin.

Feature This compound Vinblastine
Binding Sites Binds simultaneously to the Vinblastine site and "The Seventh" site [1] Binds to the Vinblastine site on β-tubulin [1] [2]
Effect on Microtubules Induces formation of abnormal linear protofilaments and irregular aggregates [1] At high concentrations, promotes spiral polymers and depolymerizes microtubules; at low concentrations, suppresses dynamics [2]
Primary Mechanism Interactive effect of binding to two sites prevents straight conformation and disrupts lateral interactions [1] Binds to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest [2]
Key Experimental Evidence Immunofluorescence, Transmission Electron Microscopy, competition assays with αY224G mutation [1] Extensive historical use, in vitro polymerization assays, cell cycle analysis [2]

Detailed Experimental Data and Protocols

For researchers looking to replicate or understand the evidence behind these comparisons, here is a summary of the key experimental findings and methodologies.

Aspect This compound Vinblastine
Quantitative Data (IC₅₀) IC₅₀ data from search results is incomplete. One study notes IC₅₀ for a related compound, Halichondrin B, is 0.3 nM for L1210 cells [3] Specific IC₅₀ values not listed in results, but described as "highly potent" [4]
Resistance Profile Not fully elucidated, but its unique dual binding may present a different resistance profile [1] Not susceptible to resistance from Class III β-tubulin overexpression; susceptible to Pgp-mediated efflux [4] [2]
Key Binding Assays Competition Binding & Mutagenesis: Binding to both sites confirmed via competition assays and using α-tubulin with Y224G mutation [1] Class III β-tubulin Sensitivity: Tested on A549 (human NSCLC) vs. taxol-resistant A549-T24 (high Class III β-tubulin); no loss of potency observed [4]

Mechanism and Experimental Workflow Diagrams

The diagrams below illustrate the fundamental mechanisms of action and key experimental approaches for studying these compounds.

Mechanism of Tubulin Binding and Effects

G TubulinDimer Tubulin αβ-Heterodimer NormalPolymerization Normal Microtubule Polymerization TubulinDimer->NormalPolymerization GTP CevipabulinEffect This compound Effect: Abnormal Linear Protofilaments TubulinDimer->CevipabulinEffect Binds Vinblastine Site    & 'Seventh' Site VinblastineEffect Vinblastine Effect: Spiral Polymers & Depolymerization TubulinDimer->VinblastineEffect Binds Vinblastine Site

Key Experimental Workflow for Characterization

This diagram outlines the primary experimental methods used to characterize the effects of these tubulin-binding agents.

G Start Compound of Interest Morphology Morphological Analysis Start->Morphology Binding Binding Site Characterization Start->Binding Resistance Resistance Profile Testing Start->Resistance IF Immunofluorescence (IF) Morphology->IF TEM Transmission Electron Microscopy (TEM) Morphology->TEM Competition Competition Binding Assays Binding->Competition Mutagenesis Site-Directed Mutagenesis Binding->Mutagenesis Pgp Pgp-Overexpressing Cell Assays Resistance->Pgp TubulinIso Tubulin Isotype- Expressing Cell Assays Resistance->TubulinIso

Key Implications for Research and Development

  • This compound's Novel Mechanism: The discovery that this compound binds two distinct sites and produces a previously undefined tubulin morphology (abnormal protofilaments) offers a new avenue for drug design. This dual-binding mechanism could be exploited to develop agents that overcome common resistance pathways or exhibit unique therapeutic profiles [1].
  • Vinblastine's Evolving Role: The finding that vinblastine and its analogs are not prone to resistance from Class III β-tubulin overexpression, unlike taxanes, is significant [4]. This supports the strategy of developing next-generation Vinca alkaloids, particularly those like analogs 4-6 that also circumvent Pgp-mediated efflux, for treating resistant tumors [4].

The search results provide a strong basis for understanding the distinct mechanisms of this compound and Vinblastine. However, you may find it beneficial to search for more direct head-to-head comparative studies or recent clinical trial data for this compound to further aid your analysis.

References

cevipabulin microtubule flexibility vs taxol-stabilized

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Cevipabulin vs. Paclitaxel

Feature This compound Paclitaxel (Taxol)
Drug Class Synthetic triazolopyrimidine [1] Natural taxane diterpenoid [2]
Primary Indication Investigated for neurodegenerative diseases (e.g., Alzheimer's) [1] Widely used as an anticancer drug [1]
Stabilization Mechanism Binds to the vinca inhibitor site on tubulin [1] Binds to the taxane site on β-tubulin, inside the microtubule lumen [3] [4]
Effect on Microtubule Dynamics Stabilizes microtubules, inhibits dynamics [1] Hyper-stabilizes microtubules, suppresses dynamics [5]
Key Structural Effect Mechanism not fully revealed; promotes microtubule polymerization in vitro [1] Binding induces lattice expansion and stabilizes the βM-loop, reinforcing lateral contacts [4]
Quantified Flexibility Impact Not experimentally determined in the available studies Not directly compared to this compound in the available studies

Experimental Protocols for Key Assays

The comparative data is derived from several established laboratory techniques. Here are the methodologies for the key experiments cited:

  • In Vitro Microtubule Polymerization Assay: This is a fundamental assay used to directly observe and quantify the effect of a drug on microtubule formation. Tubulin is purified from mammalian brain tissue through cycles of polymerization and depolymerization [1]. The purified tubulin is then incubated in a polymerization-friendly buffer (typically containing GTP and a stabilizing agent like glycerol) in the presence or absence of the drug. Microtubule formation is monitored over time, often by measuring the increase in turbidity (optical density) or using fluorescently-labeled tubulin and observing the structures under a microscope [1].
  • Drug Binding and Structural Analysis:
    • X-ray Crystallography: This technique provides atomic-resolution structures of proteins. For tubulin, researchers create stable complexes of tubulin with other proteins (like RB3 and tubulin tyrosine ligase) to facilitate crystallization. The drug of interest is then introduced via soaking or co-crystallization. The resulting structure, such as the one solved for baccatin III (the core of paclitaxel), reveals the precise binding location and interactions within the taxane site [4].
    • Molecular Dynamics (MD) Simulations: This computational method is used to study the dynamic behavior of atoms and molecules over time. Researchers simulate the interaction between a drug (like paclitaxel) and its tubulin target, modeling the physical movements of atoms. These simulations can reveal binding poses, conformational changes in tubulin, and the relative stability of different binding modes, which complements experimental structural data [3] [6].
  • Cell-Based Biosensor Assay (Quartz Crystal Microbalance - QCM): This label-free technique measures real-time changes in living cells. Mammalian cells (e.g., endothelial cells or cancer cells) are adhered to the gold surface of a quartz crystal sensor. The sensor measures changes in frequency and energy dissipation of the crystal's vibration. When a drug like paclitaxel or nocodazole is added, its effect on the cellular cytoskeleton alters the cell's mechanical properties, which is detected as a shift in the sensor's readings [5].

To illustrate how these methods can be integrated into a research workflow to compare drug mechanisms, see the following diagram.

G Start Start: Compare Drug Mechanisms InVitro In Vitro Polymerization Assay Start->InVitro Structural Structural Analysis (X-ray, Cryo-EM, MD) Start->Structural Cellular Cellular Phenotype Assay (e.g., QCM Biosensor) Start->Cellular DataSynthesis Synthesize Data InVitro->DataSynthesis Polymerization Kinetics/Extent Structural->DataSynthesis Binding Site/ Conformational Change Cellular->DataSynthesis Cellular Stability/ Morphology Mechanism Output: Proposed Mechanism of Action DataSynthesis->Mechanism

Research Implications and Future Directions

The distinct binding sites of this compound (vinca site) and paclitaxel (taxane site) suggest different molecular pathways to a similar functional outcome—microtubule stabilization. This has critical implications:

  • Overcoming Resistance: Cancer cells resistant to taxanes may remain sensitive to this compound, making it a potential alternative or combination therapy [1].
  • Therapeutic Specificity: The different mechanisms could lead to varying side-effect profiles. A key goal is designing drugs that stabilize microtubules in cancer cells without affecting neuronal microtubules, to avoid neurotoxicity common with taxanes [1].
  • Data Gap on Flexibility: While both drugs stabilize, their direct impact on the physical property of microtubule flexibility is not quantitatively compared in the current literature. Future work could employ techniques like the flow bending or thermal fluctuation assays used in older microtubule flexibility studies [7] to fill this gap.

References

cevipabulin kinesin velocity vs paclitaxel microtubules

Author: Smolecule Technical Support Team. Date: February 2026

Microtubule Stabilizers: Cevipabulin vs. Paclitaxel

The table below summarizes the key characteristics and experimental data for this compound and paclitaxel based on current literature.

Feature This compound (TTI-237) Paclitaxel (Taxol)
Class Synthetic triazolopyrimidine [1] Natural diterpenoid [2]
Primary Target Binds to β-tubulin [1] Binds to β-tubulin [3]
Mechanism of Action Stabilizes microtubules, promotes tubulin polymerization [1] [4] Stabilizes microtubules, promotes tubulin polymerization [5] [2]
Effect on Microtubule Rigidity Increases rigidity (persistence length increased to ~1.8 mm) [1] Increases rigidity (persistence length ~1.2 mm with MAPs) [1]
Binding Site Taxoid site on β-tubulin (predicted by docking) [1] Taxoid site on β-tubulin (inside microtubule lumen) [3]
Brain Penetration Reported as a starting point for CNS drug development [1] Does not cross the blood-brain barrier [5]
Solubility Reported water solubility [1] Very poor water solubility [2]

Experimental Insights and Methodologies

Here are the experimental protocols and key findings that underpin the data in the comparison table.

  • Experimental Evidence for this compound: One study directly observed that this compound stabilizes microtubules in vitro. The methodology involved purifying tubulin from porcine brain and polymerizing it in the presence of GTP at 37°C, with or without the drug. Analysis via fluorescence microscopy and thermodynamic analysis of bending fluctuations showed that this compound-stabilized microtubules exhibited a persistence length of approximately 1.8 mm, significantly higher than the ~0.5 mm for GMPCPP-stabilized control microtubules, indicating increased mechanical rigidity [1]. Molecular docking simulations suggested it occupies the taxoid-binding site on β-tubulin [1].

  • Experimental Evidence for Paclitaxel: Paclitaxel's stabilization mechanism is well-established. A key 2024 study used high-resolution cryo-electron microscopy (cryo-EM) to elucidate its binding. Researchers generated recombinant tubulin proteins and performed 3D reconstruction of paclitaxel-bound microtubules. They found that paclitaxel binds inside the luminal surface of the microtubule, and this binding inhibits the activity of tubulin acetyltransferases inside the lumen, which is a crucial mechanism affecting microtubule function and cellular sensitivity to the drug [3]. Its effect on increasing rigidity is also documented, with one study noting a persistence length of about 1.2 mm for paclitaxel-stabilized microtubules in the presence of Microtubule-Associated Proteins (MAPs) [1].

Research Implications and Future Directions

While direct kinesin velocity data is unavailable, the provided data offers a foundation for further investigation.

  • Indirect Effects on Transport: The demonstrated increase in microtubule rigidity induced by both compounds is a critical factor. Altered mechanical properties of the microtubule track can significantly impact the function and velocity of motor proteins like kinesins [1].
  • Overcoming Resistance: Research shows that paclitaxel resistance in triple-negative breast cancer is linked to elevated levels of a kinesin (KIF2C) that depolymerizes microtubules. This suggests that the functional outcome of these drugs depends on a complex balance between stabilization by the drug and destabilization by cellular proteins [6].
  • Measuring Kinesin Velocity: To directly compare their effects on kinesin, you could adapt the in vitro approaches used in these studies. A potential workflow would involve:
    • Stabilize Microtubules: Polymerize purified tubulin in the presence of either this compound or paclitaxel [1].
    • Reconstitute the System: Flow the stabilized microtubules into a flow chamber and introduce purified kinesin proteins and ATP [1].
    • Image and Analyze: Use single-molecule fluorescence microscopy to record kinesin movement along the microtubules and calculate velocity from time-lapsed images [3].

G Start Start Experiment Stabilize Stabilize Microtubules Start->Stabilize Reconstitute Reconstitute System Stabilize->Reconstitute SubStep1 Purify Tubulin Stabilize->SubStep1 SubStep2 Add Drug: This compound or Paclitaxel Stabilize->SubStep2 SubStep3 Polymerize at 37°C Stabilize->SubStep3 Image Image Movement Reconstitute->Image SubStep4 Prepare Flow Chamber Reconstitute->SubStep4 SubStep5 Introduce Microtubules Reconstitute->SubStep5 SubStep6 Add Kinesin + ATP Reconstitute->SubStep6 Analyze Analyze Velocity Image->Analyze SubStep7 Use TIRF Microscope Image->SubStep7 SubStep8 Track Kinesin Particles Image->SubStep8 SubStep9 Calculate Speed (Distance/Time) Analyze->SubStep9

References

cevipabulin tubulin degradation vs other degraders

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Cevipabulin's Action

The characterization of this compound's mechanism relies on several key experimental approaches.

Experimental Method Key Findings for this compound
X-ray Crystallography Revealed simultaneous binding to the vinblastine site and a novel "seventh site" on α-tubulin [1].
Cell-Based Assays (Immunoblotting) Showed dose- and time-dependent decrease in cellular tubulin protein levels, reversed by proteasome inhibitor MG132, proving proteasome-dependent degradation [1].
Immunofluorescence & Transmission Electron Microscopy Visualized the formation of abnormal linear tubulin protofilaments and irregular aggregates in cells, a morphology distinct from other agents [2].
Competition Binding & Mutagenesis Confirmed that binding to both the vinblastine site and the seventh site is necessary for the unique protofilament polymerization effect [2].

The following diagram illustrates the experimental workflow used to elucidate this compound's unique mechanism of action:

G Start Start: this compound-Tubulin Interaction A X-ray Crystallography Start->A B Cellular & Biochemical Assays Start->B A1 Identifies dual binding: 1. Vinblastine site (β-tubulin) 2. Novel 'Seventh site' (α-tubulin) A->A1 B1 Immunoblotting: Shows tubulin protein decrease B->B1 B4 Electron Microscopy: Reveals abnormal protofilaments B->B4 C Mechanism Validation C1 Competition Assays & Site-Directed Mutagenesis C->C1 A1->C B2 Proteomics/PCR: Confirms post-transcriptional loss B1->B2 B3 MG132 Treatment: Reverses degradation (Proteasome-dependent) B2->B3 B3->C B4->C C2 Confirms dual-site binding is required for unique effects C1->C2

Interpretation for Drug Development

For researchers, the data suggests that this compound's dual-targeting mechanism could offer a promising strategy to overcome limitations of single-target tubulin agents.

  • Targeting α-Tubulin: Most classical binding sites are on β-tubulin. This compound's action on the novel seventh site of α-tubulin presents a new avenue for drug design that could help circumvent resistance associated with β-tubulin overexpression [1].
  • Dual-Target Compounds: this compound is part of a growing trend in developing tubulin-based dual-target compounds and targeted protein degraders, which aim to enhance efficacy and overcome drug resistance [3]. Its ability to act as both a stabilizer (at the vinblastine site) and a destabilizer/degrader (at the seventh site) is a unique profile.

References

Cevipabulin's Dual Binding Sites and Functional Impact

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key features and functional consequences of cevipabulin binding to its two target sites.

Binding Site Location Binding Effect Functional Outcome
Vinblastine Site Inter-dimer interface between β1- and α2-tubulin [1] Acts as a microtubule-stabilizing agent (MSA); enhances longitudinal interactions between tubulin dimers [1] [2] [3] Induces tubulin polymerization and formation of abnormal bundles or aggregates [1] [2]
Seventh Site (Gatorbulin Site) Intra-dimer interface between α2- and β2-tubulin (a novel site on α-tubulin) [1] [4] Acts as a microtubule-destabilizing agent (MDA); pushes the αT5 loop outward, making non-exchangeable GTP exchangeable, reducing tubulin stability [1] Triggers proteasome-dependent degradation of the αβ-tubulin heterodimer [1]

Experimental Validation of the Dual-Binding Mechanism

The discovery and validation of this compound's dual binding mechanism relied on several key experimental approaches.

  • X-ray Crystallography: The primary evidence comes from a crystal structure of the this compound-tubulin complex (Resolution: 2.6 Å). The electron density map unambiguously showed two this compound molecules bound to a single tubulin dimer: one at the known vinblastine site and another at a previously uncharacterized site on α-tubulin [1].
  • Cellular Biochemical Assays:
    • Immunoblotting: Treatment with this compound reduced α- and β-tubulin protein levels in various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent manner, without affecting tubulin mRNA levels. This downregulation was blocked by the proteasome inhibitor MG132, confirming proteasome-dependent degradation [1].
    • Quantitative Proteomics: Label-free quantitative proteomic analysis of HeLa cells treated with this compound for 6 hours selectively showed downregulation of α- and β-tubulin proteins [1].
  • Functional and Competition Binding Assays:
    • Mutagenesis: Introducing a point mutation (αY224G) at the Seventh site disrupted this compound's binding and its ability to induce unique tubulin protofilaments, proving the functional importance of this site [2].
    • Competition Assays: Early studies indicated that this compound competes with radiolabeled vinblastine for binding to tubulin, but not with paclitaxel [1].
  • Morphological Analysis:
    • Transmission Electron Microscopy (TEM): Revealed that this compound induces the formation of linear tubulin protofilaments and their subsequent aggregation into irregular structures, a morphology distinct from those induced by classic MSAs or MDAs [2].
    • Immunofluorescence: Used in cell-based studies to visualize the abnormal tubulin aggregates and protofilaments formed upon this compound treatment [2].

Diagram: Mechanism of this compound-Induced Tubulin Protofilament Formation

The diagram below illustrates the proposed mechanism by which this compound's dual binding leads to a unique tubulin morphology.

G This compound This compound VinblastineSite Binding to Vinblastine Site This compound->VinblastineSite SeventhSite Binding to Seventh Site This compound->SeventhSite EnhancedLongitudinal Enhanced Longitudinal Interactions VinblastineSite->EnhancedLongitudinal DisruptedLateral Disrupted Lateral Interactions SeventhSite->DisruptedLateral TubulinDegradation Tubulin Degradation (via Proteasome) SeventhSite->TubulinDegradation ProtofilamentFormation Formation of Linear Tubulin Protofilaments EnhancedLongitudinal->ProtofilamentFormation DisruptedLateral->ProtofilamentFormation AbnormalAggregates Irregular Tubulin Aggregates ProtofilamentFormation->AbnormalAggregates

Implications for Drug Development

This compound's validated dual-binding mechanism presents a significant advance in the field of microtubule-targeting agents.

  • A Novel Mechanism: It is the first agent confirmed to bind simultaneously to two different tubulin sites, leading to a hybrid effect of stabilization and destabilization that results in a unique tubulin morphology (abnormal protofilaments) and eventual degradation [1] [2].
  • A New Therapeutic Target: The identification of the "Seventh site" provides a novel structural target on α-tubulin for the rational design of a new generation of anticancer drugs, potentially useful for overcoming resistance associated with traditional β-tubulin targeting [1] [5].
  • Informing Drug Design: The structural insights from the this compound-tubulin co-crystal structure have already been used to design new derivatives. One such compound, 8g, also targets both the vinca and gatorbulin sites, shows improved antiproliferative activity, and exhibits reduced toxicity in an HT29 xenograft model, supporting its potential as a promising therapeutic candidate [4].

References

cevipabulin efficacy in HT29 xenograft model validation

Author: Smolecule Technical Support Team. Date: February 2026

Cevipabulin Profile and Known Efficacy Data

Here is a summary of the available information on this compound (TTI-237).

Parameter Details
Other Name(s) TTI-237 [1] [2]
Mechanism of Action Microtubule-active antitumor compound; binds to the vinca alkaloid site on tubulin, inhibiting the binding of vinblastine [1] [2].
Primary Effect Disrupts microtubule integrity (microtubule-destabilizing agent) [1].
In Vitro Cytotoxicity (IC₅₀) 18-40 nM in a panel of human tumor cell lines (e.g., SK-OV-3, MDA-MB-435) [2].
In Vivo Efficacy (Xenografts) Active against LoVo human colon adenocarcinoma and U87-MG human glioblastoma models. Showed dose-dependent antitumor activity at 15 and 20 mg/kg (IV, every 4 days) [2].
HT29 Xenograft Data Not available in the provided search results.

Experimental Protocol for Microtubule-Targeting Agents

While a specific protocol for this compound in HT29 models is not available, the general methodology for evaluating microtubule-targeting agents in xenografts typically follows these steps [3] [4]. You can use this as a reference to design or compare experiments.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

464.1150777 Da

Monoisotopic Mass

464.1150777 Da

Heavy Atom Count

31

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P14M0DWS2J

Pharmacology

Cevipabulin is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

Other CAS

849550-05-6

Wikipedia

Cevipabulin

Dates

Last modified: 08-15-2023
1: Wang-Gillam A, Arnold SM, Bukowski RM, Rothenberg ML, Cooper W, Wang KK, Gauthier E, Lockhart AC. A phase I dose escalation study of TTI-237 in patients with advanced malignant solid tumors. Invest New Drugs. 2012 Feb;30(1):266-72. Epub 2010 Aug 10. PubMed PMID: 20697774.
2: Ayral-Kaloustian S, Zhang N, Beyer C. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):443-7. Review. PubMed PMID: 19907719.
3: Beyer CF, Zhang N, Hernandez R, Vitale D, Nguyen T, Ayral-Kaloustian S, Gibbons JJ. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties. Cancer Chemother Pharmacol. 2009 Sep;64(4):681-9. Epub 2009 Jan 10. PubMed PMID: 19132373.
4: Beyer CF, Zhang N, Hernandez R, Vitale D, Lucas J, Nguyen T, Discafani C, Ayral-Kaloustian S, Gibbons JJ. TTI-237: a novel microtubule-active compound with in vivo antitumor activity. Cancer Res. 2008 Apr 1;68(7):2292-300. PubMed PMID: 18381436.
5: Zhang N, Ayral-Kaloustian S, Nguyen T, Hernandez R, Beyer C. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorg Med Chem Lett. 2007 Jun 1;17(11):3003-5. Epub 2007 Mar 25. PubMed PMID: 17416524.

Explore Compound Types